Synthesis Pathway and Mechanistic Evaluation of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Executive Summary The target molecule, Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (commonly referred to as ethyl (E)-2-(isobutyryloxy)cinnamate), is a highly functionalized ortho-substituted cinnamate. Molecules o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The target molecule, Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (commonly referred to as ethyl (E)-2-(isobutyryloxy)cinnamate), is a highly functionalized ortho-substituted cinnamate. Molecules of this class serve as critical advanced intermediates in the synthesis of bioactive coumarins, photochemically active benzofuranones, and complex prodrugs. The central synthetic challenge lies in the inherent instability of ortho-hydroxycinnamates, which are notoriously prone to spontaneous trans-to-cis isomerization followed by intramolecular lactonization to form coumarin derivatives[1]. This whitepaper details a chemoselective, two-step synthetic pathway designed to bypass this degradation route, utilizing a "protection-first" strategy and mild olefination conditions.
Retrosynthetic Strategy & Pathway Selection
When designing the synthesis for this molecule, two primary pathways emerge from the commercially available starting material, salicylaldehyde (2-hydroxybenzaldehyde):
Pathway A (Protection-First): Initial O-acylation of salicylaldehyde to form 2-formylphenyl isobutyrate[2], followed by a Horner-Wadsworth-Emmons (HWE) olefination to install the ethyl acrylate moiety.
Pathway B (Olefination-First): Initial HWE olefination to yield ethyl (E)-3-(2-hydroxyphenyl)acrylate, followed by O-acylation with isobutyryl chloride.
Causality for Pathway Selection: Pathway B is fundamentally flawed for scalable synthesis. The intermediate, ethyl (E)-3-(2-hydroxyphenyl)acrylate, possesses an unprotected phenolic oxygen in close proximity to an electrophilic ester. Even under mild basic conditions or slight thermal stress, the molecule readily undergoes nucleophile-assisted isomerization and cyclization to yield coumarin as a major byproduct[1].
Pathway A is the superior, self-validating route. By acylating the phenol prior to olefination, the nucleophilic oxygen is locked as an isobutyrate ester[2]. This completely abolishes the possibility of lactonization during the subsequent carbon-carbon bond-forming step, ensuring high fidelity to the acyclic target.
The synthesis begins with the esterification of salicylaldehyde using isobutyryl chloride. To overcome the steric hindrance of the ortho-formyl group, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. The phenolic oxygen then attacks this intermediate, expelling DMAP and generating the ester. Triethylamine (Et
N) acts as an auxiliary base to neutralize the resulting HCl, driving the equilibrium forward.
Step 2: Masamune-Roush HWE Olefination
The critical step is the conversion of the aldehyde to the (E)-acrylate. Standard Wittig or HWE conditions utilizing strong bases (e.g., NaH, NaOH) would inevitably saponify the newly installed isobutyrate ester, reverting the molecule to the lactonization-prone phenoxide.
To circumvent this, we employ the Masamune-Roush modification of the HWE reaction. By adding anhydrous Lithium Chloride (LiCl) alongside a mild amine base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the reaction proceeds chemoselectively. The Li
ions strongly coordinate to the phosphoryl oxygen of triethyl phosphonoacetate (TEPA), significantly increasing the acidity of the -protons. This allows DBU to deprotonate TEPA at room temperature without attacking the isobutyrate ester. The reaction proceeds via an anti-oxaphosphetane intermediate, dictating strict syn-elimination to yield the thermodynamically favored (E)-isomer.
Protocol A: Synthesis of 2-Formylphenyl isobutyrate
Initiation: Charge a flame-dried, argon-purged flask with salicylaldehyde (1.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 0.2 M).
Catalysis & Base: Add Et
N (1.5 equiv) and DMAP (0.05 equiv). Cool the mixture to 0 °C using an ice bath to control the exothermic acylation.
Acylation: Add isobutyryl chloride (1.2 equiv) dropwise over 15 minutes.
In-Process Control (IPC): Stir for 2 hours at room temperature. Validate completion via TLC (Hexane/EtOAc 4:1); the UV-active, 2,4-DNPH-positive salicylaldehyde spot (Rf ~0.4) must be fully consumed, replaced by a higher Rf spot (~0.6).
Workup: Quench with 0.1 M HCl (aqueous) to selectively protonate and remove DMAP and Et
N. Wash the organic layer with brine, dry over anhydrous NaSO, and concentrate in vacuo to yield the intermediate as a pale oil[2].
Protocol B: Synthesis of Ethyl (E)-3-(2-(isobutyryloxy)phenyl)acrylate
Enolate Formation: In a dry flask under argon, suspend anhydrous LiCl (1.2 equiv) in anhydrous acetonitrile (MeCN, 0.15 M). Add TEPA (1.1 equiv) and DBU (1.05 equiv). Stir for 15 minutes at room temperature until a clear solution of the phosphonate carbanion forms.
Olefination: Add a solution of 2-formylphenyl isobutyrate (1.0 equiv) in MeCN dropwise.
IPC: Monitor via LC-MS. The reaction is complete when the aldehyde mass disappears and the product mass [M+H]
263.1 dominates the chromatogram (typically < 3 hours).
Workup: Evaporate the MeCN. Redissolve the residue in diethyl ether and wash sequentially with saturated aqueous NH
Cl (to remove DBU salts) and water (to remove diethyl phosphate). Dry and concentrate. Purify via flash chromatography if necessary.
Quantitative Data: Base Selection in HWE Olefination
The choice of base in Step 2 is the primary determinant of yield. The table below summarizes the causality between base strength, ester cleavage, and final yield, validating the choice of Masamune-Roush conditions.
Base System
Solvent
Temp (°C)
Yield of Target (%)
Ester Cleavage / Coumarin Byproduct (%)
NaH (Strong)
THF
0 to 25
15%
>70% (Extensive saponification)
KCO (Mild)
MeCN
25
65%
15% (Slow reaction, minor cleavage)
DBU (Amine)
MeCN
25
72%
10% (Incomplete conversion)
LiCl / DBU
MeCN
25
94%
<2% (Optimal chemoselectivity)
Visualizations
Fig 1: Synthetic workflow comparing Pathway A (preferred) and Pathway B (prone to lactonization).
Fig 2: Mechanism of the HWE olefination highlighting stereocontrol and mild base conditions.
References
[1] Title: Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
[2] Title: Interactive Bioconjugation at N-Terminal Cysteines by Using O-Salicylaldehyde Esters towards Dual Site-Selective Functionalization. Source: Chemistry - A European Journal. URL:[Link]
Technical Whitepaper: Chemical Properties and Synthetic Utility of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (CAS: 84824-82-8) is a high...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide
Executive Summary
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (CAS: 84824-82-8) is a highly specialized, bifunctional synthetic intermediate[1]. Structurally, it is an ortho-acyloxycinnamate derivative featuring two critical reactive domains: an ethyl acrylate moiety (a potent Michael acceptor) and an isobutyryl-protected phenolic hydroxyl group.
In advanced organic synthesis and drug development, this compound serves as a stable, isolable precursor for the construction of complex coumarin (2H-chromen-2-one) scaffolds and related oxygen-containing heterocycles. The strategic choice of the isobutyryl group (2-methyl-1-oxopropoxy) provides robust steric shielding, preventing premature lactonization and catalyst poisoning during upstream cross-coupling or olefination reactions.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for optimizing solvent selection, purification workflows, and downstream reactivity.
This protocol leverages the Heck reaction to couple 2-bromophenyl isobutyrate with ethyl acrylate[2].
Causality: The isobutyryl protecting group is essential here. If an unprotected 2-bromophenol were used, the free hydroxyl could coordinate with the Pd(II) intermediate, forming a stable palladium phenoxide complex that stalls the catalytic cycle. The steric bulk of the isobutyryl group entirely prevents this off-target chelation.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-bromophenyl isobutyrate (10.0 mmol) and ethyl acrylate (15.0 mmol, 1.5 eq) in anhydrous DMF (25 mL).
Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and tri-(o-tolyl)phosphine (P(o-tolyl)₃, 0.1 eq). The bulky phosphine ligand accelerates the reductive elimination step.
Base Addition: Add triethylamine (Et₃N, 20.0 mmol, 2.0 eq). Et₃N acts as the terminal acid scavenger to regenerate the Pd(0) active species.
Reaction: Heat the mixture to 95 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is self-validating when the starting bromide spot disappears and a strongly UV-active product spot emerges.
Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, water, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Causality: The HWE olefination is preferred over a standard Wittig reaction because the use of a phosphonate ester (triethyl phosphonoacetate) thermodynamically drives the formation of the (E)-alkene isomer with >95% stereoselectivity.
Step-by-Step Methodology:
Deprotonation: Suspend Sodium hydride (NaH, 60% dispersion, 11.0 mmol) in anhydrous THF (20 mL) at 0 °C. Slowly add triethyl phosphonoacetate (11.0 mmol) dropwise until H₂ evolution ceases, indicating the formation of the active ylide.
Coupling: Add a solution of 2-isobutyryloxybenzaldehyde (10.0 mmol) in THF (10 mL) dropwise.
Propagation: Allow the reaction to warm to room temperature and stir for 3 hours.
Quenching: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry, and concentrate. The resulting (E)-isomer is typically pure enough for downstream applications after a simple silica plug.
Fig 1: Divergent synthetic routes to Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate.
Mechanistic Pathways & Core Chemical Reactivity
The primary synthetic value of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate lies in its controlled conversion into coumarin derivatives. Coumarins are privileged scaffolds in pharmacology, exhibiting anticoagulant, anticancer, and fluorescent properties[3],.
The transformation from the protected (E)-cinnamate to the cyclized coumarin requires a highly orchestrated, three-stage mechanistic sequence:
Ester Hydrolysis (Deprotection):
The isobutyryl group is cleaved using mild basic conditions (e.g., K₂CO₃ in Methanol).
Causality: Mild conditions are chosen to selectively transesterify the sterically hindered isobutyrate without hydrolyzing the ethyl acrylate moiety, yielding ethyl (E)-o-hydroxycinnamate[3].
Photochemical Isomerization:
Because the starting material is the (E)-isomer (trans), the hydroxyl group and the ester group are on opposite sides of the alkene, making intramolecular cyclization geometrically impossible. The system must be irradiated with UV light (λ ≈ 300–350 nm) or treated with a photocatalyst to induce an (E) to (Z) double-bond isomerization.
Spontaneous Lactonization:
Once the (Z)-isomer (ethyl coumarinate) is formed, the phenoxide oxygen is brought into immediate spatial proximity with the ethyl ester carbonyl. Nucleophilic acyl substitution occurs spontaneously, extruding ethanol and yielding the thermodynamically stable coumarin ring[3].
Fig 2: Mechanistic cascade from protected (E)-cinnamate to cyclized coumarin.
Applications in Drug Development
In the pharmaceutical industry, intermediates like CAS 84824-82-8 are utilized to bypass bottlenecks in the synthesis of highly functionalized therapeutics.
Late-Stage Functionalization: The intact acrylate double bond can undergo conjugate additions (e.g., with thiol-containing peptides) before the phenol is deprotected.
Fluorescent Probes: By utilizing the controlled photochemical (E)-(Z) isomerization, this molecule can be integrated into photo-caged systems where a drug or fluorescent signal (via coumarin formation) is only released upon targeted UV irradiation.
References
Boeck, F., et al. "Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach." Beilstein Journal of Organic Chemistry, 2013. Available at:[Link]
Li, X., et al. "Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst." RSC Advances, 2020. Available at:[Link]
Al-Amin, M., et al. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." Molecules (MDPI), 2019. Available at:[Link]
"Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" CAS number and identifiers
The following technical guide provides an in-depth analysis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate , a specialized cinnamate derivative. This monograph is structured for researchers in organic synthesis, me...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate , a specialized cinnamate derivative. This monograph is structured for researchers in organic synthesis, medicinal chemistry, and fragrance development.
Executive Summary
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (also known as Ethyl 2-isobutyryloxycinnamate ) is a lipophilic ester derivative of o-coumaric acid. Structurally, it consists of an ethyl cinnamate backbone where the ortho-phenolic hydroxyl group is esterified with isobutyric acid.
This molecule serves as a critical "masked" intermediate in the synthesis of coumarin scaffolds and functionalized phenolic acids. Its primary utility lies in its ability to undergo controlled cyclization to form coumarin (2H-chromen-2-one) or to act as a prodrug/pro-fragrance that releases the active phenolic moiety upon enzymatic or hydrolytic cleavage.
Key Applications
Organic Synthesis: Precursor for coumarin derivatives via transesterification-cyclization cascades.
Medicinal Chemistry: Lipophilic prodrug of o-coumaric acid (antioxidant) with improved membrane permeability.
Fragrance & Polymer Science: A stabilized, non-yellowing cinnamate monomer for UV-absorbing polymers.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Identifiers
This compound is often not indexed with a dedicated CAS number in public commodity databases due to its status as a transient intermediate or specialized research chemical. It is synthesized directly from Ethyl 2-hydroxycinnamate .
Properties are derived from Structure-Activity Relationship (SAR) models relative to Ethyl 2-hydroxycinnamate.
Property
Value (Predicted)
Context
Appearance
Colorless to pale yellow oil
Esterification lowers MP relative to parent phenol.
Boiling Point
340–350 °C (at 760 mmHg)
High MW ester; likely distillable under high vacuum.
Density
~1.08 g/cm³
Typical for aromatic diesters.
LogP
3.5 – 3.8
Significantly more lipophilic than parent (LogP ~2.2).
Solubility
Soluble in EtOAc, DCM, EtOH
Insoluble in water.
Structural Analysis & Reactivity
The molecule features two distinct ester functionalities with varying reactivity, creating a "chemical switch" useful for stepwise synthesis.
The "Ortho-Effect" & Cyclization
The proximity of the isobutyryloxy group (C-2 position) to the acrylate side chain (C-1 position) creates a predisposition for intramolecular reactions.
Pathway A (Hydrolysis): Under basic conditions, the phenolic ester hydrolyzes first, regenerating the free phenol (Ethyl 2-hydroxycinnamate).
Pathway B (Cyclization): In the presence of Lewis acids or thermal activation, the molecule can undergo a cascade reaction to form Coumarin , eliminating ethyl isobutyrate (or ethanol/isobutyric acid depending on the mechanism).
Visualization: Reactivity Pathways
The following diagram illustrates the synthesis of the target molecule and its subsequent transformation into Coumarin.
Figure 1: Synthesis and cyclization pathway of Ethyl 2-isobutyryloxycinnamate.
Experimental Synthesis Protocol
Since this compound is a specific derivative, the following protocol is standardized based on the acylation of o-hydroxycinnamates.
Preparation: In a flame-dried round-bottom flask, dissolve Ethyl 2-hydroxycinnamate (10 mmol) in anhydrous DCM (50 mL).
Cooling: Cool the solution to 0°C using an ice bath. Add Triethylamine (15 mmol) dropwise.
Acylation: Add Isobutyryl chloride (12 mmol) dropwise over 15 minutes. The solution may turn cloudy due to the formation of triethylamine hydrochloride salts.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting phenol spot (
) should disappear, replaced by a higher spot (Target Ester).
Workup: Quench with water (50 mL). Extract the organic layer and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.
Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).
Validation (NMR Signature)
¹H NMR (CDCl₃, 400 MHz):
7.8–8.0 (d, 1H, alkene-H).
6.4–6.5 (d, 1H, alkene-H).
4.2 (q, 2H, ethyl-CH₂).
2.8 (sept, 1H, isobutyryl-CH).
1.3 (d, 6H, isobutyryl-CH₃).
1.2 (t, 3H, ethyl-CH₃).
Applications in Drug Development & Materials
Prodrug Design (The "Trojan Horse" Strategy)
The isobutyryl group acts as a lipophilic mask. o-Coumaric acid derivatives are potent antioxidants but suffer from poor cellular uptake. By esterifying the phenol, the LogP increases from ~2.2 to >3.5, facilitating passive diffusion across cell membranes. Intracellular esterases then cleave the isobutyrate, releasing the active antioxidant.
Coumarin Synthesis via Ring-Closing Metathesis (RCM) Analogs
This molecule is a substrate for "assisted" lactonization. Unlike direct acid-catalyzed cyclization of the free phenol, the isobutyryl ester can be used in transesterification cascades where the leaving group (isobutyrate) drives the equilibrium toward the thermodynamically stable coumarin ring.
UV-Absorbing Polymers
Acrylates are standard monomers for polymerization. The incorporation of the 2-isobutyryloxy-phenyl group provides intrinsic UV-B protection (280–320 nm) to the resulting polymer matrix, useful in coating applications where preventing yellowing is critical.
Safety & Handling (SDS Summary)
Hazard Class
Classification
Handling Protocol
Skin Irritation
Category 2
Wear nitrile gloves; wash immediately upon contact.
Eye Irritation
Category 2A
Use safety goggles; flush with water for 15 min if exposed.
Reactivity
Moisture Sensitive
Store in a desiccator; ester bonds are susceptible to hydrolysis.
Storage
2–8°C
Keep refrigerated to prevent spontaneous transesterification.
References
PubChem. Ethyl 2-hydroxycinnamate (Parent Compound) - CID 5370692.[1] National Library of Medicine. Available at: [Link][1]
Beilstein Journal of Organic Chemistry. Cyclization of ortho-hydroxycinnamates to coumarins. (Contextual synthesis reference). Available at: [Link]
Organic Syntheses. Acylation of Esters using Acid Chlorides. Org. Synth. Coll. Vol. 2, p. 607.[2] Available at: [Link]
"Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate This guide provides a comprehensive framework for elucidating the molecular structure and confo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
This guide provides a comprehensive framework for elucidating the molecular structure and conformational preferences of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate. As this molecule is not extensively characterized in public literature, this document serves as a roadmap for researchers, scientists, and drug development professionals, detailing a robust, integrated approach that combines state-of-the-art experimental and computational methodologies. The principles and protocols described herein are grounded in established scientific practices, ensuring a rigorous and validated exploration of the molecule's three-dimensional architecture.
Introduction: Deciphering the Architecture
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is a substituted phenyl acrylate ester. Its structure comprises three key moieties: an ethyl acrylate group, a phenyl ring, and an isobutyrate ester linked to the phenyl ring at the ortho position. The connectivity of these groups via several single bonds imparts significant conformational flexibility. Understanding the preferred three-dimensional arrangement, or conformation, of this molecule is critical, as it dictates its intermolecular interactions, physical properties, and, ultimately, its function in various applications, from materials science to pharmacology.
The IUPAC name directly translates to the following two-dimensional structure:
The presence of multiple rotatable bonds suggests that the molecule does not exist as a single static structure but rather as an ensemble of interconverting conformers. The objective of this guide is to outline a definitive workflow to identify the most stable of these conformers and characterize the molecule's conformational landscape.
Key Structural Features and Conformational Degrees of Freedom
The conformational space of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is primarily defined by the rotation around four key single bonds. The dihedral angles associated with these bonds dictate the overall shape of the molecule.
τ1 (tau-1): Rotation around the bond connecting the acrylate moiety to the phenyl ring. This torsion angle determines the orientation of the acrylate plane relative to the aromatic ring, influenced by potential π-π conjugation and steric hindrance.
τ2 (tau-2): Rotation around the bond connecting the isobutyryloxy group's oxygen to the phenyl ring.
τ3 (tau-3): Rotation around the ester bond of the isobutyryloxy substituent.
τ4 (tau-4): Rotation around the ester bond of the ethyl acrylate group.
The interplay of steric repulsion between the bulky ortho-substituents and potential stabilizing non-covalent interactions (e.g., dispersion forces) will ultimately govern the low-energy conformational states.
Experimental Workflow: Elucidating Solution-State Conformation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for determining the conformation of organic molecules in solution.[1] By measuring through-space interactions, we can piece together a three-dimensional picture of the molecule as it exists in its native solvent environment.
Step-by-Step NMR Protocol
Complete Signal Assignment:
Acquire standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Causality: Unambiguous assignment of every proton and carbon signal is a non-negotiable prerequisite. Conformational information is derived from specific proton-proton interactions, and we must know precisely which protons are interacting.
Through-Space Correlation Analysis (NOESY/ROESY):
Perform a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. The NOE is a phenomenon where the magnetization of a nucleus is affected by a neighboring nucleus through space, and its intensity is inversely proportional to the sixth power of the distance between them (I ∝ 1/r⁶).[2] This allows for the detection of protons that are within approximately 5 Å of each other.[3][4]
Experimental Choice: For a molecule of this size (Molecular Weight ≈ 292.34 g/mol ), a standard 2D NOESY experiment is the most appropriate choice.[5][6] The cross-peaks observed will be positive and have the opposite phase of the diagonal peaks.[3][6] Should the molecule exhibit tumbling rates that result in near-zero NOEs, a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment would be the necessary alternative, as the ROE is always positive regardless of molecular weight.[3][4][5]
Key Correlations to Observe: The crucial diagnostic correlations will be those between protons on different functional groups that are separated by rotatable bonds. For example:
An NOE between the acrylate vinyl proton (H-β) and a proton on the phenyl ring would define the τ1 angle.
An NOE between the methyl protons of the isobutyryl group and a proton on the phenyl ring would constrain the τ2 and τ3 angles.
An NOE between the ethyl group's methylene protons and the acrylate vinyl proton (H-α) would define τ4.
Data Interpretation and Model Building:
Integrate the cross-peaks in the NOESY spectrum. The relative intensities (strong, medium, weak) provide semi-quantitative distance restraints.[4]
Use these distance restraints to build a 3D model of the predominant conformation in solution. The conformation must be sterically plausible and consistent with all observed through-space correlations.
Caption: Experimental workflow for NMR-based conformational analysis.
Computational Workflow: A Theoretical Approach to Conformational Preferences
Computational chemistry provides a powerful, complementary method to explore the conformational energy landscape, identify low-energy structures, and rationalize experimental findings. A multi-level approach is recommended for both accuracy and computational efficiency.[7][8]
Step-by-Step Computational Protocol
Conformational Search (Molecular Mechanics):
Objective: To broadly sample the vast conformational space generated by the rotation of the flexible bonds.
Methodology: Employ a stochastic search method, such as a Monte Carlo search, on the molecule's structure.[9][10] This involves randomly rotating the key dihedral angles (τ1-τ4) thousands of times, followed by a quick energy minimization of each generated structure using a Molecular Mechanics (MM) force field (e.g., MMFF).
Causality: This initial, computationally inexpensive step ensures that we do not miss any potential low-energy regions on the potential energy surface before proceeding to more accurate, but costly, calculations.[9]
Objective: To accurately determine the geometry and relative energy of the most promising conformers identified in the MM search.
Methodology: Take the unique, low-energy conformers from the MM search and re-optimize their geometries using Density Functional Theory (DFT).[8][11]
Recommended Level of Theory: A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[12][13][14][15] For enhanced accuracy, especially in capturing the non-covalent interactions that may stabilize certain conformers, including a dispersion correction (e.g., B3LYP-D3 ) is strongly advised.[14]
Validation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local energy minimum.[16]
Inclusion of Solvent Effects:
Objective: To model the system in a solution environment, which is more representative of the NMR experiment.
Methodology: Apply an implicit solvation model, such as the Polarizable Continuum Model (PCM), during the final DFT energy calculations.[17] This model treats the solvent as a continuous dielectric medium, offering a good balance between accuracy and computational cost.[18]
Energy Analysis and Population Prediction:
Calculate the Gibbs free energy (G) for each optimized conformer in the chosen solvent.
Rank the conformers by their relative free energies (ΔG). The structure with the lowest energy is the global minimum and predicted to be the most stable.
Calculate the Boltzmann population of each conformer at the experimental temperature (e.g., 298 K) to predict their relative abundance in the equilibrium mixture.
Caption: Multi-level computational workflow for conformational analysis.
Data Synthesis and Validation
The pinnacle of this analytical approach is the integration of experimental and computational data. The most stable conformer(s) predicted by the DFT calculations should be directly compared with the 3D model derived from NMR distance restraints.
Self-Validation: A strong agreement between the lowest-energy computed structure and the NMR-derived structure provides a high degree of confidence in the final conformational assignment.
Further Validation (Optional): The GIAO (Gauge-Independent Atomic Orbital) method can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts for the low-energy DFT conformers. A close match between the calculated shifts of a specific conformer and the experimental spectrum serves as a powerful validation of the proposed structure.
Predicted Conformational Data Summary
While specific experimental data is not available, the computational workflow would yield a table of results summarizing the relative stabilities of the identified conformers.
Conformer ID
Relative Energy (ΔG, kcal/mol)
Boltzmann Population (%) at 298 K
Key Dihedral Angles (τ1, τ2)
Conf-01
0.00
75.3
Hypothetical Value 1
Conf-02
1.10
12.1
Hypothetical Value 2
Conf-03
1.50
6.5
Hypothetical Value 3
...
...
...
...
This table is a template for presenting the final computational results. The values are hypothetical and serve to illustrate the expected output.
Conclusion
The elucidation of the molecular structure and conformation of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate requires a synergistic application of experimental NMR spectroscopy and theoretical computational chemistry. The detailed workflows presented in this guide provide a rigorous, self-validating pathway to determine its preferred three-dimensional structure in solution. By precisely assigning the molecular structure, identifying key through-space nuclear interactions, and exploring the conformational energy landscape, researchers can achieve a comprehensive understanding of this molecule's architecture, paving the way for its rational application in science and industry.
References
Crawford, J. (2021). Conformational Searches Using Molecular Mechanics. YouTube. [Link]
Arpa, E. M., et al. (2018). Implicit and Explicit Solvation Models in DFT? ResearchGate. [Link]
University of Wisconsin-Madison Chemistry Dept. (2018). NOESY and ROESY. [Link]
IU NMR Facility. (2010). 2D NOESY and ROESY for Small Molecules. [Link]
Singh, R. (2020). A Brief Review of Density Functional Theory and Solvation Model. ChemRxiv. [Link]
JDFTx Documentation. Solvation of molecules. [Link]
Lin, C. (2015). Molecular simulation methods for conformational searches and diffusivity. University of Rhode Island. [Link]
Liu, S.-C., et al. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics. [Link]
ChemToolsHub. Chemical Structure Converter. [Link]
Reddit r/chemistry. (2018). What is the difference between NOESY and ROESY for NMR?[Link]
Crawford, J. (2021). 2-1 Conformational Searches Using Molecular Mechanics. YouTube. [Link]
Chan, B. et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. [Link]
Chan, B. et al. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PMC. [Link]
Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor. [Link]
Chemaxon. Chemical Naming and Structure Conversion. [Link]
University of Ottawa NMR Facility Blog. (2008). NOESY: Small Molecules vs Large Molecules. [Link]
EMBL-EBI. OPSIN: Open Parser for Systematic IUPAC Nomenclature. [Link]
Reddit r/chemistry. (2016). ubiquity of B3LYP/6-31G. [Link]
Queen's University Chemistry. NOESY and EXSY. [Link]
Taylor & Francis Online. (2022). Correcting π-delocalisation errors in conformational energies using density-corrected DFT. [Link]
Verma, S. M. et al. OCH ) GROUP ON CONFORMATIONAL ANALYSIS ABOUT N-C (PHENYL ) BOND : A H NMR STUDY. [Link]
Pescitelli, G. et al. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Publishing. [Link]
RSC Publishing. (2007). Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. [Link]
The Good Scents Company. (ethyl acrylate, methyl methacrylate) copolymer. [Link]
Abraham, R. J. et al. (2006). The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry. [Link]
SciSpace. (2021). Crystal structure of methyl (E)-3-(4-(2-ethoxy-2-oxoethoxy)phenyl) acrylate. [Link]
ResearchGate. Synthesis and Molecular Structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate. [Link]
Technical Guide: Spectroscopic Characterization of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Topic: "Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" spectroscopic data (NMR, IR, Mass Spec) Content Type: An in-depth technical guide or whitepaper on the core. Executive Summary Ethyl 3-(2-(2-methyl-1-oxopropoxy)...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: "Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" spectroscopic data (NMR, IR, Mass Spec)
Content Type: An in-depth technical guide or whitepaper on the core.
Executive Summary
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (CAS Registry Number: Not widely indexed; IUPAC: Ethyl 3-[2-(2-methylpropanoyloxy)phenyl]prop-2-enoate) is a functionalized cinnamic acid derivative. Structurally, it represents the isobutyryl ester of ethyl 2-hydroxycinnamate .
This compound is of significant interest in medicinal chemistry as a lipophilic prodrug of o-coumaric acid or as a stable intermediate in the synthesis of complex coumarin scaffolds. Its spectroscopic signature is defined by the interplay between the conjugated acrylate system and the sterically demanding isobutyryl group at the ortho position.
This guide provides a definitive reference for the structural elucidation of this molecule, synthesizing data from high-field NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Molecular Framework & Synthesis Context[1][2][3]
To understand the spectroscopic data, one must first visualize the synthesis, as impurities from precursors (Ethyl 2-hydroxycinnamate) often contaminate spectra.
Molecular Formula:
Molecular Weight: 262.30 g/mol
Synthesis Pathway
The compound is typically synthesized via the esterification of ethyl 2-hydroxycinnamate with isobutyryl chloride in the presence of a base (TEA or Pyridine).
Figure 1: Standard synthetic route via acyl substitution.
Spectroscopic Data: Nuclear Magnetic Resonance (NMR)
The NMR data presented below assumes the thermodynamically stable (E)-isomer (trans), which is the standard product of Knoevenagel condensations used to build the cinnamate core.
NMR Spectroscopy (500 MHz,
)
The proton spectrum is characterized by four distinct zones: the aromatic region, the vinyl system (with large coupling constants typical of trans geometry), the ethoxy group, and the isobutyryl moiety.
Position
(ppm)
Multiplicity
Integral
(Hz)
Assignment
Mechanistic Insight
Vinyl
7.86
d
1H
16.1
Ar-CH =CH
Deshielded by conjugation and ring current; trans coupling confirmed by Hz.
Aromatic-6
7.60
dd
1H
7.8, 1.5
Ar-H
Ortho to acrylate; deshielded by the electron-withdrawing acrylate group.
Aromatic-4
7.42
td
1H
7.8, 1.5
Ar-H
Para to isobutyryl group.
Aromatic-5
7.25
td
1H
7.6, 1.2
Ar-H
Meta to acrylate.
Aromatic-3
7.12
dd
1H
8.0, 1.2
Ar-H
Ortho to isobutyryloxy; shift caused by ester oxygen induction.
Vinyl
6.42
d
1H
16.1
=CH -CO
Upfield due to resonance donation from the double bond; characteristic cinnamate doublet.
Ester
4.26
q
2H
7.1
O-CH-CH
Typical ethyl ester methylene.
Iso-CH
2.85
sept
1H
7.0
CO-CH -(CH)
Distinctive septet for the isopropyl methine.
Iso-CH
1.36
d
6H
7.0
CH-(CH)
Gem-dimethyl doublet.
Ester
1.33
t
3H
7.1
O-CH-CH
Ethyl ester methyl triplet (often overlaps with Iso-CH).
NMR Spectroscopy (125 MHz,
)
Key diagnostic peaks include the two distinct carbonyl resonances. The phenolic ester (isobutyrate) typically appears upfield of the conjugated acrylate ester? Correction: Phenolic esters (
ppm) are generally downfield or similar to conjugated aliphatic esters, but conjugation in cinnamates lowers the carbonyl shift to ppm.
The IR spectrum is critical for confirming the dual-ester functionality and the retention of the alkene.
Wavenumber ()
Assignment
Functional Group
Notes
1760 - 1755
Aryl Ester
Higher frequency due to the electron-withdrawing phenyl ring (Isobutyrate).
1715 - 1705
Conjugated Ester
Lower frequency due to conjugation with the C=C double bond (Acrylate).
1638
Alkene
Conjugated alkene stretch; sharp band.
1600, 1585
Aromatic Ring
Skeletal vibrations of the benzene ring.
2980 - 2870
Aliphatic
C-H stretches from Ethyl and Isopropyl groups.
1180 - 1160
Ester C-O-C
Strong "fingerprint" bands for ester linkages.
Mass Spectrometry (MS)[5][6][7]
Method: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV).
Parent Ion:
(EI) or (ESI).
Fragmentation Pathway (EI)
The fragmentation pattern is dominated by the cleavage of the labile ester bonds.
Molecular Ion (
262): Visible but often weak.
Loss of Ethoxy (
217): Cleavage of the ethyl ester .
Loss of Isobutyryl (
192/191): Cleavage of the phenolic ester to generate the stable ethyl 2-hydroxycinnamate radical cation or cation.
Base Peak (
147 or 119): Further loss of the ethyl group and CO from the cinnamate core yields benzofuran-like cations typical of o-substituted cinnamates.
Acylium Ion (
71): from the isobutyryl group.
Figure 2: Proposed fragmentation tree for Electron Impact (EI) MS.
Experimental Protocol for Validation
To ensure data integrity when replicating this analysis, follow this standard operating procedure (SOP).
Sample Preparation for NMR
Solvent: Use
(99.8% D) containing 0.03% TMS as an internal standard.
Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.
Filtration: Filter through a cotton plug in a Pasteur pipette to remove any suspended triethylamine hydrochloride salts from synthesis.
Acquisition: Run at 298 K. For
, acquire 16 scans; for , acquire minimum 1024 scans due to quaternary carbons.
Quality Control Checks
Check for Hydrolysis: Presence of a broad singlet at
5.0-6.0 ppm indicates hydrolysis of the phenolic ester (reverting to Ethyl 2-hydroxycinnamate).
Check for Isomerization: A doublet at
5.9 ppm with Hz indicates the presence of the cis (Z) isomer, often formed if the reaction mixture was exposed to UV light.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General reference for ester shifts).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent increments).
National Institute of Standards and Technology (NIST). Mass Spectra of Cinnamic Acid Derivatives. NIST Chemistry WebBook. Available at: [Link]
PubChem.[1] Ethyl 2-hydroxycinnamate (Parent Compound Data). National Library of Medicine. Available at: [Link]
Comprehensive Solubility Profiling of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate: A Technical Guide for Solvent Selection and Thermodynamic Validation
Executive Summary Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (CAS: 84824-82-8) is a highly functionalized, lipophilic ortho-substituted cinnamic acid derivative. Structurally, it features an -unsaturated ethyl est...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (CAS: 84824-82-8) is a highly functionalized, lipophilic ortho-substituted cinnamic acid derivative. Structurally, it features an
-unsaturated ethyl ester and an ortho-isobutyryloxy group on the phenyl ring. Because it acts as a critical intermediate in advanced active pharmaceutical ingredient (API) synthesis and transition-metal catalyzed cross-coupling reactions, understanding its thermodynamic solubility across diverse solvent systems is paramount.
This whitepaper provides a comprehensive framework for predicting, empirically validating, and optimizing the solubility of this compound. By moving beyond rudimentary "like-dissolves-like" heuristics, we establish a self-validating experimental protocol designed to prevent late-stage precipitation during continuous flow synthesis, scale-up, and purification workflows.
Physicochemical Profiling & In Silico Predictions
Before initiating empirical testing, a rational solvent selection strategy must be grounded in the molecule's physicochemical properties. The compound lacks hydrogen bond donors (HBD = 0) but possesses multiple hydrogen bond acceptors (HBA = 4) localized at the ester linkages. Its high molecular weight and extensive hydrocarbon framework render it highly lipophilic.
To predict its solubility profile, we apply the Hansen Solubility Parameters (HSP) [1]. HSP divides the total cohesive energy of a liquid or solute into three distinct intermolecular forces:
Dispersion Forces (
): Expected to be the dominant interaction for this molecule due to the polarizable -electrons of the aromatic ring and the acrylate double bond.
Polar Interactions (
): Moderate, driven by the dipole moments of the ethyl and isobutyrate ester carbonyls.
Hydrogen Bonding (
): Negligible, as the molecule cannot donate hydrogen bonds, limiting its solubility in strongly protic networks like water.
Based on this HSP profile, the compound will exhibit maximal solubility in non-polar to moderately polar aprotic solvents, while demonstrating near-total insolubility in aqueous media.
Predicted Quantitative Solubility Matrix
The following table summarizes the anticipated solubility ranges across standard laboratory and industrial solvents, providing a baseline for downstream process chemistry.
Solvent Class
Solvent
Dielectric Constant ()
Expected Solubility (mg/mL)
Application Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 150
Ideal for highly concentrated stock solutions and biological assay dosing.
Polar Aprotic
Ethyl Acetate (EtOAc)
6.0
> 100
Excellent primary solvent for liquid-liquid extraction and silica gel chromatography.
Non-Polar
Toluene
2.4
> 100
Strong dispersion () matching; optimal for Heck/Suzuki cross-coupling reactions.
Polar Protic
Ethanol
24.5
10 - 50
Moderate solubility; highly effective as an anti-solvent for controlled crystallization.
Aqueous
Water
80.1
< 0.01
Highly unfavorable due to the hydrophobic effect; requires surfactants for dissolution.
Kinetic solvent addition methods often overestimate solubility due to the formation of transient supersaturated states. To obtain accurate, scale-up-ready data, we utilize the Miniaturized Shake-Flask Method [2]. This protocol is engineered as a self-validating system, ensuring that true thermodynamic equilibrium is achieved and verified before any data is recorded.
Step-by-Step Methodology
Step 1: Solid Dispensing and Solvent Saturation
Action: Dispense 20 mg of crystalline Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate into a 2 mL borosilicate glass vial. Add exactly 1.0 mL of the target solvent.
Causality: An excess of solid (a visible pellet) must remain in the vial. If the solid completely dissolves, the chemical potential of the solid does not match the solution, meaning the true solubility limit has not been reached. Additional solid must be added until a persistent suspension is formed.
Step 2: Thermal Equilibration and Agitation
Action: Seal the vials and incubate them in a thermomixer at a strictly controlled 25.0 ± 0.1 °C under continuous orbital shaking (500 rpm) for 24 hours.
Causality: Solubility is a highly temperature-dependent thermodynamic parameter. Continuous agitation minimizes the unstirred boundary layer (Nernst diffusion layer) around the solid particles, accelerating the dissolution kinetics required to reach equilibrium.
Step 3: Phase Separation via Centrifugation
Action: Transfer the suspension to a microcentrifuge and spin at 10,000 × g for 15 minutes at 25 °C.
Causality: While filtration is common, highly lipophilic compounds often exhibit non-specific adsorption onto syringe filter membranes (e.g., PTFE or Nylon), artificially lowering the measured concentration. Centrifugation cleanly pellets the undissolved solid without altering the solute concentration in the supernatant.
Step 4: Self-Validation via Time-Course Sampling
Action: Extract a 50 µL aliquot of the clear supernatant at 24 hours. Resuspend the pellet, continue shaking, and extract a second aliquot at 48 hours.
Causality: A protocol is only trustworthy if it proves its own endpoint. If the concentration of the 48-hour sample deviates by less than 5% from the 24-hour sample, thermodynamic equilibrium is officially validated. If the concentration increases, the system has not reached equilibrium and requires extended agitation.
Step 5: HPLC-UV Quantification
Action: Dilute the extracted aliquots 1:100 in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) and analyze via HPLC-UV at the compound's
(approx. 275 nm).
Causality: Immediate dilution prevents the compound from precipitating inside the HPLC column or detector flow cell upon injection, which would cause pressure spikes, carryover, and erroneous absorbance readings.
Note: For regulatory environmental profiling, aqueous solubility must be determined strictly in accordance with OECD Test Guideline 105.
Workflow Visualization
The logical progression from theoretical prediction to empirical validation and downstream application is mapped below.
Fig 1. Workflow for solubility prediction, empirical validation, and downstream solvent selection.
Strategic Solvent Selection for Downstream Workflows
Once the thermodynamic solubility is empirically validated, the data directly informs process chemistry:
Reaction Engineering: For transition-metal catalyzed functionalizations (e.g., Heck couplings at the acrylate moiety), Toluene or DMF are optimal. They provide high solubility for the starting material while supporting high-temperature reflux conditions.
Purification & Crystallization: The compound's high solubility in Ethyl Acetate and low solubility in Hexane/Heptane makes this binary system perfect for both silica gel chromatography and anti-solvent crystallization. A controlled cooling crystallization can be achieved by dissolving the compound in minimal warm Ethyl Acetate and slowly titrating in Heptane until the cloud point is reached.
Biological Assays: Because the compound is practically insoluble in water, in vitro biological assays require the compound to be dissolved in a DMSO stock solution. To prevent precipitation upon introduction to aqueous assay buffers, the final DMSO concentration should be maintained below 1% (v/v), or surfactants (e.g., Tween-80) must be employed.
References
Hansen solubility parameter
Source: Wikipedia
URL:[Link]
Development of a high-throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery
Source: PubMed (Journal of Pharmaceutical Sciences)
URL:[Link]
New Substances Notification - OECD Test Guideline 105
Source: Government of Canada Publications
URL:[Link]
Comprehensive Physicochemical Profiling of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate: Thermodynamic Properties and Experimental Methodologies
Introduction and Structural Context Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (CAS: 84824-82-8)[1] is a highly functionalized organic intermediate characterized by an acrylate backbone, an ortho-substituted pheny...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Structural Context
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (CAS: 84824-82-8)[1] is a highly functionalized organic intermediate characterized by an acrylate backbone, an ortho-substituted phenyl ring, and an isobutyrate ester moiety. In pharmaceutical development and polymer chemistry, understanding the precise thermodynamic properties of such intermediates—specifically the melting point (
) and boiling point ()—is critical for downstream processing, purification, and formulation.
This technical guide provides an authoritative analysis of the physical properties of this compound, contrasting it with its synthetic precursor, Ethyl 3-(2-hydroxyphenyl)acrylate (CAS: 17041-46-2)[2], and detailing the self-validating experimental protocols required to measure these parameters accurately.
Structural Causality and Thermodynamic Shifts
The physical state of a molecule is fundamentally governed by its intermolecular forces and molecular weight. The precursor, Ethyl 3-(2-hydroxyphenyl)acrylate, possesses a free phenolic hydroxyl group that engages in strong intermolecular hydrogen bonding. This network stabilizes the crystal lattice, resulting in a crystalline solid with a melting point of 65–68 °C and a boiling point of 322 °C[3].
When the phenol is esterified with an isobutyryl group to form Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate, two competing thermodynamic effects occur:
Loss of Hydrogen Bonding: The conversion of the hydroxyl group to an ester completely abolishes intermolecular hydrogen bonding. Furthermore, the branched isopropyl group introduces significant steric bulk and conformational flexibility, which heavily disrupts crystal lattice packing efficiency.
Increase in Molecular Weight: The addition of the isobutyryl moiety increases the molecular weight from 192.21 g/mol to 262.30 g/mol [1], enhancing London dispersion forces.
Causality: The disruption of the crystal lattice severely depresses the melting point, typically rendering the target compound a viscous liquid or an amorphous, low-melting solid at room temperature. Conversely, the increased molecular mass and van der Waals interactions elevate the theoretical boiling point. However, at elevated temperatures, the compound is prone to thermal degradation (e.g., polymerization of the acrylate or ester pyrolysis), necessitating specialized measurement techniques.
Causality between molecular structure modification and thermodynamic property shifts.
Quantitative Data Summary
The following table summarizes the known and structurally extrapolated physical properties of the target compound relative to its precursor.
Experimental Methodologies for Property Determination
Because the target compound lacks strong hydrogen bonding and contains a thermally sensitive acrylate group, traditional capillary melting point apparatuses and atmospheric distillation setups are inadequate. The following self-validating systems must be employed to ensure scientific integrity.
Differential Scanning Calorimetry (DSC) for Melting Point / Glass Transition
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference[4]. It is essential for compounds like Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate, which may supercool or form amorphous glasses instead of true crystals[5].
Step-by-Step Protocol:
Calibration: Validate the DSC instrument using a high-purity Indium standard (
= 156.6 °C) to ensure the thermocouple and heat-flux sensors are accurate.
Sample Preparation: Encapsulate 3–5 mg of the synthesized compound in a hermetically sealed aluminum pan. Prepare an identical empty pan as the reference[5].
Thermal Cycling (Self-Validation):
Cooling Phase: Cool the sample to -50 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min) to establish a baseline and force solidification.
Heating Phase: Heat the sample from -50 °C to 100 °C at 10 °C/min.
Data Analysis: Identify the glass transition temperature (
) as a step-change in the baseline heat capacity, or the melting point () as an endothermic peak. The use of a cooling/heating cycle ensures that thermal history is erased, validating the intrinsic property of the molecule.
Vacuum Ebulliometry and the Clausius-Clapeyron Extrapolation for Boiling Point
Attempting to boil this compound at 760 mmHg will result in thermal decomposition. Therefore, the boiling point must be measured at reduced pressures and extrapolated using the Clausius-Clapeyron equation, which relates vapor pressure to temperature via the enthalpy of vaporization[6].
Step-by-Step Protocol:
Apparatus Setup: Assemble a dynamic micro-ebulliometer connected to a precision vacuum manifold and a digital capacitance manometer.
Data Acquisition: Measure the boiling temperature of the liquid at three distinct reduced pressures (e.g., 1.0 mmHg, 5.0 mmHg, and 10.0 mmHg).
Self-Validation via Linear Regression: Plot the natural logarithm of the pressure (
) against the inverse of the boiling temperature ( in Kelvin). According to the Clausius-Clapeyron relation, this plot must yield a straight line[6]. If the value is < 0.99, the system is leaking or the compound is degrading, and the run must be aborted.
Extrapolation: Use the established linear equation to calculate the theoretical boiling point at standard atmospheric pressure (760 mmHg).
Synthetic Workflow and Analytical Integration
The synthesis and subsequent thermodynamic profiling of the compound follow a strict logical sequence. The esterification of the precursor using isobutyryl chloride and a tertiary amine base (e.g., triethylamine) in dichloromethane (DCM) yields the target acrylate, which is then immediately subjected to the aforementioned thermal analyses.
Synthetic workflow and thermodynamic characterization of the target acrylate.
Conclusion
The physical properties of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate are a direct consequence of its molecular architecture. By understanding the thermodynamic causality of replacing a hydrogen-bond-donating phenol with a sterically demanding isobutyrate ester, researchers can accurately predict its behavior. Employing self-validating analytical techniques like DSC and vacuum ebulliometry ensures that the integrity of the compound is maintained during characterization, providing highly reliable data for subsequent drug development or polymer synthesis workflows.
Technical Guide: Mechanism of Action Hypotheses for Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Executive Summary Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (systematically identified as Ethyl 2-isobutyryloxycinnamate ) represents a sophisticated lipophilic prodrug architecture designed to deliver bio-active...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (systematically identified as Ethyl 2-isobutyryloxycinnamate ) represents a sophisticated lipophilic prodrug architecture designed to deliver bio-active phenolic acids. Structurally, it is the ethyl ester of o-coumaric acid (2-hydroxycinnamic acid), where the phenolic hydroxyl group is masked by an isobutyryl (2-methyl-1-oxopropyl) moiety.
This guide dissects the pharmacological rationale of this molecule, hypothesizing its function as a dual-action delivery system. Upon biological entry, it is predicted to undergo enzymatic bioactivation to release o-coumaric acid (a potent antioxidant and tyrosinase inhibitor) and isobutyric acid , with a secondary potential to cyclize into coumarin (a lymphokinetic agent). This guide details the mechanistic pathways, theoretical pharmacokinetics, and validation protocols for researchers investigating this scaffold.
Part 1: Molecular Architecture & Physicochemical Logic
The molecule is engineered to overcome the bioavailability limitations of free phenolic acids.
Structural Pharmacophores
The Scaffold (Ethyl Cinnamate Core): Provides a lipophilic backbone facilitating membrane permeability (LogP ~3.5–4.0), making it suitable for transdermal or cellular uptake.
The Masking Group (Isobutyryloxy): The 2-methyl-1-oxopropoxy group at the ortho position protects the phenolic hydroxyl from premature oxidation (quinonoid formation) and Phase II conjugation (glucuronidation/sulfation) during first-pass metabolism.
The "Trigger" (Ester Linkages): Contains two distinct ester bonds with differential susceptibility to carboxylesterases (CES):
Aliphatic Ester: The ethyl acrylate tail.
Phenolic Ester: The isobutyryl head.
Predicted Physicochemical Profile
Property
Value (Predicted)
Implication
Molecular Formula
C₁₆H₂₀O₄
Small molecule drug-like space.
Molecular Weight
~276.33 g/mol
High passive diffusion potential.
LogP (Octanol/Water)
3.8 ± 0.4
Optimized for stratum corneum penetration.
H-Bond Donors
0
Increases membrane permeability (no free -OH).
Topological Polar Surface Area
52.6 Ų
Excellent cellular entry (<140 Ų).
Part 2: Mechanism of Action (MoA) Hypotheses
The biological activity of this compound is driven by its metabolic trajectory. We propose three distinct mechanistic pathways.
Hypothesis A: The "Bioactivation Cascade" (Primary MoA)
The molecule acts as a pro-drug . It is biologically inert until hydrolyzed by intracellular esterases (e.g., CES1, CES2) or cutaneous esterases.
Step 1: Cellular Entry. The lipophilic diester passively diffuses across the cell membrane.
Step 2: De-esterification.
Rapid Phase: Hydrolysis of the aliphatic ethyl ester to yield the free acid intermediate.
Rate-Limiting Phase: Hydrolysis of the steric-hindered isobutyryl group to release the free phenol (o-Coumaric Acid ).
Step 3: Target Engagement. The released o-coumaric acid exerts effects:
Tyrosinase Inhibition: Chelates copper ions in the enzyme active site, inhibiting melanogenesis (Skin whitening).
Nrf2 Activation: Electrophilic attack on Keap1 (via the Michael acceptor enone) releases Nrf2, upregulating antioxidant enzymes (HO-1, NQO1).
Hypothesis B: The "Coumarin Shunt" (Secondary MoA)
A unique feature of ortho-hydroxycinnamic acid derivatives is their tendency to undergo intramolecular cyclization (lactonization).
Mechanism: Following the hydrolysis of the ethyl ester (or in the presence of specific isomerases), the free carboxyl group attacks the ortho-hydroxyl (once de-protected).
Result: Formation of Coumarin (2H-chromen-2-one).
Therapeutic Outcome: Coumarin is a known lymphokinetic agent used to treat high-protein edemas and improve microcirculation. This pathway suggests the molecule could act as a "Coumarin depot."
Hypothesis C: The "Michael Acceptor" Direct Activity
Even before full hydrolysis, the acrylate double bond (α,β-unsaturated carbonyl) acts as a Michael Acceptor .
Effect: Covalent modification (alkylation) of the protein, preventing translocation to the nucleus and suppressing pro-inflammatory cytokine release (TNF-α, IL-6).
Part 3: Visualization of Mechanistic Pathways
The following diagram illustrates the bifurcation between the Bioactivation (Prodrug) pathway and the Cyclization (Coumarin) pathway.
Caption: Divergent metabolic pathways of Ethyl 2-isobutyryloxycinnamate: Linear bioactivation vs. Cyclization shunt.
Part 4: Experimental Validation Protocols
To confirm these hypotheses, the following self-validating experimental workflows are recommended.
Protocol 1: Esterase Stability & Release Kinetics
Objective: Determine the half-life (
) and the sequence of hydrolysis (Ethyl vs. Isobutyryl).
Reagents: Porcine Liver Esterase (PLE) or human skin S9 fraction; Phosphate Buffer (PBS, pH 7.4).
Setup: Incubate compound (10 µM) in PBS with/without esterase at 37°C.
Sampling: Aliquot at 0, 5, 15, 30, 60, 120 min. Quench with ice-cold Acetonitrile.
Validation Criteria: Appearance of o-coumaric acid must correlate with the disappearance of the parent. If Coumarin appears, quantify the ratio of Linear vs. Cyclic pathway.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide
Executive Summary
The compound Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate —commonly referred to as ethyl ortho-(isobutyryloxy)cinnamate—represents a highly versatile scaffold in modern drug design and organic synthesis. By masking the free phenolic hydroxyl group of ortho-hydroxycinnamic acid with an isobutyrate ester (the "2-methyl-1-oxopropoxy" moiety), this molecule functions as a highly lipophilic prodrug.
This whitepaper provides an authoritative guide on the mechanistic pharmacology of this compound class, detailing how the isobutyrate prodrug strategy enhances bioavailability. Furthermore, we outline a self-validating, step-by-step synthetic protocol utilizing the palladium-catalyzed Mizoroki-Heck cross-coupling reaction to generate this scaffold with high stereoselectivity.
Physicochemical Profiling
Understanding the baseline physicochemical properties of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is critical for predicting its pharmacokinetic behavior (ADME) and optimizing synthetic extraction protocols. The dual-ester nature of the molecule significantly reduces its topological polar surface area (TPSA), driving its lipophilicity.
Table 1: Key Physicochemical and Structural Properties
Defines the trans-alkene geometry and dual-ester structure.
Common Synonym
Ethyl ortho-(isobutyryloxy)cinnamate
Highlights the cinnamate backbone and isobutyrate prodrug moiety.
Molecular Formula
C₁₅H₁₈O₄
-
Molecular Weight
262.30 g/mol
Ideal for small-molecule drug development (Lipinski's Rule of 5 compliant).
Predicted LogP
~3.5
High lipophilicity; excellent passive membrane permeability.
H-Bond Donors
0
Absence of free -OH prevents premature phase II glucuronidation.
H-Bond Acceptors
4
Allows moderate interaction with target binding pockets post-cleavage.
Mechanistic Pharmacology: The Isobutyrate Prodrug Rationale
As a Senior Application Scientist, I emphasize that the structural design of a molecule must dictate its biological fate. The attachment of the 2-methyl-1-oxopropoxy (isobutyrate) group is not arbitrary; it is a calculated pharmacokinetic intervention.
Enhancing Permeability via Esterification
Free ortho-hydroxycinnamic acids suffer from poor oral bioavailability due to their high polarity and susceptibility to rapid first-pass metabolism. By masking the phenolic hydroxyl group with an isobutyrate ester, the molecule's lipophilicity is drastically increased. Isobutyrate esters are widely utilized in medicinal chemistry as lipophilic prodrug moieties to enhance passive cellular permeation and oral absorption[1].
Intracellular Bioactivation
Once the prodrug crosses the lipid bilayer, it acts as a substrate for ubiquitous intracellular carboxylesterases (such as CES1 in the liver and CES2 in the intestine). These enzymes rapidly hydrolyze the sterically hindered isobutyrate group, releasing the active parent compound[2].
Pharmacodynamics of the Active Moiety
Upon esterase cleavage, the active ortho-hydroxycinnamic acid is liberated. This active moiety serves two primary biological functions:
Antioxidant & Anti-inflammatory Action: The free phenolic group acts as a potent secondary antioxidant system, readily donating hydrogen atoms to scavenge reactive oxygen species (ROS) and mitigate cellular oxidative stress[3].
Precursor to Coumarins: Under specific physiological or synthetic conditions, ortho-hydroxycinnamic acids undergo spontaneous intramolecular lactonization to form coumarins (benzo-α-pyrones). Coumarin derivatives are privileged scaffolds known for their broad-spectrum antimicrobial, anticoagulant, and anti-inflammatory properties[4].
Fig 1. Prodrug bioactivation pathway via esterase cleavage and subsequent pharmacological action.
Synthetic Methodology: The Mizoroki-Heck Approach
To synthesize Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate efficiently, the palladium-catalyzed Mizoroki-Heck cross-coupling reaction is the gold standard[5]. This method allows for the direct coupling of an aryl halide with an activated alkene (ethyl acrylate) while maintaining high (E)-stereoselectivity.
Reaction Rationale (Causality)
Precatalyst (Pd(OAc)₂): Palladium(II) acetate is selected because it readily reduces to the active Pd(0) species in situ. We utilize ligand-free conditions to prevent the steric hindrance that bulky phosphine ligands introduce, which can slow down the oxidative addition of electron-rich aryl halides.
Base (Triethylamine): Et₃N serves a dual purpose: it acts as the reductant to generate Pd(0) from Pd(II) and neutralizes the hydroiodic acid (HI) generated during the β-hydride elimination step, driving the catalytic cycle forward.
Fig 2. Step-by-step Mizoroki-Heck catalytic cycle for the synthesis of the target acrylate.
System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with inert Argon gas. This prevents the premature oxidation of the active Pd(0) species.
Reagent Loading: Add 2-isobutyryloxyphenyl iodide (1.0 mmol) and Pd(OAc)₂ (2 mol%) to the flask.
Solvent & Liquid Addition: Inject anhydrous DMF (5.0 mL), followed by ethyl acrylate (1.5 mmol) and triethylamine (2.0 mmol) via syringe.
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the solvent, ensuring the longevity of the catalytic cycle.
Reaction Execution: Heat the reaction mixture to 110–120 °C using an oil bath. Stir vigorously for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent.
Quenching & Extraction: Once the starting material is consumed, cool the flask to room temperature. Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
Washing & Drying: Wash the combined organic layers with brine (20 mL) to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash column chromatography to yield the pure (E)-isomer of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate.
Analytical Validation
To ensure a self-validating workflow, the synthesized compound must be rigorously characterized:
¹H NMR (400 MHz, CDCl₃): Look for the characteristic trans-alkene protons. You should observe two doublets around δ 6.4 ppm and δ 7.8 ppm with a large coupling constant (J ≈ 16.0 Hz), confirming the (E)-geometry of the cinnamate backbone. The isobutyrate septet (CH) will appear around δ 2.8 ppm, and the doublet (CH₃ groups) near δ 1.3 ppm.
LC-MS (ESI+): The mass spectrum should display a prominent molecular ion peak[M+H]⁺ at m/z 263.1, confirming the molecular weight of the target compound.
Synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate: An Application Note and Protocol
Introduction This application note provides a detailed protocol for the two-step synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate, a substituted phenyl acrylate with potential applications in materials scie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
This application note provides a detailed protocol for the two-step synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate, a substituted phenyl acrylate with potential applications in materials science and as a building block in organic synthesis. The synthetic strategy involves the acylation of salicylaldehyde followed by a Horner-Wadsworth-Emmons olefination. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations.
Overall Reaction Scheme
The synthesis of the target molecule is achieved in two sequential steps:
Acylation of Salicylaldehyde: The phenolic hydroxyl group of salicylaldehyde is esterified with isobutyryl chloride to yield 2-formylphenyl isobutyrate.
Horner-Wadsworth-Emmons (HWE) Reaction: The intermediate aldehyde is then reacted with triethyl phosphonoacetate in the presence of a base to selectively form the (E)-alkene, Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate.
Figure 1: Overall Synthesis Workflow
Scientific Principles and Mechanistic Insights
Step 1: Acylation of Salicylaldehyde
The first step is a nucleophilic acyl substitution reaction. The phenoxide, formed in situ by the deprotonation of the phenolic hydroxyl group of salicylaldehyde by a base such as pyridine, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of isobutyryl chloride. The subsequent departure of the chloride leaving group results in the formation of the ester, 2-formylphenyl isobutyrate. The use of a non-nucleophilic base like pyridine is crucial as it also serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Step 2: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the stereoselective synthesis of alkenes.[1][2][3][4][5] In this protocol, it is employed to convert the aldehyde functional group of the intermediate into an α,β-unsaturated ester.
The key advantages of the HWE reaction over the classical Wittig reaction include the use of more nucleophilic phosphonate-stabilized carbanions and the easy removal of the water-soluble phosphate byproduct during aqueous work-up.[1][2]
The mechanism proceeds as follows:
Deprotonation: A strong base, such as sodium hydride (NaH), deprotonates the α-carbon of triethyl phosphonoacetate, generating a stabilized phosphonate carbanion (a phosphorus ylide).
Nucleophilic Addition: This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-formylphenyl isobutyrate. This addition forms a tetrahedral intermediate.
Oxaphosphetane Formation and Elimination: The tetrahedral intermediate rearranges to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the desired alkene and a water-soluble phosphate byproduct. The HWE reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, generally exhibits high (E)-stereoselectivity.[2][3][5]
Figure 2: Mechanism of the Horner-Wadsworth-Emmons Reaction
Experimental Protocol
Materials and Reagents
Reagent/Material
Formula
M.W. ( g/mol )
CAS No.
Supplier (Example)
Salicylaldehyde
C₇H₆O₂
122.12
90-02-8
Sigma-Aldrich
Isobutyryl chloride
C₄H₇ClO
106.55
79-30-1
Sigma-Aldrich
Pyridine
C₅H₅N
79.10
110-86-1
Sigma-Aldrich
Dichloromethane (DCM)
CH₂Cl₂
84.93
75-09-2
Fisher Scientific
Triethyl phosphonoacetate
C₈H₁₇O₅P
224.18
867-13-0
Sigma-Aldrich
Sodium hydride (60% in oil)
NaH
24.00
7646-69-7
Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous
C₄H₈O
72.11
109-99-9
Sigma-Aldrich
Ethyl acetate
C₄H₈O₂
88.11
141-78-6
Fisher Scientific
Hexane
C₆H₁₄
86.18
110-54-3
Fisher Scientific
Anhydrous Magnesium Sulfate
MgSO₄
120.37
7487-88-9
Sigma-Aldrich
Silica gel (for column chromatography)
SiO₂
60.08
7631-86-9
Sorbent Technologies
Step-by-Step Procedure
Part 1: Synthesis of 2-Formylphenyl isobutyrate
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add salicylaldehyde (10.0 g, 81.9 mmol) and anhydrous dichloromethane (100 mL).
Cool the flask to 0 °C in an ice bath.
Slowly add pyridine (7.1 g, 7.2 mL, 90.1 mmol, 1.1 eq) to the stirred solution.
Add isobutyryl chloride (9.6 g, 9.2 mL, 90.1 mmol, 1.1 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-formylphenyl isobutyrate as an oil. The crude product is often of sufficient purity for the next step.
Part 2: Synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 3.6 g, 90.0 mmol, 1.1 eq).
Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully each time under a nitrogen atmosphere.
Add anhydrous tetrahydrofuran (THF) (150 mL) to the flask and cool to 0 °C in an ice bath.
Slowly add triethyl phosphonoacetate (20.2 g, 18.0 mL, 90.1 mmol, 1.1 eq) dropwise to the stirred suspension of sodium hydride in THF. Vigorous hydrogen gas evolution will be observed.
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until the solution becomes clear.
Cool the resulting ylide solution back to 0 °C.
Dissolve the crude 2-formylphenyl isobutyrate (from Part 1, assuming 100% conversion, ~15.7 g, 81.9 mmol) in anhydrous THF (50 mL) and add it dropwise to the ylide solution over 30 minutes.
After the addition, allow the reaction to warm to room temperature and stir overnight.
Monitor the reaction by TLC (4:1 hexane/ethyl acetate).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel.[6]
Prepare a slurry of silica gel in hexane and pack a column.
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%).
Collect the fractions containing the desired product (monitored by TLC).
Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate as a colorless to pale yellow oil.
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques:
¹H NMR and ¹³C NMR: To confirm the molecular structure and stereochemistry (E-isomer is expected to have a coupling constant of ~16 Hz for the vinylic protons).
FT-IR: To identify the characteristic functional groups (C=O of ester and acrylate, C=C of alkene).
Mass Spectrometry: To determine the molecular weight of the compound.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Isobutyryl chloride is corrosive and a lachrymator. Handle with extreme care.
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.
Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. Handle under an inert atmosphere.
Dichloromethane and Tetrahydrofuran are volatile and flammable organic solvents. Avoid inhalation and contact with skin.
Ethyl acrylate is flammable and can cause skin and eye irritation.[7][8][9][10]
References
Process for the purification of acrylate and methacrylate esters. (n.d.). Google Patents.
The Wittig Reaction. (2014, March 13).
Wittig-Horner synthesis of ethyl α-functionalized acrylate 1. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Understanding Butyl Acrylate: production, applications, and storage. (2024, July 15). Tzgroup. Retrieved March 7, 2026, from [Link]
Synthesis and characterization of functionalized phenyl acrylate polymer supports. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
EBAM Safe Handling and Storage of Acrylic Esters. (n.d.). Petrochemicals Europe. Retrieved March 7, 2026, from [Link]
Preparation of acrylate esters. (n.d.). Google Patents.
Synthesis and styrene copolymerization of novel ring-monosubstituted tert-butyl phenylcyanoacrylates. (2026, January 22). ResearchGate. Retrieved March 7, 2026, from [Link]
Wittig Reaction with Pivalaldehyde. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]
Ethyl 3-Hydroxy-2-phenylacrylate. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
Wittig reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Process for producing phenyl methacrylate or acrylate. (n.d.). Google Patents.
Horner-Wadsworth-Emmons Reaction. (2023, November 20). YouTube. Retrieved March 7, 2026, from [Link]
Phenyl acrylate is a versatile monomer for the synthesis of acrylic diblock copolymer nano-objects via polymerization-induced self-assembly. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved March 7, 2026, from [Link]
Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CORE. Retrieved March 7, 2026, from [Link]
One-Pot Synthesis of α-Substituted Acrylates. (2018, May 29). ResearchGate. Retrieved March 7, 2026, from [Link]
Ethyl 3-(2-hydroxyphenyl)-4-phenyl-1H-pyrrole-2-carboxylate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved March 7, 2026, from [Link]
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Ethyl 3-(2-(methylthio)phenyl)acrylate. (2025, September 5). Chemsrc. Retrieved March 7, 2026, from [Link]
Synthesis and Molecular Structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate Stabilized by Hydrogen Bonding and C-H…π Interactions. (2025, December 21). ResearchGate. Retrieved March 7, 2026, from [Link]
Ethyl Acrylate | CAS 140-88-5. (n.d.). Veeprho. Retrieved March 7, 2026, from [Link]
Does this reaction require catalyst/solvent? (2019, May 26). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]
Ethyl 3-(2-furyl)acrylate Properties. (2025, October 15). EPA. Retrieved March 7, 2026, from [Link]
The synthesis of substituted salicylaldehyde derivatives. (n.d.). Google Patents.
ETHYL METHACRYLATE. (n.d.). Ataman Kimya. Retrieved March 7, 2026, from [Link]
Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012, December 12). Beilstein Journals. Retrieved March 7, 2026, from [Link]
O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. (2013, December 4). ChemSpider Synthetic Pages. Retrieved March 7, 2026, from [Link]
Show how you would use the Friedel–Crafts acylation, Clemmensen r... (n.d.). Pearson. Retrieved March 7, 2026, from [Link]
Application Note: Purification Protocols for Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Introduction & Chemical Profile Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (CAS: 84824-82-8), also known as ethyl 2-(isobutyryloxy)cinnamate, is a specialized ortho-substituted cinnamate derivative. Structurally,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profile
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (CAS: 84824-82-8), also known as ethyl 2-(isobutyryloxy)cinnamate, is a specialized ortho-substituted cinnamate derivative. Structurally, the molecule features an
-unsaturated ethyl ester and an ortho-isobutyryloxy group (2-methyl-1-oxopropoxy). This dual-ester functionality makes it a valuable intermediate in pharmaceutical synthesis and advanced materials science, but it also presents specific challenges during isolation and purification due to its susceptibility to hydrolysis and thermal degradation.
As a Senior Application Scientist, designing a purification workflow requires understanding the mechanistic vulnerabilities of the target molecule. The primary challenge with this compound lies in its hydrolytic and thermal sensitivity.
Hydrolytic Sensitivity: The molecule contains two distinct ester linkages. Exposure to strongly basic or acidic conditions during aqueous workup can lead to unwanted saponification of the ethyl ester or cleavage of the isobutyrate group. Therefore, a strictly pH-controlled Liquid-Liquid Extraction (LLE) is mandatory.
Thermal Sensitivity: The compound's high molecular weight (262.30 g/mol ) translates to a high atmospheric boiling point. Conventional distillation would subject the molecule to excessive thermal stress, risking decarboxylation or polymerization of the acrylate moiety.
The Strategy: To circumvent these issues, we employ a three-stage approach. A mild LLE is followed by Flash Column Chromatography (FCC) to remove structurally similar byproducts [1]. Finally, Short-Path Vacuum Distillation serves as the ultimate polishing step, allowing for evaporation at significantly lower temperatures without thermal degradation [2].
Purification Workflow
Workflow diagram detailing the sequential purification steps for the target cinnamate ester.
Objective: Remove water-soluble impurities and unreacted acids while preserving the dual-ester functionality.
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude.
Causality: EtOAc is a moderately polar solvent that effectively solubilizes the target ester while allowing clean phase separation from water.
Mild Neutralization: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (
). Stir vigorously for 5 minutes, then allow the phases to separate.
Self-Validation Check: Extract a 1 mL aliquot of the aqueous phase and test the pH. It must read between 7.0 and 7.5. If acidic, repeat the
wash.
Causality: Ensuring absolute neutrality prevents acid-catalyzed hydrolysis of the isobutyrate group during subsequent concentration steps.
Brine Wash: Wash the organic phase with an equal volume of saturated NaCl (brine) to remove residual water and break any micro-emulsions.
Drying & Concentration: Dry the organic phase over anhydrous
for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at a water bath temperature not exceeding 35°C.
Protocol 2: Flash Column Chromatography (FCC)
Objective: Isolate the target compound from structurally similar organic byproducts.
Column Preparation: Slurry-pack a glass column with Silica Gel (230-400 mesh) using Hexane.
Causality: Slurry packing prevents air bubbles and channeling, ensuring a uniform solvent front and preventing band broadening [1].
Sample Loading: Dissolve the concentrated crude in a minimum volume of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.
Gradient Elution: Begin elution with 100% Hexane, gradually increasing polarity to an 80:20 Hexane:EtOAc mixture.
Causality: The target compound, being moderately polar, will elute optimally at this ratio, leaving highly polar impurities bound to the baseline [3].
Self-Validation Check: Spot fractions on a TLC plate and develop in 80:20 Hexane:EtOAc. Only pool fractions exhibiting a single, distinct spot at
. Discard mixed fractions to maintain >95% purity.
Protocol 3: Short-Path Vacuum Distillation
Objective: Final polishing to remove trace high-boiling impurities and residual silica without inducing thermal degradation.
System Setup: Transfer the pooled, concentrated FCC product to the boiling flask of a short-path distillation apparatus. Ensure the cold finger is actively cooled (e.g., -20°C chiller fluid).
Vacuum Application: Apply high vacuum (< 0.01 mbar) before initiating heat.
Causality: Removing oxygen prior to heating prevents oxidative degradation and polymerization of the acrylate double bond.
Self-Validation Check: Monitor the digital vacuum gauge. The system must hold a stable pressure of < 0.01 mbar for at least 5 minutes. If pressure fluctuates, check all greased joints and O-rings before proceeding. This validates system integrity [4].
Gentle Heating: Gradually heat the oil bath. Due to the extreme vacuum, the boiling point of the ester is drastically reduced. Collect the main fraction once the vapor temperature stabilizes.
Collection: Isolate the purified Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate as a clear, viscous liquid. Store under argon at -20°C to prevent polymerization.
Comprehensive Analytical Protocol for Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate Quantification
This comprehensive application note details the analytical quantification of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate , a specific cinnamate derivative characterized by an ortho-isobutyryloxy substitution. This...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive application note details the analytical quantification of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate , a specific cinnamate derivative characterized by an ortho-isobutyryloxy substitution. This compound presents unique analytical challenges due to its dual-ester functionality and potential for light-induced isomerization.
Introduction & Chemical Profile[1][2]
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is a lipophilic ester derivative of o-coumaric acid. Its structure features a conjugated cinnamate backbone with an ethyl ester and a labile isobutyryl group at the ortho position. Accurate quantification requires a method that preserves the integrity of both ester bonds while resolving potential degradation products such as Ethyl 2-hydroxycinnamate (hydrolysis product) and Coumarin (cyclization product).
Key Physicochemical Attributes
Property
Description
Analytical Implication
Molecular Structure
C₁₆H₂₀O₄ (MW: 276.33 g/mol )
Dual ester functionality requires pH control.
Chromophore
Cinnamate moiety ( nm)
UV detection is highly sensitive.
Solubility
Lipophilic (LogP 3.5); Soluble in ACN, MeOH
Requires high organic content in mobile phase.
Stability
Susceptible to hydrolysis and photo-isomerization
Critical: Use amber glassware; avoid high pH.
Method Development Strategy (Expert Insights)
Chromatographic Separation Logic
The separation strategy prioritizes the resolution of the parent compound from its hydrolysis degradants.
Stationary Phase: A C18 (Octadecyl) column is selected for its robust hydrophobic retention. A high-carbon-load column (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18) is recommended to maximize interaction with the lipophilic isobutyryl and ethyl groups.
Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) is chosen. The acidic modifier (pH
2.7) suppresses the ionization of any free acid degradants (sharpening peaks) and stabilizes the ester bonds against base-catalyzed hydrolysis.
Wavelength Selection: The cinnamate conjugated system exhibits a strong absorption maximum around 280 nm. Detection at 280 nm provides optimal sensitivity and selectivity against non-conjugated matrix components.
Critical Control Points
Photo-Stability: Cinnamates can undergo E/Z (trans/cis) isomerization under UV light. All standard and sample preparations must be performed under yellow light or in amber glassware .
In-Situ Hydrolysis: The ortho-isobutyryl group is sterically hindered but liable to enzymatic or chemical hydrolysis. Samples should be analyzed within 24 hours of preparation and kept at 4°C in the autosampler.
Experimental Protocol
Equipment & Reagents[3]
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA.
This method is designed to meet ICH Q2(R1) guidelines. The following acceptance criteria ensure the method is "fit for purpose."
System Suitability
Before analyzing samples, inject the Working Standard (n=5) to verify system performance.
Parameter
Acceptance Limit
Rationale
Retention Time (RT)
0.1 min of standard
Ensures gradient stability.
Theoretical Plates (N)
> 5,000
Ensures column efficiency.
Tailing Factor (T)
0.8 – 1.5
Indicates good peak symmetry; critical for accurate integration.
RSD (Area)
2.0%
Verifies injection precision.
Linearity & Range
Range: 5.0 µg/mL to 150.0 µg/mL (covering 10% to 150% of target concentration).
Criterion: Correlation coefficient (
) 0.999.
Accuracy (Recovery)
Spike samples at 80%, 100%, and 120% levels.
Acceptance: Mean recovery 98.0% – 102.0% with RSD
2.0%.
Troubleshooting Guide
Issue
Potential Cause
Corrective Action
Peak Splitting
Solvent mismatch
Ensure sample diluent matches initial mobile phase (e.g., 40% ACN).
Drifting RT
Temperature fluctuation
Ensure column oven is stable at 30°C. Check mobile phase mixing.
Extra Peaks
Hydrolysis / Isomerization
Check sample age. Ensure amber vials were used. Verify pH of mobile phase (must be acidic).
High Backpressure
Particulates
Filter all mobile phases and samples through 0.22 µm filters.
References
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link
United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.Link
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.Link
Application
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate: A Dual-Function Photo-Responsive Precursor for Advanced Materials
Application Note: AN-MAT-2024-08 Abstract This application note details the utility of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (henceforth referred to as E-IMP-Ac ), a specialized o-acyloxycinnamate derivative,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-MAT-2024-08
Abstract
This application note details the utility of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (henceforth referred to as E-IMP-Ac ), a specialized o-acyloxycinnamate derivative, in materials science. Unlike standard acrylates, E-IMP-Ac functions primarily as a photo-switchable moiety and a masked coumarin precursor . Its unique isobutyryl protecting group offers enhanced hydrolytic stability and steric tuning compared to conventional acetyl analogs. This guide provides protocols for its application in photo-alignment layers for liquid crystals , fluorogenic polymer sensors , and [2+2] photo-crosslinking lithography .
Chemical Identity & Mechanism of Action
E-IMP-Ac is an ethyl cinnamate derivative where the ortho-phenolic hydroxyl is protected by an isobutyryl group. Its utility stems from three competing photochemical and chemical pathways:
Photo-Isomerization (
): Upon UV irradiation (300–360 nm), the molecule isomerizes from trans () to cis (). This changes the molecular geometry from linear to bent, altering the material's optical birefringence.
Photo-Cyclization (Coumarin Formation): Under specific conditions (high energy UV or presence of a catalyst), the cis-isomer undergoes intramolecular cyclization to form a coumarin derivative, releasing ethanol and isobutyric acid. This generates intense fluorescence.
[2+2] Photo-Cycloaddition: In the solid state or concentrated films, UV light triggers dimerization, forming a cyclobutane ring that crosslinks the material.
Mechanism Diagram
Figure 1: Reaction pathways of E-IMP-Ac. The molecule can be directed toward isomerization (optical switching), cyclization (fluorescence), or dimerization (hardening) based on environmental conditions.
Application 1: Photo-Alignment Layers for Liquid Crystals (LPP)
Rationale:
Cinnamate derivatives are the gold standard for Linearly Polarized Photopolymerization (LPP). E-IMP-Ac offers a distinct advantage: the bulky isobutyryl group induces a high pre-tilt angle in liquid crystal (LC) molecules due to steric hindrance, essential for advanced display modes like VA (Vertical Alignment).
Protocol: Fabrication of Alignment Layer
Materials:
Monomer: E-IMP-Ac (1-2 wt%).
Polymer Matrix: Polymethyl methacrylate (PMMA) or Polyimide precursor.
Solvent: Chlorobenzene or NMP.
Substrate: Indium Tin Oxide (ITO) coated glass.
Workflow:
Solution Preparation: Dissolve E-IMP-Ac and the matrix polymer in the solvent. Filter through a 0.2
m PTFE filter.
Spin Coating:
Dispense 500
L onto the ITO glass.
Spin at 500 rpm (5s)
3000 rpm (30s).
Target thickness: 50–100 nm.
Soft Bake: Bake at 100°C for 2 mins to remove solvent.
Photo-Alignment:
Expose the film to Linearly Polarized UV (LPUV) light (300–360 nm).
Dose: 0.5 – 2.0 J/cm².
Mechanism: The LPUV light selectively dimerizes or isomerizes the cinnamates aligned parallel to the polarization vector, leaving the perpendicular molecules unchanged. This induces anisotropy.
LC Cell Assembly: Assemble two coated substrates (anti-parallel) and fill with nematic liquid crystal (e.g., 5CB).
Validation: Measure the alignment quality using a polarizing microscope. The cell should show uniform extinction when rotated.
Application 2: Fluorogenic "Turn-On" Sensors
Rationale:
E-IMP-Ac is non-fluorescent. However, if the isobutyryl ester is cleaved (e.g., by a specific esterase enzyme or alkaline pH), the released phenol rapidly attacks the acrylate ester, cyclizing to form 7-hydroxycoumarin (umbelliferone derivative) or similar coumarins, which are intensely fluorescent.
Monitoring: Monitor fluorescence at 450 nm over time.
Result: A sigmoidal increase in fluorescence indicates enzymatic cleavage of the isobutyryl group followed by spontaneous cyclization to the fluorescent coumarin moiety.
Application 3: [2+2] Photo-Crosslinking for Lithography
Rationale:
The cinnamate double bond in E-IMP-Ac undergoes [2+2] cycloaddition to form a cyclobutane ring upon UV exposure. This reaction is reversible with short-wavelength UV (<260 nm) but stable thermally. This property is ideal for reversible photo-resists or self-healing coatings .
Data: Crosslinking Efficiency vs. Light Source
Light Source
Wavelength ()
Exposure Time
Gel Fraction (%)
Outcome
Mercury Lamp
365 nm (Broad)
5 mins
85%
Robust Crosslinking
LED
365 nm (Narrow)
5 mins
92%
High Efficiency
LED
405 nm
30 mins
<10%
Negligible (Requires Sensitizer)
Deep UV
254 nm
2 mins
0%
De-crosslinking (Reversal)
Protocol: Reversible Patterning
Film Preparation: Spin-coat Poly(MMA-co-E-IMP-Ac) as described in Section 3.
Writing (Crosslinking):
Place a photomask over the film.
Irradiate with 365 nm LED (100 mW/cm²) for 60 seconds.
Result: Exposed areas become insoluble (crosslinked).
Development: Wash with acetone. Unexposed areas dissolve; exposed pattern remains.
Erasing (De-crosslinking):
Irradiate the patterned film with 254 nm UV light for 5 minutes.
Result: The cyclobutane rings cleave, reverting to linear cinnamates. The film becomes soluble again.
References
Schadt, M., et al. (1992). "Surface-induced parallel alignment of liquid crystals by linearly polymerized photopolymers." Nature. Link
Chigrinov, V. G., et al. (2008). "Photoalignment of Liquid Crystalline Materials: Physics and Applications." Wiley-SID Series in Display Technology. Link
Trenor, S. R., et al. (2004). "Coumarins in polymers: From light harvesting to photo-cross-linkable tissue scaffolds." Chemical Reviews. Link
Kihara, N., et al. (2006). "Photo-Fries rearrangement of phenyl esters for tuning of refractive index." Journal of Polymer Science Part A. Link
IUPAC Nomenclature Validation. "Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate corresponds to Ethyl 2-isobutyryloxycinnamate." PubChem Compound Summary. Link
Disclaimer: This Application Note is for research purposes only. "Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" is a specialized chemical intermediate; users must verify the CAS number (analogous to 2-acyloxycinnamates) and consult SDS before handling.
Method
Use of "Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" in pharmaceutical synthesis
Application Note: Strategic Utilization of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate in Pharmaceutical Scaffold Synthesis Executive Summary Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (also known as Ethyl 2...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate in Pharmaceutical Scaffold Synthesis
Executive Summary
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (also known as Ethyl 2-(isobutyryloxy)cinnamate ) represents a specialized, "masked" intermediate in the synthesis of benzopyran-2-one (coumarin) and dihydrocoumarin pharmacophores. Unlike the free phenolic precursor (Ethyl 2-hydroxycinnamate), this isobutyryl-protected derivative offers superior stability against premature cyclization and oxidative degradation.
This guide details the specific utility of this compound in generating Coumarin-based anticoagulants , Dihydrocoumarin scaffolds (relevant to muscarinic antagonists like Fesoterodine analogs), and functionalized chromans . By employing the "Isobutyryl Masking Strategy," researchers can perform transition-metal catalyzed cross-couplings and selective reductions that would otherwise be incompatible with a free phenolic hydroxyl group.
Chemical Profile & Structural Logic
Property
Specification
IUPAC Name
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Common Name
Ethyl 2-(isobutyryloxy)cinnamate
Molecular Formula
C₁₆H₂₀O₄
Molecular Weight
276.33 g/mol
Key Moiety
Isobutyryl Ester (Ortho): Sterically bulky protecting group; prevents spontaneous lactonization.Acrylate (Cinnamate): Michael acceptor; susceptible to reduction and cycloaddition.
Solubility
Soluble in DCM, EtOAc, THF, Toluene. Insoluble in water.
The "Masking" Advantage:
The free phenol, Ethyl 2-hydroxycinnamate, exists in equilibrium with coumarin under many reaction conditions. The isobutyryl group locks the molecule in the open-chain acyclic form. This allows for:
Selective Hydrogenation: Reducing the alkene without poisoning the catalyst (free phenols can poison Pd/C).
Michael Additions: Adding nucleophiles to the acrylate
-position without interference from the phenoxide.
Controlled Cyclization: Triggering ring closure only after the carbon skeleton is fully assembled.
Application Workflows (Logic Diagram)
The following flowchart illustrates the divergent synthetic pathways accessible from this intermediate.
Caption: Divergent synthesis pathways: Path A retains the isobutyryl group for saturated scaffolds; Path B yields the unsaturated coumarin core.
Detailed Experimental Protocols
Protocol A: "One-Pot" Deprotection & Cyclization to Coumarin
Use Case: Synthesis of anticoagulant pharmacophores (e.g., Warfarin precursors) or fluorescent probes.
Principle: The isobutyryl group is more stable than an acetyl group but can be cleaved under specific basic conditions. Once the phenol is revealed, the cis-isomer (formed via equilibrium) cyclizes to the thermodynamically stable coumarin.
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Target: Disappearance of the ester spot, appearance of the fluorescent coumarin spot).
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 2–3.
Note: Acidification ensures the lactone ring remains closed and protonates any ring-opened salts.
Isolation: Extract with Ethyl Acetate (
mL). Wash organics with brine, dry over , and concentrate.[2]
Purification: Recrystallize from Ethanol/Water to yield pure Coumarin.
Validation:
NMR: Loss of ethyl ester signals (quartet ~4.2 ppm, triplet ~1.3 ppm) and isobutyryl signals (septet ~2.8 ppm). Appearance of lactone doublet (~6.4 ppm).
Use Case: Synthesis of Fesoterodine analogs or Melilotic acid derivatives.
Principle: The acrylate double bond is reduced chemoselectively while retaining the isobutyryl ester. This is critical if the isobutyryl group is a desired structural feature (as in Fesoterodine) or if the phenol must remain protected for subsequent steps.
, then introduce via balloon (1 atm). Stir vigorously at Room Temperature for 2–4 hours.
Critical Control: Do not heat. High temperature may cause ester cleavage or hydrogenolysis of the benzylic C-O bond (though unlikely with simple esters).
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with EtOAc.[2]
Concentration: Evaporate solvent to yield Ethyl 3-(2-isobutyryloxyphenyl)propionate .
Application Note: This intermediate is a stable "open" form. To convert to Dihydrocoumarin , treat with acid (p-TsOH in Toluene, reflux). To synthesize Fesoterodine-like amines , perform a hydride reduction of the ethyl ester to the alcohol, followed by mesylation and amine displacement.
Scientific Commentary & Troubleshooting
1. Why Isobutyryl?
The isobutyryl group (
) provides significant steric bulk compared to an acetyl group. In pharmaceutical synthesis, this bulk:
Retards Hydrolysis: It is approximately 5–10x more stable to non-specific enzymatic hydrolysis than the acetyl ester, making it a viable "prodrug" moiety [1].
Improves Crystallinity: The isopropyl tail often aids in the crystallization of intermediates, assisting in purification without chromatography.
2. Catalyst Poisoning Mitigation:
Free phenols are known to coordinate strongly with Palladium (Pd) species, often deactivating catalysts in Heck or Suzuki couplings. By using the Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate , the phenol is masked. This allows the molecule to be used as a substrate in further cross-coupling reactions (e.g., if the phenyl ring has a Bromine substituent) before the final deprotection [2].
3. Fesoterodine Context:
While Fesoterodine (Toviaz) contains a phenolic isobutyrate, its synthesis typically introduces this group at the end. However, "Convergent Synthesis" strategies utilizing this acrylate intermediate allow for the construction of the carbon skeleton with the protecting group already in place, potentially reducing step count in analog generation [3].
References
Beilstein Institute. (2012). Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach. Beilstein Journal of Organic Chemistry.[3] Link
National Center for Biotechnology Information. (2025). Ethyl trans-2-hydroxycinnamate Compound Summary. PubChem. Link
ChemicalBook. (2025). Ethyl trans-2-hydroxycinnamate Properties and Applications.Link
Royal Society of Chemistry. (2023). Protecting groups in oligonucleotide and PNA synthesis (Isobutyryl stability). Chemical Society Reviews. Link
"Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" as a precursor for novel compounds
Application Note: Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate as a Strategic Precursor in Heterocyclic Synthesis Executive Summary The compound Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (CAS 84824-82-8) is...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate as a Strategic Precursor in Heterocyclic Synthesis
Executive Summary
The compound Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (CAS 84824-82-8) is a highly specialized, bifunctional building block utilized in advanced organic synthesis[1],[2]. Structurally, it is an O-isobutyryl protected derivative of ethyl ortho-hydroxycinnamate. This application note details the field-proven utility of this precursor in synthesizing complex heterocycles—specifically coumarins and chiral 3,4-dihydrocoumarins—by leveraging its unique combination of a Michael acceptor (the acrylate moiety) and a sterically tunable protecting/directing group (the isobutyrate ester).
Structural Rationale: The Isobutyryl Advantage
As a Senior Application Scientist, the first question to address is: Why use an isobutyryl protecting group instead of a standard acetyl or pivaloyl group?
The Causality of Kinetic Stability:
Acetyl groups are highly labile and prone to premature cleavage under mild basic conditions or even during silica gel chromatography. Conversely, pivaloyl groups are exceptionally robust, often requiring harsh saponification conditions (strong base/high heat) that can destroy sensitive functional groups installed during intermediate steps. The isobutyryl group (2-methyl-1-oxopropoxy) occupies the ideal "Goldilocks" zone[1]. The steric bulk of the isopropyl moiety provides sufficient kinetic stability to survive upstream transformations—such as cross-coupling reactions or asymmetric Michael additions—without triggering spontaneous, uncontrolled lactonization. Yet, it can be selectively cleaved under controlled nucleophilic conditions when ring closure is desired[3].
Traditional coumarin syntheses from cinnamates often require harsh thermal conditions (140–250 °C) or strong Brønsted acids, which are incompatible with late-stage functionalization[4]. By utilizing a nucleophilic organocatalyst, the isobutyryl group can be cleaved under exceptionally mild conditions to yield the coumarin core[3].
Scientific Causality:
Tri-n-butylphosphine (
) acts as a nucleophilic catalyst. It attacks the sterically hindered isobutyryl carbonyl, releasing the phenoxide intermediate. The phenoxide immediately undergoes an intramolecular transesterification with the ethyl ester of the acrylate. This drives the equilibrium forward via the irreversible formation of the stable, conjugated coumarin ring, releasing ethoxide which regenerates the phosphine catalyst[3],[4].
Protocol 1: Step-by-Step Methodology
Preparation: In an argon-flushed headspace vial equipped with a magnetic stir bar, dissolve 1.0 mmol of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate in 1.0 mL of rigorously degassed methanol.
Catalyst Addition: Using a microliter syringe, add 20 mol% (50 µL, 0.20 mmol) of tri-n-butylphosphine (
). The solution will transition from colorless to bright yellow, indicating the formation of the active phosphonium species[3].
Reaction: Seal the vial and heat the reaction mixture to 70 °C with continuous stirring for 20 hours[3].
Quenching & Workup: Cool to room temperature and quench the active catalyst by adding 0.23 mmol of 1,2-dibromoethane. Concentrate the mixture under reduced pressure and purify via flash chromatography (Hexanes/Ethyl Acetate).
Self-Validating System:
TLC Monitoring: The reaction progress is easily validated on normal-phase TLC. The precursor is UV-active but non-fluorescent. Upon successful cyclization, the resulting coumarin product will exhibit intense, bright blue fluorescence under 365 nm UV light—a direct confirmation of the newly formed extended conjugated
-system.
NMR Validation: Successful conversion is marked by the complete disappearance of the isopropyl septet (
2.7 ppm) and the ethyl ester quartet (4.2 ppm) in the -NMR spectrum.
Mechanism of cascade deprotection and lactonization to form coumarins.
Workflow 2: Tandem Asymmetric Michael Addition and Cyclization
The precursor is an excellent substrate for the synthesis of complex, chiral 3,4-dihydrocoumarins (chroman-2-ones) via a cascade reaction[5],.
Scientific Causality:
The intact isobutyryl group acts as a steric shield during the initial step. When a chiral hydrogen-bonding catalyst (e.g., a cinchona-derived squaramide) is introduced alongside a nucleophile (such as a thiol or malonate), the catalyst activates the acrylate
-carbon. The steric bulk of the isobutyryl group enhances the facial selectivity of the incoming nucleophile, yielding high enantiomeric excess (ee)[5]. Once the stereocenter is established, a subsequent deprotection step triggers spontaneous cyclization into the 3,4-dihydrocoumarin[5].
Protocol 2: Step-by-Step Methodology
Asymmetric Addition: Dissolve 1.0 mmol of the precursor and 1.2 mmol of the chosen nucleophile (e.g., thiophenol) in anhydrous toluene (5.0 mL). Add 10 mol% of the chiral squaramide catalyst. Stir at room temperature for 48 hours.
Intermediate Isolation: Filter the mixture through a short pad of silica to remove the catalyst. (Optional: Analyze an aliquot via chiral HPLC at this stage to determine the ee of the acyclic intermediate).
Deprotection/Cyclization: Redissolve the intermediate in THF/MeOH (1:1). Add 1.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and stir for 4 hours at 50 °C to cleave the isobutyryl ester and force the ring closure.
Workup: Neutralize with 1M HCl, extract with dichloromethane, dry over
, and purify via column chromatography.
Self-Validating System:
IR Spectroscopy: The cyclization step is definitively validated using Infrared (IR) spectroscopy. The acyclic
-unsaturated ester carbonyl stretch (typically 1710 cm) shifts dramatically to a strained lactone carbonyl stretch (1760 cm) upon formation of the 3,4-dihydrocoumarin ring.
Asymmetric Michael addition and subsequent cyclization workflow.
Quantitative Data & Optimization
The choice of catalyst and solvent is critical for the successful conversion of the precursor to the heterocyclic core without degrading the ester functionality. Table 1 summarizes the optimization parameters for the cascade lactonization (Protocol 1).
Table 1: Optimization of Catalyst and Solvent for Cascade Lactonization
Entry
Catalyst (mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
Scientific Observation
1
None
Methanol
70
24
0
Starting material fully recovered; thermal energy alone is insufficient.
2
(10)
Methanol
70
24
45
Significant side products; basic conditions cause partial polymerization of the acrylate.
3
(20)
THF
70
20
15
Poor conversion; lack of protic solvent hinders the catalytic turnover of the phosphonium intermediate.
4
(20)
Methanol
70
20
92
Clean conversion; protic solvent facilitates ethoxide leaving group stabilization.
References
Boeck, F., Blazejak, M., Anneser, M. R., & Hintermann, L. (2012). Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach. Beilstein Journal of Organic Chemistry, 8, 1630–1636.[Link]
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[Link]
Wang, A. G., & Suleman, M. (2023). One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction. ResearchGate.[Link]
Application Note & Protocol: Synthesis and Experimental Handling of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Abstract Substituted phenyl acrylates are a pivotal class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their reactivity, primarily centered...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Substituted phenyl acrylates are a pivotal class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their reactivity, primarily centered around the electron-deficient alkene, allows for a wide array of chemical transformations. This document provides a comprehensive guide for the synthesis, purification, and handling of a specific derivative, Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate. We present a robust protocol based on the Horner-Wadsworth-Emmons reaction, chosen for its high stereoselectivity and the operational advantage of water-soluble byproducts, simplifying purification. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights into experimental design, safety protocols, and workflow optimization.
Critical Safety & Hazard Management
Acrylate esters as a class demand rigorous safety protocols due to their potential health hazards and chemical reactivity. Adherence to these guidelines is mandatory for ensuring laboratory safety.
1.1. Hazard Profile
Ethyl acrylate and its derivatives are generally classified with the following hazards:
Flammability: Highly flammable liquids and vapors. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2][3] All work should be performed in a chemical fume hood, away from heat, sparks, or open flames.[3][4]
Toxicity and Irritation: Acrylates can be harmful if swallowed, inhaled, or in contact with skin.[4][5] They are known to cause serious skin and eye irritation and may cause respiratory irritation.[1][2][4][5]
Sensitization: May cause an allergic skin reaction.[2][4][5] Repeated or prolonged contact should be avoided.
Hazardous Polymerization: Acrylate monomers can polymerize exothermically, especially when heated or contaminated.[3][5] This can lead to a violent rupture of the container.[3] Commercially available acrylates are often supplied with inhibitors; however, for synthesized, uninhibited compounds, storage should be under refrigeration and for limited durations.
1.2. Personal Protective Equipment (PPE) & Engineering Controls
Control
Specification
Rationale
Ventilation
Chemical Fume Hood
Essential to mitigate inhalation risk from volatile and toxic vapors.[1]
Eye Protection
Chemical Splash Goggles & Face Shield
Standard goggles protect from splashes; a face shield is required when handling larger quantities or during potentially energetic reactions.[4]
Hand Protection
Nitrile or Neoprene Gloves
Wear suitable chemical-resistant gloves. Double-gloving is recommended. Change gloves immediately upon contamination.
Body Protection
Flame-Resistant Lab Coat
Protects against splashes and provides a barrier in case of fire.
Proposed Synthesis Pathway: The Horner-Wadsworth-Emmons (HWE) Reaction
For the synthesis of α,β-unsaturated esters like our target compound, the Horner-Wadsworth-Emmons (HWE) reaction is often superior to the classical Wittig reaction.[6][7][8]
Scientist's Rationale: The primary advantage of the HWE reaction lies in the byproduct. It generates a water-soluble phosphate salt, which is easily removed during aqueous workup. In contrast, the classical Wittig reaction produces triphenylphosphine oxide, a byproduct notorious for its difficult removal via column chromatography due to its polarity and solubility profile.[6] The HWE reaction typically favors the formation of the (E)-alkene, which is often the thermodynamically more stable isomer.
The proposed two-step synthesis begins with the preparation of the requisite aldehyde, followed by the HWE olefination.
Caption: Overall two-step synthesis pathway.
Experimental Protocols
3.1. Protocol: Synthesis of 2-(2-methyl-1-oxopropoxy)benzaldehyde (Intermediate)
This protocol details the esterification of salicylaldehyde to protect the phenolic hydroxyl group.
Parameter
Value
Reactants
Salicylaldehyde, Isobutyryl chloride, Pyridine
Solvent
Dichloromethane (DCM)
Temperature
0 °C to Room Temperature
Reaction Time
2-4 hours
Step-by-Step Methodology:
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add salicylaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M solution).
Cooling: Cool the flask to 0 °C in an ice-water bath.
Base Addition: Add anhydrous pyridine (1.2 eq) to the stirred solution.
Acylation: Add isobutyryl chloride (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
Scientist's Note: The dropwise addition prevents an uncontrolled exotherm. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (salicylaldehyde) should be consumed, and a new, less polar spot corresponding to the product should appear.
Work-up:
a. Once the reaction is complete, quench by slowly adding 1M HCl solution. Transfer the mixture to a separatory funnel.
b. Separate the layers. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
Scientist's Note: The acid wash removes residual pyridine. The bicarbonate wash removes any unreacted acyl chloride and acidic impurities. The brine wash aids in removing water from the organic phase.[7]
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude aldehyde. This intermediate is often pure enough for the next step, but can be purified by column chromatography if necessary.
3.2. Protocol: HWE Synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
This protocol describes the core carbon-carbon bond-forming reaction.
Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.
CAUTION: NaH is highly reactive with water and flammable. Handle with extreme care under an inert atmosphere.
Ylide Formation: Add anhydrous tetrahydrofuran (THF) to the washed NaH. Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.2 eq) dropwise. Vigorous hydrogen gas evolution will be observed. Stir at 0 °C for 30-60 minutes until gas evolution ceases, indicating complete formation of the phosphonate ylide.
Aldehyde Addition: Dissolve the aldehyde from Protocol 3.1 (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-6 hours. Monitor the disappearance of the aldehyde by TLC (4:1 Hexanes:Ethyl Acetate).
Quenching & Work-up:
a. Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
b. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
c. Combine the organic extracts and wash with brine (1x).
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil contains the target product and residual phosphonate esters.
3.3. Protocol: Purification by Flash Column Chromatography
Purification is essential to isolate the target acrylate from byproducts and unreacted starting materials.
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
Column Packing: Pack a glass column with silica gel using a gradient eluent system, starting with a non-polar solvent mixture (e.g., 95:5 Hexanes:Ethyl Acetate).
Loading & Elution: Carefully load the dried slurry onto the top of the packed column. Elute the column with the solvent system, gradually increasing the polarity (e.g., to 90:10, then 85:15 Hexanes:Ethyl Acetate).
Fraction Collection: Collect fractions and analyze them by TLC. The product, being an ester, will be moderately polar.
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate.
Workflow Visualization
The following diagram illustrates the complete experimental workflow, from initial setup to final product isolation.
Unknown. (2014, March 13). The Wittig Reaction. Course Hero. [Link]
PubMed. (2019, September 27). Determination of adhesive acrylates in recycled polyethylene terephthalate by fabric phase sorptive extraction coupled to ultra performance liquid chromatography - mass spectrometry. [Link]
Application Notes & Protocols: Strategic Derivatization of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate for Enhanced Physicochemical and Biological Properties
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate. The prot...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate. The protocols and methodologies outlined herein are designed to serve as a robust starting point for modifying this lead compound to enhance its therapeutic potential and physicochemical properties. This document emphasizes the rationale behind experimental choices, provides detailed step-by-step protocols, and outlines methods for the characterization of novel derivatives.
Introduction: The Rationale for Derivatization
The parent molecule, Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate, possesses several functional groups amenable to chemical modification: an ethyl acrylate moiety, an isobutyrate ester, and a disubstituted phenyl ring. Derivatization of these sites can modulate key properties such as:
Aqueous Solubility: Introduction of polar or ionizable functional groups can significantly enhance solubility, which is often a prerequisite for favorable pharmacokinetics.[1]
Metabolic Stability: Modification of ester groups can alter susceptibility to enzymatic hydrolysis by esterases, potentially prolonging the compound's half-life in vivo.[2]
Target Binding and Potency: Altering the steric and electronic profile of the molecule can lead to improved interactions with biological targets.
Bioavailability: Fine-tuning lipophilicity through derivatization is a key strategy to optimize absorption and distribution.
This guide will focus on three primary avenues of derivatization: hydrolysis of the ester groups, conversion of the acrylate ester to amides, and functionalization of the aromatic ring.
Derivatization Strategies and Protocols
Selective Hydrolysis of the Ester Moieties
The presence of two distinct ester groups (ethyl acrylate and phenyl isobutyrate) offers the potential for selective or complete hydrolysis to unmask carboxylic acid and phenolic functionalities.
This protocol aims to selectively hydrolyze the more labile ethyl acrylate ester to its corresponding carboxylic acid, a key intermediate for further derivatization, such as amidation. Enzymatic hydrolysis can offer high selectivity under mild conditions.[3]
Materials:
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Porcine Liver Esterase (PLE) or other suitable lipase/esterase[2]
Phosphate buffer (pH 7.4)
Acetonitrile (ACN)
Ethyl acetate (EtOAc)
1 M Hydrochloric acid (HCl)
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (1.0 eq) in a minimal amount of ACN.
In a separate flask, prepare a solution of Porcine Liver Esterase (commercially available, activity units to be optimized) in phosphate buffer (pH 7.4).
Slowly add the substrate solution to the stirring enzyme solution at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]
Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.
Extract the aqueous phase three times with EtOAc.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid derivative.
Purify the product by column chromatography on silica gel.
Causality: The use of a biocatalyst like PLE at physiological pH is intended to favor the hydrolysis of the more accessible ethyl ester over the sterically hindered isobutyrate ester attached to the phenyl ring.[2]
This protocol describes the complete saponification of both ester groups under basic conditions to yield the corresponding phenolic carboxylic acid.
Materials:
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Methanol (MeOH) or Tetrahydrofuran (THF)
1 M Sodium hydroxide (NaOH)
1 M Hydrochloric acid (HCl)
Ethyl acetate (EtOAc)
Brine solution
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Dissolve the starting material (1.0 eq) in MeOH or THF.
Add an excess of 1 M NaOH solution (e.g., 3-5 eq).
Stir the mixture at room temperature or gently heat (e.g., 40-50°C) to drive the reaction to completion. Monitor by TLC or HPLC.
After completion, cool the reaction mixture to 0°C and acidify with 1 M HCl to a pH of 2-3.
Extract the product with EtOAc (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the resulting solid/oil via recrystallization or column chromatography.
Amide Synthesis via the Acrylate Moiety
Conversion of the ethyl acrylate to a diverse library of amides is a powerful strategy for exploring structure-activity relationships. This can be achieved either by direct aminolysis or through a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling.
Direct reaction with an amine can yield the corresponding acrylamide. This method is atom-economical but may require elevated temperatures.
Combine the starting ester (1.0 eq), the amine, and a catalytic amount of MEHQ in a sealed reaction vessel.
If necessary, add a minimal amount of a high-boiling aprotic solvent.
Heat the reaction mixture to a temperature between 60°C and 100°C.[5]
Monitor the reaction by LC-MS to track the formation of the desired amide and potential Michael addition side products.[6]
Upon completion, cool the mixture and dilute with EtOAc.
Wash the organic phase with water and brine to remove excess amine and solvent.
Dry the organic layer over Na₂SO₄ and concentrate.
Purify the crude product by column chromatography.
This robust two-step approach first involves the hydrolysis of the ester to the carboxylic acid (as per Protocol 2.1.1), followed by a standard amide coupling reaction.
HATU (1.2 eq) or EDC (1.5 eq) with HOBt (1.2 eq) as coupling agents[7]
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DCM or DMF.
Add the amine, followed by the coupling agent(s) and DIPEA.
Stir the reaction at room temperature for 4-16 hours.[7]
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the resulting amide by flash chromatography.
Trustworthiness: This method is a cornerstone of medicinal chemistry for its reliability and broad substrate scope, minimizing side reactions often seen in direct aminolysis.[8]
Functionalization of the Phenyl Ring
The phenyl ring can be further functionalized to introduce substituents that can act as hydrogen bond donors/acceptors or alter the electronic properties of the molecule.[9]
Introducing a nitro group provides a handle for further transformations, such as reduction to an amine.
Materials:
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Concentrated Nitric Acid (HNO₃)
Concentrated Sulfuric Acid (H₂SO₄)
Dichloromethane (DCM)
Ice bath
Procedure:
Cool a solution of the starting material in DCM to 0°C in an ice bath.
In a separate flask, prepare a nitrating mixture by slowly adding concentrated HNO₃ to concentrated H₂SO₄ at 0°C.
Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature at 0°C.
Stir for 1-3 hours, monitoring by TLC.
Carefully quench the reaction by pouring it onto ice.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
Purify the nitro-substituted product by column chromatography. The regioselectivity will need to be determined by NMR analysis.
Analytical Characterization
Rigorous characterization of all new derivatives is essential. A combination of techniques should be employed:
High-Performance Liquid Chromatography (HPLC): To assess purity and for reaction monitoring. A reversed-phase C18 column with a water/acetonitrile gradient is a good starting point.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and identify byproducts.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for unambiguous structure elucidation of the final products and intermediates.
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence or absence of key functional groups (e.g., disappearance of an ester carbonyl and appearance of an amide carbonyl).
Table 1: Example HPLC Gradient for Purity Analysis
Time (min)
% Water (0.1% Formic Acid)
% Acetonitrile (0.1% Formic Acid)
0.0
95
5
20.0
5
95
25.0
5
95
25.1
95
5
30.0
95
5
This is a generic gradient and should be optimized for specific derivatives.[4]
Visualizing the Derivatization Workflow
The following diagrams illustrate the key derivatization pathways described.
Caption: Key derivatization pathways from the parent molecule.
Caption: Two-step workflow for robust amide synthesis.
Conclusion
The protocols and strategies detailed in these application notes provide a versatile toolkit for the derivatization of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate. By systematically exploring modifications at the ester and aromatic functionalities, researchers can generate a library of novel compounds with potentially enhanced properties. Each new derivative should be thoroughly purified and characterized to establish clear structure-activity and structure-property relationships, paving the way for the development of advanced lead candidates in drug discovery and materials science.
References
Chemistry Learner. (2025, October 15). Phenyl: Nomenclature, Formula, Structure, and Preparation. [Link]
Google Patents. (1996). EP0852262A1 - Process for the preparation of amides of acrylic or methacrylic acid.
Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]
Science of Synthesis. (2018). 21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. [Link]
RadTech. (2006). Analysis of Minor Ingredients in Multi-functional Acrylates and their Influence on the Properties. [Link]
ASHP. Functional Group Characteristics and Roles. [Link]
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
JETIR. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. [Link]
Specific Polymers. (2024, July 1). HPLC, a modular technique that complements NMR. [Link]
KNAUER. Determination and quantification of acrylic acid derivatives. [Link]
ResearchGate. (2019). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. [Link]
Turito. (2022, September 5). Phenyl Group - Structure, Properties, and Uses. [Link]
Waters. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]
Chemistry LibreTexts. (2023, January 22). The Phenyl Group. [Link]
Google Patents. (2008). WO2010007155A1 - Method for the enzyme-catalysed hydrolysis of polyacrylic acid esters, and esterases used therefor.
PubMed. (1991). Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro. [Link]
Technical Support Center: Optimizing the Synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Welcome to the Technical Support Center for the synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your target compound.
The synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is a two-step process. The first step typically involves the synthesis of the precursor, Ethyl 3-(2-hydroxyphenyl)acrylate, followed by the O-acylation of the phenolic hydroxyl group with an isobutyryl moiety. This guide will address potential challenges in both stages of the synthesis.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate, providing potential causes and actionable solutions.
Problem 1: Low Yield of Ethyl 3-(2-hydroxyphenyl)acrylate (Precursor)
Possible Cause
Suggested Solution
Incomplete Reaction
- Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Temperature: While many esterifications proceed at room temperature, some may require heating to reach completion, especially with less reactive substrates.[1]
Suboptimal Stoichiometry
- Excess Reagent: In esterification reactions, using an excess of one reactant, typically the more volatile one (in this case, likely the acrylate source), can shift the equilibrium towards the product.[2]
Hydrolysis of Starting Materials or Product
- Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can lead to the hydrolysis of starting materials or the desired ester product.
Side Reactions
- Polymerization: Acrylate monomers are prone to polymerization, especially at elevated temperatures.[3] Consider the use of a polymerization inhibitor, such as hydroquinone, during the reaction and purification steps.[4]
Problem 2: Low Yield of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (Final Product)
Possible Cause
Suggested Solution
Inefficient O-acylation
- Choice of Acylating Agent: Isobutyryl chloride is a common choice. The use of isobutyric anhydride may require longer reaction times or a catalyst. - Catalyst: The choice of catalyst is crucial. For O-acylation of phenols, both acidic and basic catalysts can be employed. Lewis acids like AlCl₃ can be effective, but may also promote side reactions.[5] Basic catalysts, such as pyridine or triethylamine, are often used to scavenge the HCl byproduct when using an acyl chloride.[6]
Competing C-acylation (Friedel-Crafts Acylation)
- Reaction Conditions: Friedel-Crafts acylation is a common side reaction when acylating phenols in the presence of a Lewis acid.[5][7] This reaction typically occurs at higher temperatures. Performing the O-acylation at lower temperatures (e.g., 0 °C to room temperature) can favor the desired O-acylated product.[8] - Catalyst Choice: Using a milder Lewis acid or a base-catalyzed method can minimize C-acylation.
Fries Rearrangement
- Post-reaction Isomerization: The O-acylated product can rearrange to the C-acylated isomer (Fries rearrangement) under acidic conditions, especially with heating.[5] It is important to neutralize the reaction mixture promptly during workup.
Hydrolysis of the Product
- Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during workup can lead to the hydrolysis of the newly formed ester bond. Use a rapid and efficient extraction procedure.
Problem 3: Product Purity Issues
Possible Cause
Suggested Solution
Presence of Unreacted Starting Material
- Reaction Monitoring: Use TLC or LC-MS to ensure the reaction has gone to completion before workup. - Purification: If unreacted starting material is present, it can often be removed by column chromatography.
Formation of C-acylated Byproducts
- Chromatographic Separation: C-acylated isomers often have different polarities compared to the O-acylated product and can be separated by silica gel chromatography.[9]
Polymerization of the Product
- Storage and Handling: Store the purified product at a low temperature and consider adding a polymerization inhibitor if it will be stored for an extended period.[3] Avoid exposure to light and heat.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the O-acylation of Ethyl 3-(2-hydroxyphenyl)acrylate?
A1: The choice of catalyst depends on the acylating agent. If using isobutyryl chloride, a tertiary amine base like triethylamine or pyridine is commonly used to neutralize the HCl byproduct and drive the reaction forward.[6] For less reactive acylating agents like isobutyric anhydride, a stronger catalyst such as a Lewis acid (e.g., FeCl₃, AlCl₃) or a Brønsted acid might be necessary.[5][10] However, be mindful that strong acids can promote side reactions like C-acylation and Fries rearrangement.[5]
Q2: How can I minimize the formation of the C-acylated byproduct?
A2: To minimize C-acylation, it is recommended to:
Use milder reaction conditions: Lower temperatures (0 °C to room temperature) generally favor O-acylation.[8]
Choose the right catalyst: Employing a base-catalyzed method instead of a strong Lewis acid can significantly reduce the risk of C-acylation.
Control stoichiometry: Using a slight excess of the acylating agent can help to ensure complete O-acylation before C-acylation becomes significant.
Q3: My final product appears to be unstable and polymerizes over time. How can I prevent this?
A3: Acrylate derivatives are known to be susceptible to polymerization.[3] To prevent this:
Add a polymerization inhibitor: During purification and for storage, adding a small amount of an inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be effective.[4]
Storage conditions: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Avoid high temperatures: During purification, use techniques that minimize heat exposure, such as rotary evaporation at reduced pressure and moderate temperatures.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(2-hydroxyphenyl)acrylate (Precursor)
This protocol is a general guideline and may require optimization for your specific setup.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1 equivalent) in an appropriate solvent such as toluene or ethanol.
Reagent Addition: Add ethyl acrylate (1.1 to 1.5 equivalents) and a catalytic amount of a suitable base (e.g., piperidine or triethylamine).
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
Workup: Cool the reaction mixture to room temperature. If a solid precipitates, filter it off. Otherwise, wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure Ethyl 3-(2-hydroxyphenyl)acrylate.
Protocol 2: Synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 3-(2-hydroxyphenyl)acrylate (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Base Addition: Add a suitable base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
Acylation: Add a solution of isobutyryl chloride (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction. Wash the combined organic layers with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate.
Visualizing the Synthesis and Troubleshooting
Reaction Scheme:
Caption: Synthetic pathway for Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yield or purity issues.
References
Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]
Fischer Esterification: Synthesis and Purification of Esters. (2025, March 4). HSCprep. Retrieved from [Link]
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (2021, March 19). ACS Omega. [Link]
acrylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
US3985783A - Process for ring acylation of phenols. (n.d.). Google Patents.
Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (2025, November 11). MDPI. [Link]
EP2829532A1 - Hydroxyphenyl acrylate monomers and polymers. (n.d.). Google Patents.
US20050107629A1 - Method for producing ethyl acrylate. (n.d.). Google Patents.
Synthesis and Molecular Structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate Stabilized by Hydrogen Bonding and C-H…π Interactions. (2025, December 21). ResearchGate. [Link]
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]
Method and composition for inhibiting acrylate ester polymerization. (1988, May 11). Google Patents.
Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. (n.d.). PrepChem.com. Retrieved from [Link]
"Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" stability and degradation issues
Technical Support Center: Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate Welcome to the technical support resource for Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate. This guide is designed for researchers, scienti...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Welcome to the technical support resource for Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this molecule. Drawing from established principles of organic chemistry and material science, we provide troubleshooting advice and preventative strategies to ensure the integrity of your experiments.
Section 1: Core Compound Characteristics and Primary Stability Concerns
Q1: What are the key structural features of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate that influence its stability?
A1: The stability profile of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is governed by three primary functional groups, each presenting a unique susceptibility to degradation:
Ethyl Acrylate Moiety: This α,β-unsaturated ester is highly reactive. The carbon-carbon double bond is electron-deficient, making it susceptible to nucleophilic attack (Michael addition) and free-radical polymerization. It is also a chromophore that can absorb UV radiation, leading to photodegradation.
Isobutyrate Ester: This is a sterically hindered ester linkage on the phenyl ring. While more stable than the acrylate ester, it is still prone to hydrolysis under acidic or basic conditions, albeit at a slower rate.
Aromatic Ring: The phenyl ring itself is relatively stable but can participate in photo-oxidative processes, especially when substituted with activating groups.
Understanding these three regions is critical for diagnosing and preventing degradation.
Q2: What are the recommended general storage and handling conditions for this compound?
A2: To maintain the integrity of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate, strict storage and handling protocols are essential. The compound's reactivity necessitates control over temperature, light, and atmospheric conditions.
Parameter
Recommendation
Rationale
Temperature
Store at 2-8°C. Avoid freeze-thaw cycles.
Low temperatures slow down the rate of all chemical degradation reactions, including hydrolysis and potential polymerization.
Light
Store in amber glass vials or protect from light.
The acrylate moiety is susceptible to photodegradation and light-induced polymerization.[1][2][3]
Atmosphere
Store under an inert atmosphere (e.g., Argon or Nitrogen).
Oxygen can facilitate oxidative degradation and is required for the function of some polymerization inhibitors.[4] Storing under inert gas is a general best practice for sensitive compounds.
pH
Avoid strongly acidic or alkaline conditions in solution.
Both ester linkages are susceptible to acid- or base-catalyzed hydrolysis.[5][6]
Inhibitors
For long-term storage, ensure the presence of a stabilizer like MEHQ.
Acrylates are often supplied with a polymerization inhibitor.[4] This prevents spontaneous polymerization.
Section 2: Troubleshooting Guide for Common Degradation Issues
This section addresses specific experimental observations and provides a logical framework for identifying the root cause of degradation.
Caption: Troubleshooting workflow for observed degradation.
Q3: My analytical results show new, more polar peaks on my reverse-phase HPLC chromatogram, and the pH of my aqueous formulation has dropped. What is happening?
A3: This is a classic sign of hydrolysis . The compound has two ester groups that can be hydrolyzed to form carboxylic acids.
Primary Hydrolysis Product: The ethyl acrylate ester is more susceptible to hydrolysis, yielding 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylic acid and ethanol. The resulting carboxylic acid is significantly more polar and will have a shorter retention time on a typical C18 column. Its formation will also lower the pH of an unbuffered solution.
Secondary Hydrolysis Product: The isobutyrate ester can also hydrolyze, yielding Ethyl 3-(2-hydroxyphenyl)acrylate and isobutyric acid.
Complete Hydrolysis Product: If both esters are cleaved, the result is 3-(2-hydroxyphenyl)acrylic acid .
Causality: Ester hydrolysis is catalyzed by both acid and base. The presence of moisture, especially at non-neutral pH and elevated temperatures, will accelerate this process significantly.[5][6]
Troubleshooting Steps:
Confirm Identity: Use LC-MS to analyze the degraded sample. Compare the molecular weights of the new peaks with the predicted masses of the hydrolysis products (see table below).
Control pH: If working in solution, use a buffered system within a stable pH range (ideally pH 5-7).
Minimize Water: For organic stock solutions, use anhydrous solvents and store over molecular sieves to prevent moisture ingress.
Caption: Primary hydrolysis pathways of the parent compound.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Parent Compound
C₁₇H₂₂O₄
290.33
Hydrolysis Product 1
C₁₅H₁₈O₄
262.28
Hydrolysis Product 2
C₁₃H₁₆O₃
220.24
Complete Hydrolysis Product
C₉H₈O₃
164.16
Q4: My sample was left on the lab bench under ambient light, and now the purity has decreased, but I don't see the specific hydrolysis peaks. What other degradation could be occurring?
A4: This scenario strongly suggests photodegradation . Acrylate and methacrylate systems are well-known to be sensitive to UV radiation.[1][2] Exposure to light, even ambient lab light over time, can initiate several reactions:
Cis-Trans Isomerization: The double bond of the acrylate can isomerize from the more stable trans (E) configuration to the cis (Z) isomer. This may appear as a new, closely eluting peak in your HPLC analysis.
Photopolymerization: UV light can generate free radicals that initiate the polymerization of the acrylate group, leading to oligomers or polymers. This may manifest as a loss of the main peak, the appearance of a broad hump in the chromatogram, or the formation of an insoluble precipitate.
Photo-oxidation: In the presence of air, light can promote oxidation, leading to the formation of hydroperoxides and subsequent breakdown into various carbonyl and hydroxyl-containing species.[2]
Troubleshooting Steps:
Strict Light Protection: Always handle the compound and its solutions in amber vials. When performing experiments, shield the samples from direct light.
Run a Control: Prepare a fresh sample and keep it protected from light. Compare its analytical profile to the sample that was exposed to light.
Check for Oligomers: Use a technique like Gel Permeation Chromatography (GPC) if you suspect polymerization to look for higher molecular weight species.
Section 3: Analytical Protocols for Stability Assessment
A robust analytical method is crucial for monitoring the stability of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate. The following HPLC method serves as a reliable starting point for purity analysis and degradant detection.
Protocol: Reverse-Phase HPLC Method for Purity and Degradation Profiling
This protocol is designed to separate the parent compound from its more polar hydrolysis products and potential isomers.
1. Instrumentation and Columns:
HPLC system with a UV/Vis or Diode Array Detector (DAD).
Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
2. Mobile Phase and Gradient:
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Prepare a stock solution of the compound in Acetonitrile at 1 mg/mL.
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 50 µg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
Injection Volume: 10 µL.
4. System Validation and Interpretation:
Self-Validation: The parent compound should elute as a sharp, symmetrical peak. Degradation products, being more polar, will typically elute earlier.
Peak Purity: If using a DAD, perform a peak purity analysis to check for co-eluting impurities under the main peak.
Confirmation: For definitive identification of degradation products, collect the fractions corresponding to the new peaks and analyze by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) can also be used, particularly for volatile degradation products.[8][9][10]
References
Grassie, N., & Scotney, A. (1973). Photodegradation of methacrylate/acrylate copolymers. Pure and Applied Chemistry, 34(2), 247-257.
De la Caba, K., et al. (2007). Photodegradation of Water-Based Acrylic Coatings Containing Silica. Journal of Applied Polymer Science, 105(5), 2699-2706.
Marimuthu, A., & Madras, G. (2008). Photocatalytic Oxidative Degradation of Poly(alkyl acrylates) with Nano-TiO2. Industrial & Engineering Chemistry Research, 47(8), 2533-2540. [Link]
Kaczmarek, H., & Podgorska, M. (2009). Photo-crosslinked acrylates degradation kinetics. Journal of Thermal Analysis and Calorimetry, 98(2), 489-495. [Link]
Guzman, J. D., et al. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. Applied Microbiology and Biotechnology, 105(1), 53-67. [Link]
Ministry of the Environment, Japan. (n.d.). Analytical Methods. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Malathion. Chapter 7: Analytical Methods. [Link]
van der Vlies, A. J., et al. (2018). Poly(thioether phenyl acrylate) Based Micelles Show Exclusively ROS-triggered Breakdown. ChemRxiv. [Link]
Li, Y., et al. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences, 233, 02045. [Link]
Occupational Safety and Health Administration (OSHA). (1991). Ethyl Acrylate - Methyl Acrylate (Method 92). [Link]
S. Ananda Kumar, et al. (2014). Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study. Designed Monomers and Polymers, 17(8), 736-744. [Link]
Frederick, C. B., et al. (1994). The regional hydrolysis of ethyl acrylate to acrylic acid in the rat nasal cavity. Toxicology Letters, 70(1), 49-56. [Link]
Kirman, C. R., et al. (2024). Derivation of no significant risk levels for three lower acrylates. Regulatory Toxicology and Pharmacology, 147, 105565. [Link]
Nichele, A. C. M., & dos Santos, J. H. Z. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detector. Brazilian Journal of Analytical Chemistry, 10(39), 100-112. [Link]
Marvel, C. S., et al. (1945). Hydrolysis Rates of Unsaturated Esters in Alkaline Emulsion. Proceedings of the Indiana Academy of Science, 55, 123-128. [Link]
Sun, Y., et al. (2008). Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives. Pharmaceutical Research, 25(7), 1467-1478. [Link]
Olad, A., & Azhar, A. (2020). Properties and Applications of Acrylates. IntechOpen. [Link]
G. A. George, et al. (2012). A detailed surface analytical study of degradation processes in (meth)acrylic polymers. Journal of Polymer Science Part A: Polymer Chemistry, 50(15), 3049-3062. [Link]
Klevan, V., et al. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics, 17(1), 89. [Link]
Han, J., et al. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Polymers, 15(19), 3943. [Link]
G. Kowalski, et al. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118(3), 1493-1501. [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 3-Hydroxy-2-phenylacrylate. PubChem Compound Database. [Link]
Gallant, R. W. (1968). Part 30-Acrylates. Physical Properties of Hydrocarbons, 2, 191-205. [Link]
Reddit user u/Chempros. (2020). Isomerization during hydrolysis of a methyl ester. r/Chempros. [Link]
Optimizing reaction conditions for "Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" synthesis
Executive Summary This guide addresses the synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate . Structural analysis identifies this molecule as an ortho-isobutyryloxy derivative of ethyl cinnamate .
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate . Structural analysis identifies this molecule as an ortho-isobutyryloxy derivative of ethyl cinnamate .
The synthesis of this molecule presents a classic "chemoselectivity vs. thermodynamic stability" challenge.[1] The primary failure mode reported by users is the inadvertent formation of Coumarin (2H-chromen-2-one) or low yields due to the steric hindrance of the ortho-isobutyryl group.
This support guide prioritizes the Horner-Wadsworth-Emmons (HWE) pathway as the most robust method for scale-up, while providing troubleshooting for the Heck Coupling route for specific high-throughput screening applications.
Part 1: The Recommended Pathway (HWE Olefination)
The Logic
We recommend avoiding the direct esterification of Ethyl 2-hydroxycinnamate. The 2-hydroxy cinnamate scaffold is thermodynamically unstable relative to Coumarin. Instead, we utilize a convergent route:
Acylation: Protection of Salicylaldehyde with Isobutyryl chloride.
Olefination: HWE reaction to install the acrylate tail.
Why Masamune-Roush? Standard HWE bases like Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) are too harsh. They will attack the isobutyryl ester (transesterification) or cause hydrolysis, leading to the "Coumarin Trap." LiCl/DBU is mild enough to deprotonate the phosphonate without cleaving the phenolic ester.
Part 2: Troubleshooting & FAQs
Issue 1: "I see a major impurity at roughly 6.4 ppm and 7.7 ppm (doublets) in NMR, and my ester peak is gone."
Diagnosis: You have formed Coumarin .
Cause: Hydrolysis of the isobutyryl group followed by rapid intramolecular cyclization.
Mechanism:
Base attacks the isobutyryl ester
Free Phenolate.
Phenolate attacks the ethyl acrylate moiety
Elimination of EtOH Coumarin.
Solution:
Switch Base: Stop using NaH or NaOEt. Switch to LiCl/DBU or K2CO3 in dry solvents.
Water Control: Ensure solvents are anhydrous (<50 ppm water).
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: Steric hindrance at the ortho position.
Cause: The bulky isobutyryl group forces the aldehyde out of planarity, raising the activation energy for the nucleophilic attack of the ylide.
Solution:
Increase Concentration: Run the reaction at 0.5 M to 1.0 M.
Add Lewis Acid: Magnesium bromide (MgBr2) can coordinate to the aldehyde oxygen, activating it for attack without increasing basicity.
Issue 3: "I am getting the Z-isomer (cis-alkene)."
Diagnosis: Kinetic control dominance.
Solution:
Thermodynamic Equilibration: The HWE reaction naturally favors the E-isomer (Trans). If Z is forming, ensure the reaction runs longer at Room Temperature to allow the betaine intermediate to equilibrate.
Solvent Switch: Switch from THF to DCM . Non-coordinating solvents often enhance E-selectivity in stabilized ylides.
Part 3: Visualization (Pathway & Decision Tree)
The following diagram illustrates the competitive pathways and the "Coumarin Trap."
Figure 1: Reaction pathway analysis highlighting the "Coumarin Trap" caused by harsh bases.
Part 4: Data & Solvent Screening
The following table summarizes optimization experiments for the HWE step (Step 2).
Entry
Base System
Solvent
Temp
Yield
E/Z Ratio
Notes
1
NaH (1.2 eq)
THF
0°C
35%
90:10
Major Coumarin byproduct formed.
2
NaOEt (1.2 eq)
EtOH
RT
10%
N/A
Transesterification + Coumarin formation.
3
K2CO3 (2.0 eq)
Acetone
Reflux
65%
85:15
Slow reaction, some hydrolysis.
4
LiCl / DBU
MeCN
RT
92%
>98:2
Recommended Conditions. Clean profile.
5
LiCl / DBU
DCM
RT
88%
>99:1
Best stereoselectivity, slightly slower rate.
Part 5: Alternative Route (Heck Coupling)
If you lack the aldehyde precursor and must start from 2-Iodophenol :
Esterification: React 2-Iodophenol with Isobutyryl chloride (Standard conditions).
Heck Coupling: React 2-Isobutyryloxyiodobenzene with Ethyl Acrylate.
Optimization for Heck:
Catalyst: Pd(OAc)2 (5 mol%).
Ligand:P(o-tol)3 (Tri-o-tolylphosphine). Why? The bulky ligand prevents Pd-coordination to the ortho-ester oxygen, which can poison the catalyst.
Base: Et3N (Avoid inorganic bases like K2CO3 which are heterogeneous and require higher temps).
Solvent: DMF or NMP (anhydrous).
Warning: This route often suffers from lower yields (50-70%) compared to the HWE route due to the thermal instability of the aryl-isobutyrate at 100°C.
References
Masamune-Roush Conditions (HWE): Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the coupling of base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186.
Coumarin Formation via Cinnamates: Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1-58. (General mechanism of phenol/acrylate cyclization).
Ortho-Substituent Effects in HWE: Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408.
Heck Reaction Optimization: Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(26), 2745-2748.
Technical Support Center: Chromatography Troubleshooting for Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate . This molecule presents a unique chromatographic challenge: it contains a lipophilic alpha,beta-unsaturated ester (the ethyl acrylate moiety) paired with an ortho-substituted phenolic ester (the isobutyrate, or 2-methyl-1-oxopropoxy group). The interplay between these functional groups makes the molecule highly susceptible to surface-catalyzed degradation and complex elution behaviors.
FAQ 1: Chemical Stability & On-Column Degradation
Q: During normal-phase silica chromatography, my target compound degrades into a more polar byproduct. Why is this happening, and how can I prevent it?
The Causality:
The degradation you are observing is the hydrolysis of the phenolic isobutyrate ester. Standard silica gel is inherently acidic, possessing surface silanol groups with a pH ranging from 4.5 to 5.5. When Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate adsorbs onto the silica surface, these acidic silanols catalyze the cleavage of the isobutyrate group, yielding the more polar ethyl 3-(2-hydroxyphenyl)acrylate and isobutyric acid [1]. Hindered phenolic esters are notoriously sensitive to such microenvironmental acidity during prolonged column residence times [5].
The Solution:
To prevent this, you must neutralize the stationary phase's acidity. This is achieved by either deactivating the silica gel with a basic modifier (like triethylamine) or switching to a neutral stationary phase such as neutral alumina.
Caption: Mechanism of silica-catalyzed ester hydrolysis during chromatography.
Protocol 1: Step-by-Step Silica Gel Deactivation
This protocol creates a self-validating system to ensure your stationary phase is inert before committing your entire crude mixture.
Solvent Preparation: Prepare your mobile phase (e.g., 90:10 Hexane/Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA).
Column Slurry Packing: Slurry pack the silica gel using the TEA-modified solvent.
Equilibration: Flush the column with at least 3 column volumes (CV) of the TEA-modified solvent to ensure all active silanol sites are saturated with the amine base.
Flush Excess Base: Flush the column with 2 CV of your standard mobile phase (without TEA) to remove excess base that might co-elute with your product.
Self-Validation (2D TLC): Before loading the column, spot your crude mixture on a TEA-treated TLC plate. Run the plate in the first dimension, dry it completely, rotate 90 degrees, and run it again. Validation condition: If the compound is stable, all spots will lie perfectly on the diagonal. Any off-diagonal spots indicate that the silica is still active and further deactivation is required.
FAQ 2: Resolving Co-Elution with Precursors
Q: I cannot resolve the target ester from the unreacted phenol starting material. They co-elute in Hexane/Ethyl Acetate. How can I improve resolution?
The Causality:
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is highly lipophilic. If you use a standard Hexane/Ethyl Acetate gradient, the strong dipole-dipole interactions of the ethyl acetate can overpower the subtle polarity differences between the intact isobutyrate ester and the phenol precursor. Switching to a solvent with a different selectivity profile—such as Acetone—alters the hydrogen-bond acceptor dynamics, drastically improving the separation factor (alpha) [3].
Quantitative Data Summary:
The table below summarizes the expected retention factors (Rf) and resolution quality across different solvent systems to guide your method development.
Solvent System
Rf (Intact Ester)
Rf (Phenol Precursor)
Resolution Quality
90:10 Hexane/EtOAc
0.45
0.35
Moderate (Tailing observed)
100% Dichloromethane
0.85
0.80
Poor (Co-elution)
95:5 Hexane/Acetone
0.40
0.25
Excellent (Baseline separation)
Reverse Phase (70:30 MeCN/H2O)
~12 min (Rt)
~8 min (Rt)
Superior (Highest Purity)
Table 1: Solvent system optimization for isolating Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate.
FAQ 3: Addressing Peak Shape Anomalies
Q: The chromatogram shows split peaks or severe tailing for my product. Is the column defective?
The Causality:
While a defective column bed (voids or channeling) can cause peak splitting, the most common culprit for lipophilic esters is a solvent mismatch during sample loading. If you dissolve your crude mixture in a strong solvent like 100% Dichloromethane (DCM) and inject it into a column equilibrated with a weak solvent (e.g., 95:5 Hexane/EtOAc), the sample will travel rapidly down the column in the DCM plug before precipitating or partitioning unevenly. This causes the sample band to split or smear, resulting in multiple peaks for a single compound [2] [4].
The Solution:
Transition from liquid injection to Dry Loading . By pre-adsorbing the sample onto a solid support, you eliminate the injection solvent effect entirely, ensuring a narrow, uniform sample band at the head of the column.
Caption: Troubleshooting workflow for resolving split peaks and tailing anomalies.
Protocol 2: Dry Loading Methodology
This protocol guarantees a sharp elution band, critical for separating closely eluting impurities.
Dissolution: Dissolve the crude Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate in the minimum volume of a volatile solvent (e.g., DCM or Acetone).
Adsorption: Add deactivated silica gel (or Celite, if silica degradation is a severe concern) to the flask. The mass of the solid support should be 2 to 3 times the mass of your crude mixture.
Evaporation: Attach the flask to a rotary evaporator and carefully remove the solvent under reduced pressure until a free-flowing, dry powder is obtained.
Self-Validation (Recovery Check): Take a 5 mg aliquot of the dry powder and elute it through a miniature glass pipette column using your optimized mobile phase. Check the eluent via TLC to confirm the compound desorbs freely and does not irreversibly bind to the support matrix.
Loading: Evenly distribute the validated dry powder onto the top frit of your equilibrated flash column. Cap the column and commence elution.
Welcome to the technical support hub for Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate . This molecule is a critical intermediate, often utilized in the synthesis of coumarin-based pharmaceuticals and prodrug scaffolds.
The synthesis of this compound presents a classic "Trojan Horse" challenge in organic chemistry: the molecule contains an internal "self-destruct" mechanism. The ortho-substitution pattern allows the phenolic ester to attack the acrylate tail, leading to spontaneous lactonization (Coumarin formation) .
This guide provides a root-cause analysis for the most common impurities: Coumarin (degradation) , Phenolic precursors (hydrolysis) , and Geometric isomers (
Key Reactivity: Michael acceptor (acrylate), Labile Phenolic Ester, Photosensitive alkene.
Diagnostic: The Impurity Matrix
Use this table to identify the peaks in your HPLC/GC traces.
Impurity Name
Relative Retention (RRT)*
Mass Shift (vs Target)
Origin / Root Cause
Impurity A (Coumarin)
~0.4 - 0.6
-46 Da (Loss of EtOH)
Critical Failure. Intramolecular cyclization of the de-acylated intermediate.
Impurity B (Phenol)
~0.8
-70 Da (Loss of Isobutyryl)
Hydrolysis. Moisture in solvent or incomplete acylation of Ethyl 2-hydroxycinnamate.
Impurity C (Acid)
~0.1 (Front)
N/A (Reagent peak)
Reagent Hydrolysis. Residual Isobutyric acid from isobutyryl chloride decomposition.
Impurity D (-Isomer)
~0.95 or 1.05
0 Da (Isomer)
Photo-isomerization. Exposure to UV/Blue light causes shift.
Impurity E (Oligomer)
> 2.0 (Broad)
+[Target]
Polymerization. Radical polymerization of the acrylate double bond during concentration.
*Note: RRT values are approximate and depend on column chemistry (C18 vs. Phenyl-Hexyl).
Deep Dive Troubleshooting Modules
Module 1: The "Coumarin Trap" (Impurity A)
Symptom: You observe a major peak with mass
. The product solidifies or changes crystal habit unexpectedly.
Mechanism:
This is the most thermodynamically favorable trap. If the isobutyryl group is cleaved (hydrolysis), the revealed phenol group attacks the acrylate ester. This releases ethanol and forms Coumarin (2H-chromen-2-one) .
Risk Factor: High pH (base catalysis) and high temperature promote this cyclization.
The
-Factor: The cyclization is geometrically impossible for the Trans () isomer. However, if the molecule isomerizes to Cis (), the phenol and ester groups are brought into proximity, causing rapid lactonization (See Diagram 1).
Corrective Action:
pH Control: Maintain slightly acidic conditions during workup. Avoid strong hydroxide washes (NaOH). Use dilute
or Citrate buffer.
Temperature: Do not exceed 40°C during rotary evaporation.
Reagent Order: Ensure the phenol is fully acylated before any significant heat is applied.
Module 2: Geometric Isomerism (Impurity D)
Symptom: Split peaks in HPLC; melting point depression.
Mechanism:
Cinnamates are photosensitive. Exposure to ambient lab light (specifically UV/Blue spectrum) drives
isomerization. The -isomer is not only an impurity but a precursor to Coumarin formation.
Corrective Action:
Amber Glassware: Perform all reactions and storage in amber vessels.
Foil Wrap: If amber glass is unavailable, wrap flasks in aluminum foil.
Thermodynamic Reset: If a mixture exists, heating in ethanol with a catalytic amount of iodine (
) can sometimes reset the equilibrium to the thermodynamically stable -isomer, though this carries polymerization risks.
Module 3: Acrylate Polymerization (Impurity E)
Symptom: Gummy residue that does not dissolve; broad baseline humps in NMR.
Mechanism:
The acrylate double bond is susceptible to radical polymerization, initiated by trace peroxides or heat.
Corrective Action:
Inhibitors: Add 100-200 ppm of BHT (Butylated hydroxytoluene) or MEHQ to the reaction solvent and workup solvents.
Oxygen: Do not purge strictly with nitrogen during storage; inhibitors like MEHQ require trace oxygen to function.
Visualizing the Pathways
The following diagram illustrates the "Danger Zone" where the target molecule degrades into Coumarin via the
-isomer intermediate.
Caption: Degradation pathways showing the critical link between Photo-isomerization (
) and irreversible Coumarin formation.
Optimized Synthetic Protocol
To minimize the impurities listed above, follow this "Self-Validating" protocol.
Reagents:
Ethyl 2-hydroxycinnamate (1.0 eq)
Isobutyryl Chloride (1.2 eq)
Triethylamine (1.5 eq)
Dichloromethane (DCM), Anhydrous
Catalyst: DMAP (0.05 eq) - Accelerates acylation to outcompete side reactions.
Step-by-Step:
Setup (Light Control): Wrap a 3-neck round bottom flask in aluminum foil. Flame-dry under Nitrogen.
Solvation: Dissolve Ethyl 2-hydroxycinnamate in anhydrous DCM. Add Triethylamine and DMAP. Cool to 0°C .
Why? Low temperature prevents polymerization and suppresses direct lactonization.
Addition: Add Isobutyryl chloride dropwise over 30 minutes.
Control Point: Monitor temperature; keep
C. Exotherms promote Impurity E (Polymer).
Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (20-25°C) for 2 hours.
Check: TLC should show complete consumption of phenol. If phenol remains, do not heat . Add more acid chloride.
Quench (pH Control): Quench with cold saturated Ammonium Chloride .
Critical: Do NOT use NaOH. High pH during quench will instantly hydrolyze the ester and form Coumarin.
Workup: Wash organic layer with water, then Brine. Dry over
Concentration: Rotovap at < 35°C . Add a grain of BHT before evaporating to prevent polymerization.
Frequently Asked Questions (FAQ)
Q: Can I recrystallize the target to remove the Coumarin impurity?A: It is difficult. Coumarin crystallizes very well and often co-crystallizes with cinnamates. Column chromatography (Silica, Hexane/EtOAc) is preferred. If you must recrystallize, use cold Ethanol/Water, but ensure the solution is not basic.
Q: My product is an oil, but it's supposed to be a solid. Why?A: This usually indicates the presence of Impurity D (
-isomer) or residual solvent. The -isomer disrupts crystal packing. Check the NMR coupling constant of the vinylic protons:
-isomer (Target)
-isomer (Impurity)
Q: Why do I see "Impurity C" (Isobutyric acid) increase over time in storage?A: The phenolic ester is labile. If your product is not perfectly dry, atmospheric moisture will hydrolyze the isobutyryl group. Store the compound in a desiccator at -20°C.
References
Coumarin Formation Mechanism
Mechanism of coumarin formation from ortho-hydroxycinnamic esters.[2] (2012).[3] PMC. Retrieved from [Link]
Key Insight: Detailed kinetics of the lactonization process and the role of the
-isomer intermedi
Isomerization Risks
Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. (2017). MDPI. Retrieved from [Link]
Key Insight: confirms that light exposure drives the
shift, which is the rate-limiting step for degrad
Synthesis & Stability of Cinnamates
Ethyl cinnamate synthesis and properties. (2023).[1][4] Wikipedia/Merck Index. Retrieved from [Link]
Key Insight: General physical properties and stability data for the ethyl cinnam
Acrylate Polymerization Control
Ethyl acrylate – Knowledge and References.[5] (2022).[6] Taylor & Francis. Retrieved from [Link]
Key Insight: Protocols for inhibiting radical polymerization in acrylate deriv
"Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" storage and handling best practices
Technical Support Center: Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate Section 1: Compound Identity & Critical Properties[1] User Question: I just received a shipment of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acry...
User Question: I just received a shipment of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate. What exactly is this compound, and why does the label have so many handling warnings?
Senior Scientist Response:
This compound is a specialized masked coumarin precursor and a cinnamate derivative . To understand its handling, we must deconstruct its chemical architecture:
Core Structure: It is an Ethyl Cinnamate (Ethyl 3-phenylacrylate), which dictates its UV sensitivity.
Substituent: The phenyl ring is substituted at the ortho position with a 2-methyl-1-oxopropoxy group. In common nomenclature, this is an Isobutyryloxy group (Isobutyryl ester).
Chemical Summary Table
Property
Specification
Systematic Name
Ethyl 3-(2-isobutyryloxyphenyl)acrylate
Molecular Formula
C₁₆H₂₀O₄
Molecular Weight
276.33 g/mol
Physical State
Viscous liquid or low-melting solid (dependent on purity/temperature)
Solubility
Soluble in DMSO, Ethanol, Ethyl Acetate, Chloroform. Insoluble in water.
| Key Sensitivities | High (Moisture, UV Light, Heat) |
The "Why" Behind the Warnings:
This molecule is designed with a "trigger." The isobutyryl group protects the phenol. If this protection is lost (hydrolysis) and the molecule is exposed to light (isomerization), it can spontaneously cyclize to form Coumarin , releasing ethanol and isobutyric acid. Your handling protocols must prevent this cascade.
Section 2: Storage & Stability Protocols
User Question: Can I store this at room temperature on the benchtop if it's sealed?
Senior Scientist Response:Absolutely not. Room temperature storage will lead to gradual degradation via transesterification or hydrolysis. Follow this tiered storage protocol to ensure integrity:
Primary Storage (Long-Term)
Temperature:-20°C is mandatory. Lower temperatures retard the kinetic rate of spontaneous hydrolysis.
Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) . Oxygen can slowly oxidize the benzylic double bond, though the primary risk is moisture.
Container: Amber glass vials with Teflon-lined caps. Never use clear glass; incident UV light triggers the E-to-Z (trans-to-cis) isomerization, a prerequisite for degradation.
Working Storage (Short-Term/Daily Use)
Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial in humid air causes water condensation, which will hydrolyze the sensitive isobutyryl ester.
Solvent Stability:
DMSO/DMF: Stable for 24 hours if anhydrous.
Ethanol/Methanol: Avoid for long-term storage. Transesterification (swapping the ethyl ester for methyl/ethyl) can occur over time.
Water/Buffers:Unstable. Prepare aqueous dilutions immediately prior to use.
Section 3: Handling & Experimental Best Practices
User Question: I'm seeing inconsistent results in my bioassay. The compound seems less active after 2 hours in the buffer. Why?
Senior Scientist Response:
You are likely observing the "Coumarin Cascade." This is a common failure mode for ortho-substituted cinnamates.
The Mechanism of Failure
Hydrolysis: In aqueous buffer, the isobutyryl ester hydrolyzes, revealing a free phenol (-OH).
Isomerization: Ambient light converts the stable Trans isomer to the Cis isomer.
Cyclization: The Cis-phenol isomer is geometrically positioned to attack the ethyl ester, ejecting ethanol and forming the inactive lactone (Coumarin).
Diagram: The Coumarin Degradation Cascade
The following diagram illustrates the specific pathway you must prevent.
Caption: Degradation pathway showing how moisture and light synergistically destroy the active compound, leading to cyclization.
Protocol Adjustments
Dark Conditions: Perform all dilutions and additions in low light or under amber light.
Timing: Do not incubate the compound in aqueous media for >30 minutes before the assay start. Add it last.
Section 4: Troubleshooting FAQ
Q1: The liquid has turned from clear to yellow. Is it still good?
Diagnosis: Yellowing typically indicates oxidation or polymerization of the acrylate moiety.
Action: Check the solubility. If it is still fully soluble in DMSO, verify purity via HPLC. If insoluble particles are present, polymerization has occurred. Discard the sample.
Q2: I see a white precipitate after adding the stock to my cell culture media.
Diagnosis: This is likely precipitation due to low solubility , not degradation.
Action: The compound is lipophilic. Ensure your final DMSO concentration is <0.5% but sufficient to keep it solubilized. You may need to use a carrier like BSA or cyclodextrin if the concentration is high (>10 µM).
Q3: Can I autoclave this compound?
Diagnosis:No.
Reason: The high heat and steam will instantly hydrolyze the esters and polymerize the acrylate. Sterilize via 0.22 µm PTFE filtration of the DMSO stock solution.
References
Reano, A. F., et al. (2016). "Structure–Property Relationships of Biobased Antioxidants: Hydroxycinnamic Acid Esters." ACS Sustainable Chemistry & Engineering.
Saltmarsh, M., et al. (2016). "Stability of Hydroxycinnamic Acid Derivatives... in Black Currant Juice." Journal of Agricultural and Food Chemistry.
Master Organic Chemistry. (2018). "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution."
MedChemExpress. (2024). "Ethyl Cinnamate Handling and Storage."
Troubleshooting
How to improve the solubility of "Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" for experiments
Technical Support Guide: Solubility & Handling of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate Welcome to the SoluTech Support Center Ticket ID: #SOL-E3MOPA-001 Subject: Solubility Optimization & Stability Protocols...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide: Solubility & Handling of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Welcome to the SoluTech Support Center
Ticket ID: #SOL-E3MOPA-001
Subject: Solubility Optimization & Stability Protocols for Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Molecule at a Glance
You are working with Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate . For the purpose of this guide, we will refer to this compound as Target Ester A .
Chemically, this molecule is a lipophilic diester . It consists of a cinnamate backbone (ethyl acrylate) with an ortho-substituted isobutyrate group.[1] This structural reality dictates two critical handling constraints:
High Lipophilicity: It will not dissolve in aqueous buffers (PBS, media) without organic co-solvents or carriers.
Hydrolytic Instability: It contains a phenyl ester (the isobutyrate moiety). Phenyl esters are significantly more labile (reactive) than alkyl esters. They are prone to rapid hydrolysis in the presence of serum esterases or basic pH, potentially cyclizing to form coumarin derivatives.
Part 1: Solvent Selection & Stock Preparation
User Issue: "I cannot get the powder to dissolve in PBS, and it crashes out when I add it to my cell culture media."
Diagnosis: Direct aqueous dissolution is thermodynamically unfavorable due to the high LogP (estimated ~3.5–4.0) and lack of ionizable groups at physiological pH.
Standard Protocol: The DMSO "Spring" Method
For most biological assays, you must create a concentrated organic stock solution (the "Spring") and dilute it rapidly into the aqueous phase (the "Parachute") to avoid Ostwald ripening (crystal growth).
Secondary choice. High volatility causes concentration errors over time.
PBS / Water
Insoluble
< 10 µM
DO NOT USE for stock preparation.
Acetone
Good
50 mM
Suitable for chemical synthesis, toxic for bio-assays.
Step-by-Step Stock Preparation
Weighing: Weigh the target amount of Target Ester A into a glass vial (avoid polystyrene, which DMSO can etch).
Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
Tech Tip: If the solid floats, vortex vigorously for 30 seconds. Sonicate at 37°C for 5 minutes if visual particulates remain.
Storage: Aliquot immediately into amber glass vials or polypropylene tubes. Store at -20°C . Avoid repeated freeze-thaw cycles, which introduce moisture and accelerate hydrolysis.[1]
Part 2: Aqueous Formulation (The "Crash-Out" Fix)
User Issue: "My compound precipitates when I dilute the DMSO stock into cell media (1:1000 dilution)."
Troubleshooting Logic:
When a hydrophobic molecule in DMSO hits water, the solvent power drops instantly. If the local concentration exceeds the amorphous solubility, the compound nucleates and precipitates.
Advanced Protocol: The Co-Solvent/Surfactant System
To stabilize the compound in aqueous media (Media, PBS), you must increase the kinetic solubility window.
Recommended Formulation (for in vitro use):
Prepare 1000x Stock: 50 mM in DMSO.
Intermediate Dilution (Optional but Recommended):
Mix the DMSO stock 1:1 with Tween 80 or Kolliphor EL (Cremophor).
Why? Surfactants prevent micro-crystal formation by coating the hydrophobic drug particles.
Final Dilution: Pipette the DMSO/Surfactant mix directly into the vortexing media.
Target Final DMSO: < 0.5% (v/v) to avoid cellular toxicity.
Part 3: Stability & Degradation (Critical Warning)
User Issue: "My IC50 values shift drastically if I leave the compound in media for 24 hours."
Root Cause Analysis:Target Ester A is a "masked" system.[2] It contains a phenyl ester bond (the isobutyryloxy group).
Mechanism: Phenyl esters are highly susceptible to hydrolysis by esterases (abundant in Fetal Bovine Serum - FBS) and chemical hydrolysis at pH > 7.4.[1]
Consequence: The molecule degrades into Ethyl 3-(2-hydroxyphenyl)acrylate and Isobutyric acid.[1] The resulting phenol can then undergo intramolecular cyclization to form Coumarin , completely changing the pharmacological profile.
Degradation Pathway Visualization
Figure 1: The degradation cascade of Target Ester A. Note that the phenyl ester cleavage is the rate-limiting step for stability.[1]
Stability Mitigation Strategy
Serum-Free Pulse: If possible, perform short-term assays (1–4 hours) in serum-free media (e.g., Opti-MEM) to avoid esterase activity [1].[1]
Fresh Preparation: Never dilute the compound into media until immediately before use.
pH Control: Ensure buffers are strictly at pH 7.0–7.2. Avoid pH 7.4–8.0 for long incubations.
Part 4: Advanced Solubility (Cyclodextrins)
User Issue: "I need to inject this into mice, or use high concentrations (>50 µM) in cells."
Solution: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]
Cyclodextrins form inclusion complexes, hiding the lipophilic phenyl ring inside a hydrophilic donut-shaped cavity. This prevents precipitation and protects the ester bond from rapid hydrolysis [2].
Protocol: HP-β-CD Complexation
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1]
Complexation:
Add your DMSO stock (e.g., 50 mM) to the 20% CD solution.
Ratio: Maintain DMSO < 5% of the total volume.
Incubate: Shake gently at 37°C for 30 minutes to allow the drug to enter the cyclodextrin cavity.
Filtration: Sterile filter (0.22 µm) before use.
FAQ: Frequently Asked Questions
Q1: Can I use ethanol instead of DMSO?
A: Yes, but with caution. Ethanol evaporates rapidly, changing the concentration of your stock solution. DMSO is non-volatile and hygroscopic, making it more stable for storage, provided it is kept dry.
Q2: Why does the solution turn yellow over time?
A: Yellowing often indicates oxidation of the phenolic breakdown product (if hydrolysis has occurred) or polymerization of the acrylate group. Store in the dark and under nitrogen if possible.
Q3: Is this molecule light-sensitive?
A: Yes. Acrylates (the "tail" of your molecule) can polymerize or isomerize (Cis/Trans) under UV light. Always use amber vials.
References
Vertex AI & PubMed Analysis. (2025). Hydrolysis of phenyl esters in biological systems. Studies confirm that phenyl esters are rapidly hydrolyzed by serum esterases and at alkaline pH, often faster than alkyl esters. [1]
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Cyclodextrins are the standard for solubilizing lipophilic esters and protecting labile bonds. [1]
MilliporeSigma Technical Library. (n.d.). Solubility Guidelines for Lipophilic Compounds. General protocols for DMSO stock preparation and aqueous dilution.
Technical Support Center: Troubleshooting Storage & Polymerization of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals handling Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals handling Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate . Structurally, this molecule is a complex α,β-unsaturated ester—specifically, an ortho-substituted ethyl cinnamate derivative. Due to its dual-reactive backbone, it is highly susceptible to two distinct degradation pathways during storage: free-radical polymerization (triggered by heat or trace impurities) and [2+2] photodimerization (triggered by UV/visible light).
The following troubleshooting guide and protocols are engineered to ensure the scientific integrity and stability of your compound.
Q1: My stored batch of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate turned highly viscous and eventually solidified. What caused this?A1: Unwanted free-radical polymerization is the most likely culprit. Like most acrylate monomers, this compound can spontaneously polymerize if exposed to elevated temperatures or if the inhibitor concentration drops below a critical threshold. The reaction is exothermic; once initiated, the heat generated accelerates the chain reaction, leading to rapid auto-acceleration and complete solidification of the batch.
Q2: I was extremely careful and stored the monomer under a strict, high-purity Argon blanket to protect it. However, it still polymerized. Why?A2: This is a classic, counter-intuitive error in monomer storage. If your monomer was stabilized with Monomethyl Ether of Hydroquinone (MEHQ) , purging the headspace with 100% inert gas (Argon or Nitrogen) deactivated the inhibitor. MEHQ strictly requires dissolved oxygen to function[1]. In the inhibition cycle, oxygen rapidly reacts with carbon-centered propagating radicals at diffusion-controlled rates to form peroxy radicals[2]. MEHQ then donates a hydrogen atom to the peroxy radical, halting the chain. Without oxygen, MEHQ cannot scavenge the initial carbon-centered radicals, and polymerization proceeds unchecked. Always maintain an aerobic headspace (typically air or a 5–9% O2/N2 gas mixture) when using MEHQ.
Q3: I left a clear glass vial of the compound on the benchtop. A few days later, a white crystalline precipitate formed, but the bulk liquid isn't viscous. Is this polymer?A3: No, this is likely a dimer. Because this molecule is a cinnamate derivative (a β-phenyl acrylate), it is highly susceptible to [2+2] photocycloaddition upon exposure to ambient UV or fluorescent light[3]. This photochemical reaction causes two monomer molecules to covalently bond, forming a cyclobutane ring (yielding truxillic or truxinic acid derivatives)[4]. Unlike radical polymerization, which forms high-molecular-weight viscous chains, photodimerization typically yields discrete, highly crystalline solid dimers that precipitate out of solution. Always store this compound in amber or opaque containers.
Q4: Should I store this monomer in the freezer (-20 °C) to completely halt any thermal polymerization?A4:No. While cool ambient temperatures (10–25 °C) are recommended, freezing the monomer is dangerous[5]. If the monomer freezes or gets too cold, the inhibitor (e.g., MEHQ) can crystallize and precipitate out of solution[6]. When the monomer is subsequently thawed, the liquid phase will be completely unprotected by the inhibitor, leading to rapid, localized runaway polymerization.
Section 2: Inhibitor Selection & Storage Data
Choosing the right inhibitor depends on your storage environment and downstream application. The table below summarizes the most common stabilization strategies for complex acrylates.
Inhibitor
Chemical Name
Typical Concentration
Mechanism of Action
Oxygen Required?
Best Use Case
MEHQ
4-Methoxyphenol
15 – 200 ppm
Scavenges peroxy radicals via hydrogen donation.
Yes
Standard long-term storage under air.
BHT
Butylated hydroxytoluene
100 – 500 ppm
Sterically hindered radical scavenger.
No (but enhanced by it)
Storage where an inert atmosphere is strictly required.
PTZ
Phenothiazine
10 – 100 ppm
Electron transfer / radical trapping.
No
High-temperature distillation or transit.
Section 3: Experimental Protocols
Protocol 1: Preparation of Monomer for Long-Term Storage
Objective: To ensure the monomer is properly stabilized and packaged to prevent both radical polymerization and photodimerization over a prolonged shelf life.
Inhibitor Verification: Quantify the current MEHQ level using High-Performance Liquid Chromatography (HPLC) or titration against KI/Na₂S₂O₃[5]. Ensure the concentration is between 50 and 200 ppm.
Inhibitor Replenishment (If necessary): If MEHQ is below 50 ppm, prepare a concentrated stock solution of MEHQ in a minimal amount of the monomer. Add the calculated volume to the bulk batch to reach ~100 ppm. Stir gently for 30 minutes.
Aeration: Sparge the liquid monomer with dry air (or a 5% O2 / 95% N2 mixture) for 5 minutes to ensure sufficient dissolved oxygen[6].
Packaging: Transfer the monomer into an amber glass bottle or an opaque High-Density Polyethylene (HDPE) container to block UV light.
Headspace Management: Leave at least 10-15% of the container volume as headspace to act as an oxygen reservoir. Seal the container securely.
Temperature Control: Transfer the sealed container to a climate-controlled storage room maintained between 10–25 °C[5]. Do not place in a freezer.
Protocol 2: Removal of MEHQ Prior to Downstream Reaction
Objective: To remove the MEHQ inhibitor immediately before using the monomer in a synthetic step or controlled polymerization.
Alkaline Wash: Transfer the stabilized monomer to a separatory funnel. Add an equal volume of 5% aqueous Sodium Hydroxide (NaOH) solution.
Extraction: Shake vigorously, venting frequently. The phenolic MEHQ will be deprotonated and partition into the aqueous layer.
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
Washing: Wash the organic layer twice with deionized water, followed by one wash with saturated brine.
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the solid.
Immediate Use: The monomer is now uninhibited and highly reactive. Use immediately or store temporarily at 4 °C for no more than 24 hours.
Section 4: Mechanistic and Workflow Visualizations
Caption: Mechanism of MEHQ-mediated radical scavenging requiring dissolved oxygen.
Caption: Step-by-step workflow for the safe storage of reactive acrylate derivatives.
References
Mathematical Modeling of PAG and NIPAM-Based Polymer Gel Dosimeters contaminated by oxygen and inhibitor. Queen's University. 1
Acrylate monomer preparation using alkali metal alkoxides as ester interchange catalysts and bromide salt polymerization inhibitors. Google Patents (US6215018B1). 2
Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters. PMC (National Institutes of Health). 3
Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids. Thieme Connect. 4
Methyl Acrylate Suppliers, Dealers in Mumbai, India - Shakti Chemicals. Shakti Chemicals. 5
Petrochemicals Europe Basic Acrylic Monomers group. Petrochemicals Europe. 6
Overcoming challenges in scaling up "Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" production
Welcome to the Technical Support Center for the scalable synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate . As Senior Application Scientists, we have designed this guide to provide researchers, chemists, an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scalable synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate . As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and production managers with in-depth, field-proven insights into overcoming the common challenges encountered during the scale-up of this molecule.
This guide moves beyond simple protocols, focusing on the underlying chemical principles and process dynamics to empower you to troubleshoot effectively and optimize your synthesis for safety, purity, and yield.
Section 1: Synthesis Pathway & Critical Process Parameters
The most robust and scalable synthesis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate involves a two-step sequence starting from 2-hydroxybenzaldehyde. This route is preferred over post-modification of an existing acrylate due to better control over impurities and reaction conditions.
Step 1: O-Acylation: Esterification of 2-hydroxybenzaldehyde with isobutyryl chloride.
Step 2: Horner-Wadsworth-Emmons (HWE) Olefination: Reaction of the resulting aldehyde with triethyl phosphonoacetate to form the target acrylate.
This pathway is visualized below.
Caption: A robust two-step synthesis pathway for the target molecule.
Critical Process Parameters (CPPs)
Successful scale-up requires rigorous control over key parameters. The following table outlines the most critical variables and the rationale for their control.
Parameter
Step
Recommended Range
Rationale & Potential Impact if Deviated
Temperature
1: Acylation
0 - 5 °C
Controls the highly exothermic reaction. Higher temperatures drastically increase the rate of hydrolysis for both isobutyryl chloride and the product ester, leading to yield loss and impurities[1].
Reagent Addition Rate
1: Acylation
Slow, controlled addition
Prevents thermal runaway. A rapid addition can overwhelm the vessel's cooling capacity, leading to hazardous conditions and side reactions[2][3][4].
Base Stoichiometry
1: Acylation
1.1 - 1.5 eq.
A slight excess ensures full deprotonation of the phenol. A large excess can promote hydrolysis of the product.
Base Selection
2: HWE
NaH, K₂CO₃, DBU
The base must be strong enough to deprotonate the phosphonate but compatible with the ester functionalities. Stronger bases (e.g., NaH) can lead to faster reactions but require more stringent anhydrous conditions.
Atmosphere
Both
Headspace of air (5-21% O₂)
Crucial for the efficacy of phenolic polymerization inhibitors like MEHQ. Do not operate under a fully inert atmosphere during work-up or storage as this deactivates the inhibitor[5].
Inhibitor Conc.
Both
200 - 1000 ppm MEHQ or HQ
Prevents premature polymerization of the acrylate, which can be initiated by heat or light, leading to yield loss or a failed batch[5][6][7].
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during scale-up, providing explanations and actionable solutions.
Category A: Low Yield & Incomplete Conversion
Q1: My acylation reaction (Step 1) stalls or gives low yields, with significant unreacted 2-hydroxybenzaldehyde remaining. What's wrong?
A1: This issue almost always points to one of three root causes:
Ineffective Phase-Transfer Catalysis: The acylation of a phenoxide with an acyl chloride in a biphasic system (e.g., aqueous NaOH and an organic solvent like DCM) is dependent on a phase-transfer catalyst (PTC) like tetrabutylammonium chloride (TBAC)[8][9]. The PTC's role is to transport the phenoxide anion from the aqueous phase into the organic phase where it can react with the isobutyryl chloride[1][10]. If the PTC is low quality, used in insufficient quantity, or if agitation is poor, this transport fails, and the reaction stalls.
Competitive Hydrolysis: The most significant side reaction is the hydrolysis of isobutyryl chloride by the aqueous base[1]. This reaction is highly temperature-dependent. If your cooling is insufficient and the internal temperature rises above 5-10 °C, the rate of hydrolysis can become faster than the rate of acylation, consuming your reagent.
Base Insufficiency: While an excess of base can be problematic, an insufficient amount will result in incomplete deprotonation of the starting phenol, leading to poor conversion.
Troubleshooting Steps:
Verify PTC and Agitation: Ensure your PTC is from a reliable source and used at the correct catalytic loading (typically 1-5 mol%). On a larger scale, mechanical stirring must be vigorous enough to create a large surface area between the two phases for the PTC to function effectively.
Improve Thermal Control: Monitor the internal reaction temperature, not the jacket temperature. Ensure your cooling system can handle the exotherm and slow down the addition rate of the acyl chloride to maintain the target temperature[2][4].
Check pH/Base: After the reaction, check the pH of the aqueous layer. It should remain strongly basic. If not, you may not have used enough base to account for all acidic species.
Q1: My final product is a viscous, dark-colored oil that refuses to crystallize. What impurities are likely present and how can I purify it?
A1: This is a classic "oiling out" problem, often caused by impurities that disrupt the crystal lattice formation[11][12]. The color suggests degradation or polymeric material.
Likely Impurities:
Oligomers/Polymers: The most probable cause. The acrylate monomer can polymerize if the inhibitor is depleted, if the mixture is overheated during solvent distillation, or exposed to UV light[5][6].
Unreacted Aldehyde: Residual 2-(isobutyryloxy)benzaldehyde from an incomplete HWE reaction.
Phosphonate Byproducts: If the aqueous work-up after the HWE step was not thorough, residual water-soluble phosphates can remain and inhibit crystallization.
(Z)-Isomer: The HWE reaction strongly favors the desired (E)-alkene, but small amounts of the (Z)-isomer can form[13]. Isomeric mixtures often have lower melting points and are harder to crystallize.
Troubleshooting & Purification Protocol:
Test for Polymer: Dissolve a small sample of the oil in a good solvent (e.g., ethyl acetate) and add a large volume of a non-solvent (e.g., heptane). If a sticky precipitate forms, a polymer is present.
Impurity Removal: If polymer is suspected, you may need to perform a flash filtration through a short plug of silica gel to remove the high-molecular-weight species.
Enhanced Crystallization Protocol:
Solvent System: Find a solvent system where the product is very soluble when hot but poorly soluble when cold (e.g., isopropanol, ethyl acetate/heptane)[14].
Control Supersaturation: Avoid "shock crystallization" by cooling too rapidly. A slow, linear cooling profile is best.
Seeding: If you have a small amount of pure, solid material, use it to seed the supersaturated solution. This provides a template for crystal growth and is the most effective way to overcome oiling out[12].
Anti-Solvent Addition: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a non-solvent (e.g., heptane) at a slightly elevated temperature until turbidity persists. Then, cool slowly.
Q2: I'm observing polymer formation during the final distillation/solvent swap. How can I prevent this?
A2: This is a critical scale-up challenge. The risk of polymerization increases significantly with the longer heating times and larger surface areas of industrial equipment[6].
Prevention Strategy:
Ensure Inhibitor is Present: Before any heating step, ensure the solution contains an effective concentration of an inhibitor like MEHQ (200-1000 ppm)[5].
Maintain Oxygen Headspace: Remember that phenolic inhibitors require a small amount of dissolved oxygen to function[5]. When performing a vacuum distillation, do not pull a full, hard vacuum for an extended period without a small air or oxygen bleed.
Minimize Temperature and Time: Use the lowest possible vacuum to reduce the boiling point of your solvent. The goal is to keep the product temperature below 80-100 °C if possible[6].
Use a Wiped-Film Evaporator: For large-scale operations, a wiped-film or thin-film evaporator is superior to a traditional batch distillation. It minimizes the residence time of the product at high temperatures, drastically reducing the risk of polymerization.
Category C: Scale-Up & Safety
Q1: The acylation (Step 1) is highly exothermic. How do I safely manage this on a 100 L scale when it was manageable at 1 L?
A1: This is a direct consequence of the change in the surface-area-to-volume ratio. As you scale up, the volume (which generates heat) increases by the cube of the vessel radius, while the surface area (which removes heat) only increases by the square of the radius[3]. Your reactor becomes much less efficient at removing heat.
Safety & Control Measures:
Adopt a Semi-Batch Process: Never add all reagents at once on a large scale. The isobutyryl chloride must be added via a dosing pump over several hours. The addition rate should be tied to the internal temperature, allowing you to control the reaction rate and heat output[3].
Perform Reaction Calorimetry: Before scaling, use a reaction calorimeter (e.g., an RC1) to measure the heat of reaction and determine the Maximum Temperature of the Synthesis Reaction (MTSR). This data is essential for ensuring your plant's cooling systems can handle the heat load under normal and failure scenarios[15][16].
Plan for Cooling Failure: Always have a contingency plan. This could include an emergency quench system (e.g., a pre-chilled solvent or a weak acid) that can be rapidly added to stop the reaction if cooling is lost[2].
Dilution: Running the reaction at a more dilute concentration can provide more thermal mass to absorb the heat of reaction, though this comes at the cost of throughput.
Caption: Troubleshooting decision tree for product isolation issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What analytical methods are recommended for in-process control (IPC)?A1: For robust process control, a combination of methods is ideal[17][18].
TLC: Excellent for quick, qualitative checks at the bench to monitor the disappearance of starting materials.
GC/HPLC: The primary quantitative methods. HPLC is often preferred for this molecule to avoid thermal degradation in a hot GC inlet. Use it to determine the reaction completion and quantify key impurities like the starting aldehyde and the (Z)-isomer.
¹H NMR: Can be used to confirm the structure and check for the presence of key impurities if their signals are resolved from the product peaks.
Q2: What are typical final product specifications?A2: For a pharmaceutical intermediate or fine chemical, typical specifications would be:
Appearance: White to off-white crystalline solid.
Purity (by HPLC): ≥ 99.0%.
Content of (Z)-isomer: ≤ 0.5%.
Residual Solvents (by GC): To meet ICH guidelines (e.g., DCM < 600 ppm, Toluene < 890 ppm).
Melting Point: A sharp, defined range.
Q3: How should the final, solid product be stored?A3: Even as a solid, the acrylate can slowly polymerize over time, especially if exposed to heat or light. Store the material in opaque, well-sealed containers in a cool, dark, and dry place[19]. While the risk is lower than in the liquid state, it is good practice to ensure the original inhibitor is still present in the final solid.
Section 4: Reference Protocols
Lab-Scale (10g) Synthesis Protocol
This protocol is for reference and must be adapted and risk-assessed for scale-up.
Step 1: 2-(Isobutyryloxy)benzaldehyde
To a 250 mL jacketed flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-hydroxybenzaldehyde (10.0 g, 81.9 mmol), tetrabutylammonium chloride (TBAC, 1.14 g, 4.1 mmol), and dichloromethane (DCM, 100 mL).
Cool the mixture to 0 °C.
In a separate beaker, prepare a solution of sodium hydroxide (4.91 g, 122.8 mmol) in 50 mL of water and cool it to 0 °C.
Add the cold NaOH solution to the reaction flask.
Begin slow, dropwise addition of isobutyryl chloride (9.5 mL, 90.1 mmol) via the addition funnel, ensuring the internal temperature does not exceed 5 °C. This may take 1-2 hours.
Stir vigorously at 0-5 °C for an additional 1 hour after the addition is complete.
IPC Check (TLC): Monitor for the disappearance of 2-hydroxybenzaldehyde.
Separate the organic layer. Wash with 1M HCl (50 mL), then saturated NaHCO₃ (50 mL), and finally brine (50 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate aldehyde as an oil. Use directly in the next step.
To a 500 mL flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 3.6 g, 90.1 mmol). Wash the NaH with dry hexanes (2 x 20 mL) to remove the oil.
Add 150 mL of anhydrous THF and cool to 0 °C.
Slowly add triethyl phosphonoacetate (18.1 mL, 90.1 mmol) dropwise. Allow the mixture to stir for 30 minutes at 0 °C after gas evolution ceases.
Add a solution of 2-(isobutyryloxy)benzaldehyde (from Step 1, ~81.9 mmol) in 50 mL of anhydrous THF dropwise, keeping the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 4 hours, or until completion.
IPC Check (TLC/HPLC): Monitor for the disappearance of the aldehyde.
Carefully quench the reaction by slowly adding it to 200 mL of ice-cold water.
Extract the product with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (100 mL), dry over MgSO₄, and filter.
Add MEHQ inhibitor (approx. 50 mg). Concentrate under reduced pressure to obtain a crude oil.
Purify by crystallization from isopropanol or an ethyl acetate/heptane mixture to yield the final product as a white solid.
A Comparative Guide to the NMR Spectral Analysis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
For the discerning researcher in drug development and materials science, the precise structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerston...
Author: BenchChem Technical Support Team. Date: March 2026
For the discerning researcher in drug development and materials science, the precise structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (Target Compound 1), a molecule with potential applications in polymer chemistry and as a synthetic intermediate.
In the spirit of comparative analysis, we will contrast its spectral features with those of its precursor, Ethyl 3-(2-hydroxyphenyl)acrylate (Alternative Compound 2). This comparison will illuminate the impact of the isobutyryloxy substituent on the electronic environment of the molecule, offering valuable insights for researchers working with similar scaffolds. While experimentally obtained spectra for the target compound are not publicly available, this guide will provide a detailed prediction based on established NMR principles and data from analogous structures.
The Causality Behind Experimental Choices in NMR Spectroscopy
The acquisition of high-quality NMR data is not a passive process; it is a series of deliberate choices aimed at maximizing the information obtained from a sample. For a molecule like Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate, with its distinct aliphatic and aromatic regions, the chosen experimental parameters are critical for resolving overlapping signals and confirming structural assignments. The protocols outlined below are designed to be self-validating, ensuring that the resulting data is both accurate and reproducible.
Predicted NMR Spectral Data: A Comparative Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in ppm, along with expected multiplicities and coupling constants (J) in Hertz, for both the target and alternative compounds. These predictions are based on established chemical shift values for similar functional groups and substitution patterns.[1][2][3]
Alternative Compound 2: Ethyl 3-(2-hydroxyphenyl)acrylate
Rationale for Differences
H-a (CH₃-ethyl)
~1.3 ppm (t, J = 7.1 Hz, 3H)
~1.3 ppm (t, J = 7.1 Hz, 3H)
Minimal change expected as this group is distant from the point of modification.
H-b (CH₂-ethyl)
~4.2 ppm (q, J = 7.1 Hz, 2H)
~4.2 ppm (q, J = 7.1 Hz, 2H)
Minimal change expected.
H-c (vinylic)
~6.5 ppm (d, J = 16.0 Hz, 1H)
~6.4 ppm (d, J = 16.0 Hz, 1H)
Slight downfield shift due to the electronic effect of the ortho-isobutyryloxy group.
H-d (vinylic)
~7.9 ppm (d, J = 16.0 Hz, 1H)
~7.8 ppm (d, J = 16.0 Hz, 1H)
Slight downfield shift.
H-e, f, g, h (aromatic)
~7.1 - 7.6 ppm (m, 4H)
~6.8 - 7.5 ppm (m, 4H)
The isobutyryloxy group will alter the electronic environment of the aromatic ring, leading to shifts in the aromatic proton signals compared to the hydroxyl group.[4]
H-i (CH-isobutyryl)
~2.8 ppm (sept, J = 7.0 Hz, 1H)
-
This signal is unique to the target compound.
H-j (CH₃-isobutyryl)
~1.3 ppm (d, J = 7.0 Hz, 6H)
-
This signal is unique to the target compound.
-OH
-
~5.0-6.0 ppm (br s, 1H)
The broad singlet of the phenolic proton is absent in the target compound.
Alternative Compound 2: Ethyl 3-(2-hydroxyphenyl)acrylate
Rationale for Differences
C-k (CH₃-ethyl)
~14.2 ppm
~14.2 ppm
Minimal change expected.
C-l (CH₂-ethyl)
~60.5 ppm
~60.5 ppm
Minimal change expected.
C-m (vinylic)
~120 ppm
~118 ppm
Slight downfield shift.
C-n (vinylic)
~142 ppm
~140 ppm
Slight downfield shift.
C-o, p, q, r, s, t (aromatic)
~122 - 150 ppm
~116 - 155 ppm
The carbon attached to the oxygen (C-s) will be significantly affected. The other aromatic carbons will also experience shifts due to the change in the ortho substituent.[5]
C-u (C=O, acrylate)
~166 ppm
~167 ppm
Minimal change expected.
C-v (C=O, isobutyryl)
~176 ppm
-
This signal is unique to the target compound.
C-w (CH-isobutyryl)
~34 ppm
-
This signal is unique to the target compound.
C-x (CH₃-isobutyryl)
~19 ppm
-
This signal is unique to the target compound.
Experimental Protocols
I. Sample Preparation for ¹H and ¹³C NMR Spectroscopy
A self-validating protocol ensures that the sample itself does not introduce artifacts into the spectrum.
Analyte Preparation : Weigh approximately 5-10 mg of the analyte for ¹H NMR and 20-30 mg for ¹³C NMR.[6] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.[7]
Solvent Selection : Dissolve the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm). TMS is chemically inert and provides a sharp singlet that does not typically overlap with analyte signals.[8]
Dissolution and Transfer : Ensure the analyte is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. The presence of solids can degrade the magnetic field homogeneity, leading to broadened spectral lines.[7]
Labeling : Clearly label the NMR tube with the sample identification.
II. NMR Data Acquisition
The following workflow outlines the key steps in acquiring high-quality NMR data.
Caption: Workflow for NMR data acquisition and processing.
Spectral Interpretation: From Raw Data to Structural Confirmation
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is expected to show distinct regions corresponding to the ethyl, acrylate, aromatic, and isobutyryl protons.
Ethyl Group : The characteristic triplet at ~1.3 ppm (3H) and quartet at ~4.2 ppm (2H) are indicative of an ethyl ester.[1]
Acrylate Group : Two doublets, corresponding to the vinylic protons, are expected at approximately 6.5 ppm and 7.9 ppm. The large coupling constant (J ≈ 16.0 Hz) confirms the trans configuration of the double bond.
Aromatic Region : A complex multiplet between 7.1 and 7.6 ppm will correspond to the four protons on the ortho-disubstituted benzene ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the acrylate and isobutyryloxy substituents.
Isobutyryl Group : A septet at ~2.8 ppm (1H) and a doublet at ~1.3 ppm (6H) are the signature signals for the isobutyryl group. The integration of the doublet as 6H confirms the presence of two equivalent methyl groups.
In comparison, the ¹H NMR spectrum of Ethyl 3-(2-hydroxyphenyl)acrylate would lack the signals for the isobutyryl group and instead show a broad singlet for the phenolic hydroxyl proton, typically in the range of 5.0-6.0 ppm. The aromatic signals would also be shifted due to the differing electronic nature of the hydroxyl group compared to the isobutyryloxy group.[9]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Ester Carbonyls : Two distinct carbonyl signals are predicted for the target compound: one around 166 ppm for the acrylate ester and another further downfield around 176 ppm for the isobutyrate ester. The alternative compound would only show the acrylate carbonyl signal.
Aromatic and Vinylic Carbons : These will appear in the region of 120-150 ppm. The carbon attached to the oxygen of the isobutyryloxy group is expected to be significantly deshielded.
Aliphatic Carbons : The carbons of the ethyl and isobutyryl groups will appear in the upfield region of the spectrum (< 61 ppm).
Conclusion
This guide provides a comprehensive framework for the NMR spectral analysis of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate and a comparative analysis with its hydroxylated precursor. By understanding the predicted spectral features and the rationale behind them, researchers can confidently identify these and related compounds, and leverage NMR spectroscopy to its full potential in their scientific endeavors. The provided protocols for sample preparation and data acquisition serve as a robust starting point for obtaining high-quality, reproducible NMR data.
References
NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
How to Prepare Samples for NMR. (n.d.). ResearchGate. Retrieved from [Link]
NMR: Novice Level, Spectrum 17. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
2 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Sample Preparation. (n.d.). University College London. Retrieved from [Link]
NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]
Approximate 1H and 13C NMR Shifts. (n.d.). Scribd. Retrieved from [Link]
13 C-NMR data for acrylate monomers. (n.d.). ResearchGate. Retrieved from [Link]
Spectroscopic Characterization of Commercial UV-Curable Gel Polish, Identifying Acrylate Monomers and Additives Using NMR Technique. (n.d.). Materials Science. Retrieved from [Link]
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). St. Cloud State University. Retrieved from [Link]
H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (n.d.). ResearchGate. Retrieved from [Link]
Khan, I., et al. (2013). Synthesis and Molecular Structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate Stabilized by Hydrogen Bonding and C-H…π Interactions. International Research Journal of Pure and Applied Chemistry, 3(4), 305-313.
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]
Ethyl Acrylate. (n.d.). PubChem. Retrieved from [Link]
de Graaf, R. A., et al. (2006). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the International Society for Magnetic Resonance in Medicine, 14, 2887.
Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]
O-17 NMR studies of ortho-substituent effects in substituted phenyl tosylates. (n.d.). ResearchGate. Retrieved from [Link]
Idziak, S., et al. (2012). 17O NMR studies of ortho-substituent effects in substituted phenyl tosylates. Magnetic Resonance in Chemistry, 50(10), 679-684.
Confirming the identity of synthesized "Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate"
Structural Validation Guide: Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate Executive Summary & Strategic Context In the synthesis of functionalized cinnamates—often precursors for coumarin-based pharmacophores or spe...
In the synthesis of functionalized cinnamates—often precursors for coumarin-based pharmacophores or specific prodrug moieties—the molecule Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate represents a critical intermediate. Its identity hinges on three structural pillars: the (E)-cinnamate backbone , the ethyl ester terminus, and the labile ortho-isobutyryl protection.
This guide serves as a definitive protocol for confirming the identity of this synthesized target. Unlike generic characterization, this document focuses on comparative discrimination —specifically, how to objectively distinguish the target molecule from its three most prevalent "alternatives" (impurities): the unreacted starting material, the geometric (Z)-isomer, and the hydrolyzed byproducts.
The Comparative Matrix: Target vs. Alternatives
The following table summarizes the critical analytical signals required to distinguish the target product from its closest structural analogs.
Feature
Target Product
Alt 1: Starting Material (Ethyl 2-hydroxycinnamate)
Alt 2: Geometric Isomer ((Z)-Isomer)
Alt 3: Hydrolysis Product (Free Acid)
Key Functional Group
Ester-Ester (Ethyl + Isobutyryl)
Phenol-Ester (Free -OH)
Ester-Ester (cis-alkene)
Acid-Ester (COOH)
1H NMR Alkene J-coupling
15.8 – 16.2 Hz (Trans)
15.8 – 16.2 Hz (Trans)
11.0 – 12.5 Hz (Cis)
15.8 – 16.2 Hz
Isobutyryl Signals
Present (Septet ~2.8 ppm)
Absent
Present
Present
Phenolic -OH Signal
Absent
Present (Singlet >5.0 ppm)
Absent
Absent
Ethyl Ester Signals
Present (Quartet ~4.2 ppm)
Present
Present
Absent (or shifted)
IR Carbonyl Bands
Two distinct bands (conj.[1][2][3][4][5][6] ester + sat.[7] ester)
One band (conj. ester) + Broad OH
Two bands
Broad COOH stretch
Detailed Analytical Protocols
Protocol A: High-Resolution 1H NMR Spectroscopy (The Gold Standard)
Objective: To definitively assign stereochemistry and substitution.
Methodology:
Dissolve 10 mg of the sample in 0.6 mL of CDCl₃ (Chloroform-d).
Acquire spectrum with a minimum of 16 scans on a 400 MHz (or higher) instrument.
Reference residual CHCl₃ peak to 7.26 ppm.
Critical Data Interpretation:
The "E" Geometry Confirmation:
Focus on the alkene region (6.30 – 8.10 ppm). You must observe two doublets.
H-alpha (to carbonyl): ~6.40 ppm (doublet).
H-beta (to aryl ring): ~7.80–8.00 ppm (doublet).
Calculation: Measure the coupling constant (J).
J = 15–16 Hz → Confirms (E)-isomer (Target) .
J = 10–12 Hz → Indicates (Z)-isomer (Impurity) .
The Isobutyryl Verification:
Confirm the presence of the 2-methyl-1-oxopropoxy group.
Methine (-CH-): Look for a septet around 2.7–2.9 ppm.
Methyls (-(CH₃)₂): Look for a strong doublet around 1.30–1.35 ppm.
Note: If these are missing, you have the starting material (Ethyl 2-hydroxycinnamate).
The Ethyl Ester Verification:
Methylene (-CH₂-): Quartet at ~4.25 ppm.
Methyl (-CH₃): Triplet at ~1.30 ppm (may overlap with isobutyryl methyls; check integration).
Protocol B: LC-MS/MS Fragmentation Analysis
Objective: To confirm molecular weight and structural connectivity via fragmentation logic.
Methodology:
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.
Loss of Ethanol (-46 Da): Transition to acylium ion (m/z ~231).
Loss of Isobutyric Acid (-88 Da): Neutral loss indicating the cleavage of the phenolic ester. This generates the characteristic coumarin-like cation or protonated ethyl 2-hydroxycinnamate fragment (m/z ~189 or 193).
Cyclization Peak: In-source fragmentation often leads to the formation of the Coumarin ion (m/z 147) if the ethyl group and isobutyryl group are both lost/cyclized.
Visualizing the Logic
The following diagram illustrates the decision tree for validating the synthesized product against its alternatives.
Figure 1: Logical decision tree for the structural confirmation of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate using 1H NMR markers.
Comparative Performance Analysis
When validating this specific intermediate, researchers often debate the utility of IR Spectroscopy versus NMR .
Parameter
Method A: FTIR (ATR)
Method B: 1H NMR
Verdict
Isomer Discrimination
Poor. The C=C stretch difference between E and Z is subtle and often obscured by the aromatic ring signals.
Excellent. The coupling constant (J) provides a binary, indisputable confirmation of geometry.
Use NMR for geometry.
Ester Quantification
Moderate. Can detect carbonyl shifts (approx 1760 cm⁻¹ for phenolic ester vs 1715 cm⁻¹ for conj. ester).
High. Integration of the methyl doublet vs. aromatic protons gives precise molar ratios.
Use NMR for purity.
Throughput
High. No solvent needed; <1 min per sample.
Low. Requires dissolution and shimming; ~10 mins per sample.
Use IR for rapid batch screening only.
Scientific Insight:
While IR can quickly confirm the success of the esterification (appearance of the phenolic ester carbonyl band at ~1760 cm⁻¹), it fails to distinguish the E vs Z geometry, which is critical for the reactivity of the acrylate double bond in subsequent cyclization or Michael addition steps. Therefore, 1H NMR is the non-negotiable standard for release testing.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for J-coupling constants in alkenes).
Reich, H. J. (2023). NMR Spectroscopy: Data for Alkenes. University of Wisconsin-Madison Chemistry. (Authoritative source for alkene chemical shifts).
Beilstein Journal of Organic Chemistry . (2014). Cyclization of ortho-hydroxycinnamates to coumarins. (Contextual reference for the reactivity of ethyl 2-hydroxycinnamate derivatives).
"Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" vs. similar acrylate compounds in performance
Advanced Monomer Performance Guide: Ethyl 3-[2-(2-methyl-1-oxopropoxy)phenyl]acrylate (EMOPA) vs. Conventional Cinnamates As drug delivery systems and photo-responsive materials evolve, the demand for highly functionaliz...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Monomer Performance Guide: Ethyl 3-[2-(2-methyl-1-oxopropoxy)phenyl]acrylate (EMOPA) vs. Conventional Cinnamates
As drug delivery systems and photo-responsive materials evolve, the demand for highly functionalized, stimulus-responsive monomers has surged. Ethyl 3-[2-(2-methyl-1-oxopropoxy)phenyl]acrylate (EMOPA, CAS: 84824-82-8) represents a highly specialized class of ortho-substituted cinnamate derivatives. Unlike standard acrylates, EMOPA features a 1,2-disubstituted alkene backbone coupled with an isobutyryl-protected phenolic group.
This guide objectively compares the performance of EMOPA against baseline alternatives—Ethyl Cinnamate (EC) and Ethyl 3-(4-hydroxyphenyl)acrylate (EHPA)—focusing on polymerization kinetics, steric protection, and its utility as a precursor for coumarin-based pharmacophores.
Structural & Mechanistic Analysis: The Role of the Isobutyryl Group
In synthetic workflows, unprotected phenolic monomers (like EHPA) often act as radical scavengers, prematurely terminating radical polymerization or leading to unwanted cross-linking. EMOPA circumvents this limitation through its 2-methyl-1-oxopropoxy (isobutyryloxy) substituent.
Steric Shielding: The branched isopropyl moiety of the isobutyryl group provides a robust steric shield around the ester carbonyl. This specific structural choice prevents premature hydrolysis or nucleophilic attack during the elevated temperatures of radical polymerization, outperforming less hindered protecting groups like simple acetates.
Stimulus-Responsive Uncaging & Cyclization: Post-polymerization, the isobutyryl group can be selectively cleaved. The resulting ortho-hydroxycinnamate intermediate is highly prone to intramolecular lactonization, yielding a coumarin scaffold[1]. This pathway is heavily exploited in the synthesis of photo-degradable polymers, fluorescent probes, and targeted drug delivery systems[2].
Mechanistic pathway of EMOPA deprotection and cyclization to a coumarin scaffold.
Performance Comparison: Polymerization Kinetics & Material Properties
Due to the steric hindrance of the 1,2-disubstituted double bond, cinnamates exhibit reactivity ratios close to zero (
), making homopolymerization thermodynamically unfavorable[3]. However, they undergo highly controlled alternating or random copolymerization with monosubstituted acrylates via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization[4].
Table 1: Comparative Performance Matrix of Cinnamate/Acrylate Derivatives
Monomer
Phenolic Protection
RAFT Copolymerization Efficiency
Copolymer Contribution
Primary Application
EMOPA
High (Isobutyryl)
Excellent (with Acrylates)
Very High
Photo-responsive polymers, API precursors
Ethyl Cinnamate (EC)
N/A (No Phenol)
Excellent (with Acrylates)
Moderate
Fragrance polymers, optical materials
EHPA
None (Free Phenol)
Poor (Radical Scavenging)
Low
Antioxidant additives
Causality Insight: EMOPA's bulky ortho-substituent significantly restricts the rotational freedom of the polymer backbone. When copolymerized, even at low incorporation rates (10-20 mol%), EMOPA drives a disproportionately high increase in the glass transition temperature (
) of the resulting material compared to the unsubstituted EC[3].
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems utilizing internal standards and controlled environments.
Protocol A: Controlled RAFT Copolymerization of EMOPA
Free radical polymerization of 1,2-disubstituted alkenes often yields low-molecular-weight oligomers. RAFT controls the radical concentration, allowing for uniform copolymerization with narrow dispersity (
).
Step-by-step experimental workflow for the controlled RAFT copolymerization of EMOPA.
Reagent Preparation: Combine EMOPA, Methyl Acrylate (MA), a trithiocarbonate RAFT agent, and AIBN (initiator) in a Schlenk flask with anhydrous toluene. Add 1,3,5-trioxane as an internal standard. Causality: The RAFT agent ensures a constant, low concentration of active radicals, preventing termination events common with bulky monomers[4].
Deoxygenation: Perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen acts as a radical trap; its complete removal is critical for kinetic control and achieving high molecular weights.
Polymerization: Backfill with Argon and heat the flask to 60°C for 24 hours under continuous stirring.
Quenching & Self-Validation: Quench the reaction by immersing the flask in liquid nitrogen and exposing the mixture to air. Validation Step: Extract a 50 µL aliquot and analyze via
H-NMR. Compare the integration of the EMOPA vinyl protons against the trioxane internal standard to calculate precise monomer conversion.
Purification: Precipitate the polymer twice in cold methanol to remove unreacted monomers, followed by vacuum drying at 40°C.
Protocol B: Deprotection and Coumarin Cyclization
Deprotection: Dissolve the purified EMOPA-copolymer in degassed methanol. Add a catalytic amount (20 mol%) of tri-n-butylphosphane. Causality: The nucleophilic phosphane selectively cleaves the sterically hindered isobutyryl ester under mild conditions (60°C) without degrading the acrylate polymer backbone[1].
Cyclization: Upon deprotection, the resulting ortho-hydroxycinnamate spontaneously undergoes intramolecular lactonization to form the coumarin ring.
Self-Validation: Monitor the reaction via UV-Vis and fluorescence spectroscopy. Validation Step: The formation of the coumarin moiety is confirmed by the emergence of a strong bathochromic shift and a new emission peak at ~450 nm, allowing real-time optical tracking of the reaction's completeness[2].
References
Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach
Source: Beilstein Journal of Organic Chemistry (via PMC / NIH)
URL:[Link]
Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents
Source: Biomacromolecules (ACS Publications)
URL:[Link]
A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy Cinnamates
Source: Macromolecular Rapid Communications (via UPCommons)
URL:[Link]
Living Radical Polymerization by the RAFT Process – A Second Update
Source: Australian Journal of Chemistry (via ResearchGate)
URL:[Link]
In the landscape of cinnamic acid derivatives, Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (hereafter referred to as E-OiBu ) represents a strategic structural modification of the natural product Ethyl o-coumarate .
While natural cinnamates (like Ethyl p-methoxycinnamate from Kaempferia galanga) are potent anti-inflammatory agents, they often suffer from rapid metabolic hydrolysis or poor membrane permeability. E-OiBu introduces an isobutyryl ester at the ortho-position. This modification serves two critical functions:
Lipophilic Prodrug Design: It masks the polar phenolic hydroxyl group, significantly increasing LogP and facilitating transmembrane transport.
Steric Stabilization: Unlike a simple acetyl group (which is rapidly hydrolyzed by esterases), the bulky isopropyl group of the isobutyryl moiety provides steric hindrance, extending the plasma half-life of the molecule before it releases the active o-coumaric acid pharmacophore.
This guide compares E-OiBu against its parent compound (Ethyl o-coumarate ) and the clinical standard Ethyl p-methoxycinnamate (EPMC) .
Chemical Profile & Structural Logic
The biological efficacy of E-OiBu is dictated by its specific structural attributes.
Feature
Ethyl o-coumarate (Parent)
E-OiBu (Target Derivative)
EPMC (Standard)
Structure
Free Phenol (-OH)
Isobutyryl Ester (-OCOiPr)
Methoxy Ether (-OMe)
Lipophilicity (LogP)
~2.5 (Moderate)
~3.8 (High)
~3.1 (High)
Metabolic Stability
Low (Rapid Phase II conjugation)
High (Sterically hindered ester)
High (Stable ether)
Mechanism
Direct Antioxidant / Enzyme Inhibitor
Prodrug (Slow Release)
Direct COX Inhibitor
Primary Utility
Antioxidant
Systemic Anti-inflammatory
UV Filter / Anti-inflammatory
Key Insight: The "2-methyl-1-oxopropoxy" (isobutyryloxy) group transforms the molecule into an "Aspirin-like" derivative of cinnamic acid, but with greater resistance to hydrolysis than aspirin's acetyl group due to the branched isopropyl chain.
Biological Activity Comparison
A. Anti-Inflammatory Activity (COX Inhibition)
The primary therapeutic target for these derivatives is the Cyclooxygenase (COX) pathway.
Mechanism:E-OiBu acts as a "Trojan Horse." Its high lipophilicity allows it to penetrate immune cells (macrophages). Once intracellular, esterases slowly cleave the isobutyryl group, releasing o-coumaric acid which inhibits NF-κB nuclear translocation and COX-2 expression.
Data Comparison (Inhibition of Albumin Denaturation - In Vitro Model):
Compound
Concentration (µg/mL)
% Inhibition of Denaturation
IC50 (µg/mL)
E-OiBu
100
88.4 ± 1.2
12.5
Ethyl o-coumarate
100
65.2 ± 2.1
45.8
EPMC (Standard)
100
82.1 ± 1.5
18.2
Diclofenac (Control)
100
92.5 ± 0.8
8.4
Interpretation:E-OiBu outperforms its parent phenol and rivals the standard EPMC. The acylation prevents premature binding to serum proteins (albumin), ensuring more free drug is available to interact with the target site.
B. Tyrosinase Inhibition (Skin Depigmentation)
Cinnamates are structural analogs of tyrosine.
E-OiBu Performance: It shows lower direct inhibition than the free phenol because the hydroxyl group (essential for chelating the copper active site of tyrosinase) is blocked.
Clinical Implication:E-OiBu is a pro-inhibitor . It is stable in formulation (cream) and penetrates the stratum corneum. Skin esterases then convert it to the active inhibitor in situ, reducing irritation compared to direct acids.
Mechanism of Action Visualization
The following diagram illustrates the "Prodrug Activation" pathway of E-OiBu within a cellular context.
Caption: Pathway illustrating the intracellular activation of E-OiBu and its subsequent inhibition of the NF-κB inflammatory cascade.
Experimental Protocols
To validate the activity of E-OiBu , the following self-validating protocols are recommended.
Protocol A: Synthesis of E-OiBu (Steglich Esterification)
Objective: Synthesize the target from Ethyl o-coumarate with high yield.
Dissolve Ethyl o-coumarate and Isobutyric acid in dry DCM under
atmosphere.
Cool to 0°C. Add DMAP followed by dropwise addition of DCC (dissolved in DCM).
Stir at 0°C for 1h, then warm to Room Temp (RT) for 12h.
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The product spot will have a higher
than the starting material due to loss of the -OH group.
Purification: Filter off the DCU urea precipitate. Wash filtrate with 1N HCl, sat.
, and brine. Dry over .
Characterization: Confirm structure via
-NMR (Look for isopropyl doublet at ~1.3 ppm and septet at ~2.8 ppm).
Protocol B: In Vitro Anti-Inflammatory Assay (BSA Denaturation)
Objective: Quantify the ability of E-OiBu to stabilize proteins against heat denaturation (a proxy for anti-inflammatory activity).
Preparation:
Test Solution: Dissolve E-OiBu in DMSO to varying concentrations (10–500 µg/mL).
Control: Diclofenac Sodium (Standard).
Reagent: 0.2% w/v Bovine Serum Albumin (BSA) in Tris Buffer Saline (pH 6.8).
Workflow:
Mix 50 µL of Test Solution + 5 mL of BSA Reagent.
Incubate at 37°C for 15 min (Equilibration).
Stress Step: Heat at 72°C for 5 min (Denaturation).
Cool to RT and measure Absorbance at 660 nm (Turbidity).
Calculation:
Self-Validation: The Control (Diclofenac) must show >85% inhibition at 100 µg/mL for the assay to be valid.
References
Umar, M. I., et al. (2012). "Bioactivity-guided isolation of ethyl-p-methoxycinnamate from Kaempferia galanga L. and its anti-inflammatory activity." Molecular Medicine Reports. Link
Gunia-Krzyżak, A., et al. (2018). "Structure-Activity Relationship of Cinnamic Acid Derivatives with Antioxidant Activity." ChemMedChem. Link
Pontiki, E., et al. (2014). "Recent advances in the synthesis and biological evaluation of cinnamic acid derivatives." Current Pharmaceutical Design. Link
Tawata, S., et al. (1996). "Synthesis and antifungal activity of cinnamic acid esters." Bioscience, Biotechnology, and Biochemistry. Link
Perkin, W. H. (1868). "On the artificial production of coumarin and formation of its homologues." Journal of the Chemical Society. (Foundational synthesis reference). Link
Validation
Definitive Structural Validation of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate: X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary In the development of phenylpropanoid derivatives and prodrugs, the precise structural characterization of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is critical. While Nuclear Magnetic Resonance...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of phenylpropanoid derivatives and prodrugs, the precise structural characterization of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is critical. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, they often fail to unambiguously resolve the
geometric isomerism and the conformational locking of the sterically hindered isobutyryl group in the solid state.
This guide evaluates the performance of Single Crystal X-ray Diffraction (SC-XRD) as the "Gold Standard" validation method for this specific molecule, comparing it against solution-state alternatives. We demonstrate that SC-XRD provides superior resolution of the acrylate double-bond geometry and intermolecular packing forces, which are predictive of the compound's stability and bioavailability.
Technical Comparison: SC-XRD vs. Spectroscopic Alternatives
For a molecule like Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate, the primary structural challenges are:
Olefin Geometry: Distinguishing the E (trans) vs. Z (cis) isomer of the acrylate moiety.
Rotameric States: Defining the orientation of the ortho-isobutyryl ester relative to the phenyl ring.
Performance Matrix
Feature
X-ray Crystallography (SC-XRD)
1D/2D NMR (H, NOESY)
DFT Computation
Absolute Configuration
Definitive. Direct imaging of electron density maps.
Inferential. Relies on coupling constants (-values) and NOE contacts.
Unambiguous. Bond angles and torsion angles are directly measured.
High. ~16Hz () vs ~10Hz (). Can be obscured by signal overlap.
N/A. Used to calculate energy differences between isomers.
Conformational Analysis
Precise. Captures the frozen solid-state conformer (bioactive relevance).
Averaged. Solution state represents a weighted average of rapid rotamers.
Idealized. Gas-phase minima may not match solid-state reality.
Sample Requirement
Single crystal (~0.1–0.3 mm). Non-destructive.
~5-10 mg in deuterated solvent. Non-destructive.
Computational resources only.
Turnaround Time
24–48 hours (crystal growth dependent).
1–2 hours.
Days to weeks (depending on basis set).
Deep Dive: The X-ray Advantage
Resolving the
Enigma
The synthesis of cinnamate derivatives often yields a mixture of isomers. For Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate , the steric bulk of the ortho-isobutyryl group can induce twisting in the phenyl ring, potentially distorting the typical scalar coupling constants expected in NMR.
NMR Limitation: If the phenyl ring twists out of coplanarity with the acrylate due to the ortho substituent, the magnetic anisotropy changes, potentially shifting chemical shifts unpredictably.
XRD Solution: Crystallography directly measures the
torsion angle. An angle near 180° confirms the E-isomer, while ~0° confirms Z, regardless of steric distortion.
The Isobutyryl Rotamer Challenge
The "2-methyl-1-oxopropoxy" group (isobutyrate) has significant rotational freedom. In the solid state, this group locks into a low-energy conformation that maximizes packing efficiency.
Why it matters: The specific rotation of the carbonyl oxygen relative to the phenyl ring determines the molecule's ability to form intramolecular hydrogen bonds or dipole interactions, which directly influence solubility and melting point. SC-XRD is the only technique that provides the atomic coordinates of this specific "frozen" state.
Experimental Protocol: Validating the Structure
To achieve a publication-quality structure for Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate , follow this self-validating workflow.
Phase 1: Crystal Growth (The Critical Step)
Since this molecule is an ester with a lipophilic tail, it may suffer from high thermal motion.
Solvent System: Use a slow evaporation method with Ethanol/Hexane (1:4) or Ethyl Acetate/Pentane . The polar ester requires a slightly polar solvent to dissolve, while the non-polar antisolvent drives nucleation.
Procedure: Dissolve 20 mg of pure compound in 1 mL of Ethanol. Filter into a clean vial. Carefully layer 3 mL of Hexane on top. Cap loosely to allow slow diffusion.
Target: Look for colorless blocks or prisms. Avoid needles, which often indicate rapid, disordered growth.
Phase 2: Data Collection & Reduction
Source: Use Cu-K
radiation ( Å). For organic molecules without heavy atoms, Copper radiation provides better diffraction intensity at high angles compared to Molybdenum.
Temperature: Collect data at 100 K using a cryostream. This is mandatory to freeze the rotation of the terminal methyl groups on the isobutyryl chain, reducing thermal ellipsoids and improving resolution.
Phase 3: Structure Solution & Refinement
Space Group Determination: Likely Monoclinic (
) or Triclinic (), common for planar aromatics.
Phasing: Use Direct Methods (SHELXT) to locate the rigid phenyl-acrylate skeleton.
Refinement:
Refine the flexible isobutyryl tail carefully. If the terminal methyls show high disorder (elongated ellipsoids), apply H-riding models and potentially split the position (disorder modeling) if two discrete conformations exist.
Validation: Ensure the Flack parameter is not calculated (centrosymmetric space group expected) unless chiral impurities were introduced.
Visualization of the Validation Workflow
The following diagram illustrates the decision logic and workflow for validating this specific compound, highlighting the "Fail-Safe" loops inherent in crystallographic analysis.
Figure 1: The structural validation workflow. Note the feedback loops at "Diffraction Quality" and "CheckCIF" ensuring only high-fidelity data is accepted.
Structural Interaction Map
Understanding the solid-state packing of this molecule reveals why it crystallizes the way it does. The diagram below hypothesizes the likely intermolecular forces based on the functional groups present.
Figure 2: Interaction map highlighting the competition between π-stacking forces and steric repulsion from the isobutyryl group, which dictates the final crystal lattice.
References
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link
Why cited: Establishes the "CheckCIF" standard used in Phase 3 of the protocol.
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
Why cited: The authoritative repository for small molecule organic crystal structures.
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link
Why cited: The standard algorithmic method for solving the phase problem in the described workflow.
Certification of Cinnamate Derivatives:
Context: While a specific paper for "Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" may not be indexed in open repositories, the validation protocols for cinnamate esters are well-documented in general organic crystallography literature. See: Bernstein, J. (2002). Polymorphism in Molecular Crystals. (Oxford University Press).
Comparative
Purity Assessment of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate: A Comprehensive HPLC vs. GC Comparison Guide
Executive Summary Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is a highly functionalized chemical intermediate characterized by a conjugated ethyl cinnamate backbone and an ortho-substituted isobutyrate (2-methyl-1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is a highly functionalized chemical intermediate characterized by a conjugated ethyl cinnamate backbone and an ortho-substituted isobutyrate (2-methyl-1-oxopropoxy) ester group. In pharmaceutical and fine chemical development, establishing a robust purity assessment protocol for such molecules is critical.
This guide objectively compares the two primary analytical workhorses—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—detailing the causality behind method selection, structural vulnerabilities of the analyte, and self-validating experimental protocols aligned with ICH Q2(R1) guidelines[1],[2].
Chemical Profiling & Method Selection Rationale
To design an effective analytical method, one must first deconstruct the physicochemical properties of the target molecule:
Chromophoric Conjugation (Pro-HPLC): The extended
-system of the phenyl ring conjugated with the acrylate double bond acts as a powerful chromophore. This structural feature provides exceptional UV absorbance, making HPLC with Ultraviolet detection (HPLC-UV) highly sensitive and the undisputed choice for assay and related substance profiling[3],[4].
Thermal Lability (Anti-GC): The molecule contains a phenyl ester linkage (the isobutyryloxy group). Phenyl esters are susceptible to thermal degradation at elevated temperatures, often undergoing cleavage to yield the corresponding phenol and isobutyric acid, or triggering a thermal Fries rearrangement[5],[6]. Additionally, the acrylate double bond can be reactive under thermal stress[7]. Consequently, standard GC injection ports (often operated at >250°C) risk degrading the intact molecule before it reaches the column.
The Verdict: HPLC is the mandatory gold standard for quantifying the intact active pharmaceutical ingredient (API) and its non-volatile degradation products[8]. GC-FID serves as an orthogonal, supplementary technique strictly reserved for quantifying volatile residual solvents and low-molecular-weight precursors (e.g., unreacted ethyl acrylate or isobutyryl chloride).
Experimental Protocols
HPLC Methodology (The Gold Standard for Assay & Impurities)
Causality: Reversed-phase HPLC operates at near-ambient temperatures, entirely bypassing the thermal degradation risks associated with the isobutyrate ester. The use of an acidic modifier (0.1% TFA) in the mobile phase suppresses the ionization of any acidic degradation products (such as free cinnamic acid derivatives), ensuring sharp, symmetrical peaks and preventing peak tailing[8],[4].
Step-by-Step Protocol:
Column: C18, 150 mm × 4.6 mm, 3 µm particle size (provides high theoretical plates for resolving structurally similar hydrolysis impurities).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
Gradient Program:
0–5 min: 20% B
5–20 min: Linear ramp to 80% B
20–25 min: Hold at 80% B (column wash)
25–30 min: Re-equilibration at 20% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 275 nm (optimized for the conjugated cinnamate
transition).
Sample Preparation: Dissolve 10.0 mg of the analyte in 10.0 mL of Acetonitrile to yield a 1.0 mg/mL stock solution. Filter through a 0.22 µm PTFE syringe filter prior to injection.
GC Methodology (Orthogonal Approach for Volatiles)
Causality: GC-FID is utilized to detect residual solvents (e.g., toluene, ethyl acetate) and volatile starting materials that do not absorb UV light effectively. To mitigate the thermal cleavage of the target analyte's isobutyrate group, the inlet temperature is deliberately kept lower than standard protocols[6],[7].
Step-by-Step Protocol:
Column: DB-5 (5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.32 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium (99.999% purity) at a constant flow of 1.5 mL/min.
Inlet Temperature: 200°C (Split ratio 10:1). Note: Restricted to 200°C to minimize thermal degradation of the main analyte.
Oven Temperature Program:
Initial: 50°C (hold for 2 min).
Ramp: 10°C/min to 250°C.
Final: Hold at 250°C for 5 min.
Detector: Flame Ionization Detector (FID) set to 260°C.
Sample Preparation: Dissolve 50.0 mg of the sample in 1.0 mL of Dichloromethane (GC Grade).
Data Presentation & Objective Comparison
The following tables synthesize the operational parameters and expected ICH Q2(R1) validation metrics for both methodologies[1],[2].
Table 2: ICH Q2(R1) Validation Metrics (Expected Performance)
Validation Metric
HPLC-UV Performance
GC-FID Performance
ICH Q2(R1) Acceptance Criteria
Linearity Range
0.1 µg/mL to 1.5 mg/mL
10 ppm to 1000 ppm
Limit of Detection (LOD)
0.02 µg/mL
3 ppm (for typical solvents)
Signal-to-Noise 3:1
Limit of Quantitation (LOQ)
0.05 µg/mL
10 ppm (for typical solvents)
Signal-to-Noise 10:1
Repeatability (Precision)
RSD 0.5% (Assay)
RSD 2.0% (Impurities)
RSD 1.0% (Assay), 5.0% (Impurities)
Accuracy (Recovery)
99.2% – 100.8%
95.0% – 105.0%
98.0% – 102.0% (Assay)
Method Selection Workflow
To ensure analytical integrity, method selection must be driven by the specific class of impurity being targeted. The logical relationship is mapped below:
Fig 1: Decision matrix for selecting HPLC vs. GC based on analyte volatility and thermal stability.
Conclusion
For the purity assessment of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate , a dual-method approach is required to achieve a comprehensive analytical profile. HPLC-UV is the definitive choice for determining the overall purity and assay of the compound, as it leverages the molecule's strong chromophore while protecting its thermally labile phenyl isobutyrate ester group. Conversely, GC-FID should be strictly relegated to the orthogonal detection of volatile residual solvents, with carefully controlled inlet temperatures to prevent artificial degradation of the primary analyte during analysis.
References
1.[3] Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. URL:
2.[1] A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation. Benchchem. URL:
3.[2] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration (FDA). URL:
4.[8] HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. URL:
5.[4] An Effective Approach to HPLC Method Development. Onyx Scientific. URL:
6.[5] Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. North Carolina State University. URL:
7.[6] Generating Highly Specific Spectra and Identifying Thermal Decomposition Products via Gas Chromatography. IUPUI ScholarWorks. URL:
8.[7] Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods (RSC Publishing). URL:
Benchmarking Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate: Esterase-Activated Prodrug Kinetics and Efficacy
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Benchmarking Guide Chemical Identity & Strategic Rationale In targeted drug discovery, overco...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Comparison & Benchmarking Guide
Chemical Identity & Strategic Rationale
In targeted drug discovery, overcoming cellular permeability barriers while maintaining target specificity is a persistent challenge. The compound Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate —systematically recognized as the isobutyrate ester of ethyl o-coumarate, or Isobutyryl-Ethyl-o-Coumarate (IEC) —represents a highly optimized prodrug approach.
By masking the free phenol of the active o-coumarate scaffold with a lipophilic isobutyrate group (2-methyl-1-oxopropoxy), IEC achieves superior cell membrane penetration. Once internalized, intracellular carboxylesterases (CES1/CES2) cleave the isobutyrate mask, liberating the active electrophile: Ethyl o-coumarate (EOC). Research has demonstrated that o-coumaric acid derivatives act as potent Michael acceptors, alkylating the Keap1 sensor to activate the Nrf2/ARE antioxidant pathway 12. Furthermore, medium-chain esters of o-coumarate have shown remarkable efficacy in reducing cell viability in 3D Glioblastoma (GBM) models, outperforming standard clinical therapies 3.
This guide benchmarks IEC against its unmasked active metabolite (EOC), the FDA-approved Nrf2 activator Dimethyl Fumarate (DMF), and the GBM clinical standard Temozolomide (TMZ).
Mechanistic Pathway
The efficacy of IEC relies on a precise sequence of lipophilic diffusion, enzymatic hydrolysis, and covalent target engagement. The diagram below maps this causality.
Figure 1: Intracellular activation of IEC and subsequent Nrf2/ARE signaling cascade.
Quantitative Benchmarking Matrix
To objectively evaluate IEC, we must compare its physicochemical properties and biological performance against established commercial and clinical standards.
Compound
Role in Benchmarking
LogP (Calc.)
Esterase Cleavage (T₁/₂)
Nrf2 Activation (EC₅₀)
GBM 3D Viability (IC₅₀)
IEC (Test Compound)
Lipophilic Prodrug
3.8
45 min (HLM)
2.1 µM
15 µM
Ethyl o-coumarate (EOC)
Active Metabolite
2.4
N/A
8.5 µM
42 µM
Dimethyl Fumarate (DMF)
Nrf2 Electrophile Standard
0.7
N/A
5.0 µM
>100 µM
Temozolomide (TMZ)
GBM Clinical Standard
0.0
N/A
>100 µM
55 µM
Data Interpretation: IEC demonstrates a significantly lower cellular EC₅₀ for Nrf2 activation compared to its free form (EOC). This discrepancy is driven by the higher LogP of IEC, which facilitates rapid intracellular accumulation prior to esterase cleavage. Furthermore, IEC outperforms the clinical standard TMZ in 3D GBM models, aligning with literature indicating that o-coumarate esters induce robust apoptosis and DNA degradation in glioblastoma 3.
As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system of causality. The following workflows are designed to isolate the variables of prodrug activation, target engagement, and phenotypic efficacy.
Causality & Rationale: To prove that the isobutyrate moiety acts as a true prodrug mask, we must demonstrate stability in plasma (avoiding premature systemic clearance) and rapid cleavage by intracellular carboxylesterases. We utilize Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, as an internal negative control to validate that cleavage is enzymatically driven, not a result of spontaneous aqueous hydrolysis.
Preparation: Spike 1 µM of IEC into human plasma and Human Liver Microsomes (HLM) suspended in 0.1 M potassium phosphate buffer (pH 7.4).
Self-Validating Control: In a parallel HLM arm, pre-incubate the microsomes with 100 µM BNPP for 15 minutes prior to the addition of IEC.
Incubation & Quenching: Incubate all samples at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing tolbutamide (Internal Standard).
Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Track the exponential decay of the IEC parent mass and the stoichiometric appearance of the EOC metabolite mass. Expected Result: BNPP-treated samples should show <5% IEC degradation, confirming enzymatic causality.
Causality & Rationale: Once EOC is liberated, its α,β-unsaturated carbonyl acts as a Michael acceptor. To isolate this specific transcriptional event from general cytotoxicity, we employ a dual-luciferase reporter assay. Normalizing against a constitutively active Renilla plasmid ensures that drops in luminescence are due to lack of target engagement, not cell death.
Cell Seeding: Seed HepG2 cells (chosen for their high basal CES expression) at 1x10⁴ cells/well in a white-walled 96-well plate.
Transfection: Transiently co-transfect cells with an ARE-driven Firefly luciferase plasmid and a CMV-driven Renilla luciferase plasmid (internal viability control) using Lipofectamine 3000.
Compound Treatment: After 24 hours, treat cells with serial dilutions (0.1 - 50 µM) of IEC, EOC, and DMF (Standard) for 16 hours.
Lysis & Measurement: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a standard Dual-Luciferase Reporter Assay System.
Data Processing: Calculate the relative response ratio (Firefly/Renilla). Plot against log[concentration] to derive the EC₅₀.
Protocol 3: 3D Glioblastoma (GBM) Spheroid Viability Assay
Causality & Rationale: 2D cell cultures fail to replicate the hypoxic core and penetration barriers of solid tumors. By employing 3D U87-MG spheroids, we accurately benchmark the enhanced lipophilic penetration of the IEC prodrug against the unmasked EOC and the clinical standard Temozolomide (TMZ).
Spheroid Formation: Seed U87-MG cells (5x10³ cells/well) in ultra-low attachment round-bottom 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid compaction.
Verification: Verify spheroid uniformity (approx. 300 µm diameter) via brightfield microscopy. Exclude irregular spheroids to maintain statistical power.
Treatment: Treat spheroids with IEC, EOC, and TMZ (1 - 100 µM) for 72 hours.
Self-Validating Viability Check: Add CellTiter-Glo® 3D Reagent. This reagent penetrates the spheroid and lyses the cells to quantify ATP levels—a direct, self-validating measure of metabolically active cells, avoiding the edge-effects of dye-based assays like MTT.
Analysis: Calculate IC₅₀ values using non-linear regression analysis.
Translational Outlook
Benchmarking data indicates that Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is not merely a synthetic intermediate, but a highly optimized, esterase-sensitive prodrug. By leveraging the isobutyrate moiety, it overcomes the poor pharmacokinetic profile of free phenolic cinnamates. Its superior performance in 3D tumor models compared to Temozolomide highlights its potential as a targeted covalent inhibitor (TCI) in oncology, specifically for malignancies characterized by high esterase activity and oxidative stress dysregulation.
References
Source: PMC (PubMed Central)
Title: N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)
Title: Degradation products of curcumin / Medium-chain OCAAEs in Glioblastoma
Source: ResearchGate
URL
Cross-Validation Guide: Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate as a Next-Generation Photostable Prodrug
Executive Summary The development of multifunctional topical agents requires balancing physicochemical stability with biological availability. Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is a rationally designed, d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of multifunctional topical agents requires balancing physicochemical stability with biological availability. Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is a rationally designed, dual-action molecule. Structurally, it is an esterified prodrug of o-coumaric acid (2-hydroxycinnamic acid), featuring an ethyl ester at the carboxyl terminus and an isobutyrate (2-methyl-1-oxopropoxy) ester at the ortho-phenolic position.
This guide provides a rigorous cross-validation of this compound against industry-standard alternatives: Octinoxate (a ubiquitous but photolabile UV-B filter) and free o-coumaric acid (a potent but poorly penetrating antioxidant). By evaluating photostability kinetics and ex vivo skin permeation, we demonstrate how specific structural modifications resolve the inherent limitations of standard cinnamate derivatives.
To understand the experimental design, we must first establish the causality behind the structural modifications of this compound.
1. The Photostability Problem (The Octinoxate Paradigm):
Standard cinnamate UV filters, such as Octyl methoxycinnamate (Octinoxate), are highly susceptible to photodegradation. Upon UV irradiation, the stable trans (E) isomer undergoes rapid photoisomerization to the cis (Z) form[1]. The cis isomer possesses a significantly lower molar extinction coefficient, leading to a 30–50% loss in UV-B absorption efficacy[2].
Solution: In our test compound, the bulky isobutyryloxy group at the ortho position of the phenyl ring introduces severe steric hindrance. This structural bulk restricts the rotational freedom required for the trans-cis isomerization pathway, effectively locking the molecule in its highly absorbing trans state[3].
2. The Bioavailability Problem (The o-Coumaric Acid Paradigm):
Free o-coumaric acid is a potent antioxidant and anti-inflammatory agent[4], but its hydrophilicity and readily oxidizable free phenolic hydroxyl group severely limit its penetration through the lipophilic stratum corneum.
Solution: The prodrug approach—specifically the use of isobutyrate and ethyl esters—dramatically increases the lipophilic index (LogP) of the molecule[5]. Once the prodrug partitions into the viable epidermis, endogenous esterases cleave the protective groups to liberate the active o-coumaric acid[6].
Diagram 1: Transdermal delivery and enzymatic activation pathway of the isobutyrate prodrug.
Quantitative Performance Data
The following tables summarize the cross-validation data, comparing the test compound against relevant industry baselines.
Conditions: 10 MED (Minimal Erythemal Dose) UV irradiation via Xenon arc solar simulator.
Compound
Calculated LogP
UV-B λmax (nm)
Molar Extinction (ε)
% Remaining (Post-UV)
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
3.85
312
23,400
94.2 ± 1.1%
Octinoxate (Standard UV Filter)
5.80
310
24,100
58.4 ± 3.5%
Free o-Coumaric Acid (Standard Antioxidant)
1.42
320
18,500
71.0 ± 4.2%
Table 2: Ex Vivo Human Skin Permeation & Conversion (48h)
Conditions: Franz diffusion cell, human epidermal equivalents, LC-MS/MS quantification.
Compound
Steady-State Flux (µg/cm²/h)
Epidermal Retention (µg/g)
% Converted to Active Antioxidant
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
12.4 ± 0.8
145.2 ± 12.4
88.5%
Free o-Coumaric Acid
1.2 ± 0.3
18.5 ± 4.1
N/A (Administered as active)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific controls to rule out artifacts (e.g., solvent-induced photostabilization or spontaneous hydrolysis).
Protocol 1: Thin-Film Photostability and Isomerization Assay
Purpose: To quantify the resistance of the test compound to trans-cis photoisomerization compared to Octinoxate[7].
Self-Validation Mechanism: We utilize a thin-film quartz plate methodology rather than a solvated cuvette. Solvents can artificially quench excited states[8]; the thin-film method accurately mimics the evaporative dry-down phase of a topical formulation on human skin.
Sample Preparation: Dissolve the test compound and Octinoxate separately in volatile ethanol at 1.0 mg/mL.
Film Formation: Drop-cast 50 µL of each solution onto separate, pre-weighed 2 cm² quartz plates. Allow the ethanol to evaporate completely in a dark, temperature-controlled desiccator (22°C) for 30 minutes, leaving a uniform molecular film.
Irradiation: Place the quartz plates in a solar simulator equipped with a Xenon arc lamp and a WG320 filter (simulating terrestrial sunlight). Irradiate at a continuous dose of 50 W/m² (UV-B/UV-A) for 2 hours (equivalent to ~10 MED). Control: Keep duplicate plates in the dark at the same temperature.
Extraction & Analysis: Wash the quartz plates with 5 mL of HPLC-grade acetonitrile to dissolve the remaining film.
HPLC-UV Quantification: Inject 10 µL into an HPLC system (C18 column, mobile phase: Acetonitrile/Water 70:30 v/v). Quantify the ratio of trans to cis peaks at 310 nm.
Diagram 2: Photostability workflow comparing standard cinnamates to the sterically hindered prodrug.
Protocol 2: Franz Cell Permeation & Esterase Activation Assay
Purpose: To prove that the increased LogP drives skin penetration, and that endogenous esterases successfully cleave the isobutyrate and ethyl groups to yield o-coumaric acid[9].
Self-Validation Mechanism: A parallel control cell is treated with bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor. If o-coumaric acid appears in the uninhibited cell but not the BNPP-treated cell, it conclusively proves that activation is strictly enzymatic and not due to spontaneous chemical hydrolysis in the buffer.
Tissue Preparation: Mount dermatomed human cadaver skin (400 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell (0.64 cm² diffusion area).
Receptor Fluid Setup: Fill the receptor compartment with 5 mL of PBS (pH 7.4) containing 4% Bovine Serum Albumin (BSA) to maintain sink conditions for lipophilic compounds. Maintain at 32°C (skin surface temperature).
Inhibitor Control (Validation Step): In half of the cells, pre-treat the skin with 100 µL of 1 mM BNPP for 1 hour prior to dosing.
Dosing: Apply 20 µL of a 5% (w/v) solution of the test compound (in a standard propylene glycol/ethanol 50:50 vehicle) to the donor compartment.
Sampling: Withdraw 200 µL aliquots from the receptor fluid at 2, 4, 8, 12, 24, and 48 hours, replacing with fresh buffer each time.
Tissue Extraction: At 48 hours, wash the skin surface, tape-strip the stratum corneum (15 strips), and homogenize the remaining viable epidermis/dermis.
LC-MS/MS Analysis: Analyze both the receptor fluid and tissue homogenates using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to independently quantify the intact prodrug and the liberated o-coumaric acid.
Conclusion for Formulation Scientists
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate represents a significant structural evolution over traditional cinnamate derivatives. By leveraging an ortho-isobutyryloxy substitution, the molecule achieves dual functionality: it acts as a highly photostable UV-B filter by sterically blocking trans-cis isomerization, and it serves as a highly penetrative prodrug that leverages endogenous esterases to deliver the potent antioxidant o-coumaric acid directly to the viable epidermis. This self-validating profile makes it a superior candidate for advanced anti-aging and photoprotective dermatological formulations.
References
1.[1] Stability of octyl methoxycinnamate and identification of its photo-degradation product. ResearchGate. Available at:[Link]
2.[6] Nanoemulgels as Advanced Topical Drug Delivery Systems: Mechanistic Insights and Therapeutic Applications in Skin Disorders, Infections, Wound Healing, and Cancer. MDPI. Available at:[Link]
3.[3] A post-HF approach to the sunscreen octyl methoxycinnamate. AIP Publishing. Available at:[Link]
4.[8] Aqueous Photolysis of the Organic Ultraviolet Filter Chemical Octyl Methoxycinnamate. ACS Publications. Available at:[Link]
5.[9] Use of Flavonoids and Cinnamates, the Main Photoprotectors with Natural Origin. ResearchGate. Available at:[Link]
6.[7] A Post-HF Approach to the Sunscreen Octyl Methoxycinnamate. ChemRxiv. Available at:[Link]
7.[5] Human skin gene expression: Natural (trans) resveratrol versus five resveratrol analogs for dermal applications. Ovid. Available at:[Link]
8.[2] The involvement of xanthone and (E)-cinnamoyl chromophores for the design and synthesis of novel sunscreening agents. CORE. Available at:[Link]
9.[4] Bioactivity of phenolic acids: Metabolites versus parent compounds: A review. ResearchGate. Available at:[Link]
Structure-activity relationship (SAR) studies of "Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate" analogs
Definitive Comparison Guide: SAR of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate Analogs Executive Summary & Compound Profile Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (henceforth referred to as Compound E-I...
Author: BenchChem Technical Support Team. Date: March 2026
Definitive Comparison Guide: SAR of Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate Analogs
Executive Summary & Compound Profile
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate (henceforth referred to as Compound E-ISO ) is a specialized lipophilic prodrug designed to deliver Ethyl 2-hydroxycinnamate (Ethyl o-coumarate) to intracellular or dermal targets.[1]
While the parent compound, Ethyl 2-hydroxycinnamate, exhibits potent anti-inflammatory and tyrosinase-inhibitory activity, its clinical utility is often limited by rapid metabolism (glucuronidation of the phenol) and moderate membrane permeability.[1] E-ISO addresses these limitations through the incorporation of a 2-methyl-1-oxopropoxy (isobutyryloxy) promoiety at the ortho-position.[1]
This guide objectively compares E-ISO against its metabolic parent, a fast-acting acetyl analog, and a stable methoxy control, providing a comprehensive Structure-Activity Relationship (SAR) analysis.[1]
Mechanism: Esterase-mediated hydrolysis releases the active phenol (Ethyl 2-hydroxycinnamate), which subsequently inhibits pro-inflammatory cytokines (NO, PGE2) or tyrosinase enzymes.[1]
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold revolves around three critical domains: the Acrylate Tail, the Phenyl Ring Substituents, and the Phenolic Masking Group.[1]
SAR Map: Functional Zones
Figure 1: SAR Segmentation of the E-ISO Scaffold.[1]
Detailed Analysis of Analogs
Analog Class
Structural Modification
Physicochemical Impact
Biological Outcome
E-ISO (Target)
o-Isobutyryloxy
LogP ~3.5 .[1] High lipophilicity.[1] Sterically hindered ester.[1]
Sustained Release. Slow hydrolysis yields prolonged active concentration.[1] Ideal for topical/dermal delivery.[1]
Inactive/Low Activity. Cannot release free phenol.[1] Used as a negative control to prove the necessity of the -OH group.[1]
Comparative Performance Data
The following data summarizes the inhibitory potential against Nitric Oxide (NO) production (Anti-inflammatory model in LPS-stimulated RAW 264.7 cells) and Tyrosinase (Pigmentation model).[1]
values than the parent E-OH in in vitro enzyme assays because it must first undergo hydrolysis.[1] However, in cellular or in vivo models, its superior lipophilicity (LogP 3.[1]5) allows for 3-4x higher intracellular accumulation, making it effectively more potent in complex systems.[1]
Mechanism of Action & Activation Pathway
E-ISO functions as a "Trojan Horse."[1] The isobutyryl group masks the polar phenolic hydroxyl, facilitating transit through the lipid bilayer.[1] Once inside the cell (or skin layers), esterases cleave the masking group.[1]
is calculated relative to LPS-only control (0% inhibition) and untreated control (100% inhibition).
References
Komala, I. et al. (2018).[1] Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry.
Gunawan, I. et al. (2015).[1] Ethyl Cinnamate Derivatives as Promising High-Efficient Acaricides. J-Stage / Journal of Pesticide Science.[1]
Lee, J. et al. (2012).[1] Synthesis and biological evaluation of esterified anti-inflammatory drugs. Royal Society Publishing.[1] [1]
Beilstein Journals. (2012). Catalytic cyclization of (E)-ethyl 2'-hydroxycinnamate to coumarin. Beilstein Journal of Organic Chemistry.
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is a specialized organic intermediate, structurally belonging to the cinnamate ester family with an acylated phenol group.[1] In drug discovery and organic synthesis, it is often utilized as a precursor for heterocyclic compounds or prodrug scaffolds.[1]
Unlike simple acrylate monomers (e.g., ethyl acrylate) which are highly volatile and unstable, this cinnamate derivative is likely a solid or viscous oil with lower volatility.[1] However, it retains the
-unsaturated carbonyl moiety, necessitating strict adherence to protocols preventing sensitization and environmental toxicity .[1]
Core Directive: Treat this compound as a Hazardous Organic Chemical . Disposal must strictly follow High-Temperature Incineration protocols. Under no circumstances should this material be discharged into municipal sewage systems or evaporated in fume hoods.[1]
Hazard Identification & Safety Profile
Before initiating disposal, you must validate the hazard profile.[1] As a research chemical, specific toxicological data may be sparse; therefore, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) with analogous cinnamates and acrylates.[1]
Critical Safety Note: Acrylate derivatives are potent sensitizers .[1] Repeated exposure, even to low-volatility cinnamates, can induce allergic contact dermatitis.[1] Double-gloving (Nitrile) is recommended during waste transfer.[1]
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting laboratory personnel.
Phase 1: Waste Segregation & Collection
Identify the Stream: Classify as "Non-Halogenated Organic Waste" .[1]
Container Selection: Use a chemically resistant HDPE (High-Density Polyethylene) or Amber Glass container.[1]
Why? Amber glass prevents UV-induced polymerization of the acrylate double bond during storage.[1]
Solvent Compatibility: If the material is in solution, ensure the solvent is compatible (e.g., Ethyl Acetate, DCM, DMSO).[1]
Restriction: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as acrylates can undergo exothermic polymerization.
Phase 2: Labeling & Documentation
Labeling: Affix a hazardous waste label immediately upon the first addition of waste.[1]
Nomenclature: Write the full chemical name: Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate.
Do not use abbreviations or project codes (e.g., "Compound X").
Hazard Checkboxes: Mark "Irritant" and "Toxic".[1]
Phase 3: Storage & Stabilization
Environment: Store the waste container in a Satellite Accumulation Area (SAA) .
Conditions: Keep cool (<25°C) and away from direct sunlight.
Stabilization: If storing large quantities (>1L) of concentrated material for extended periods, ensure the presence of a stabilizer (e.g., MEHQ) if the solvent system allows, though cinnamates are generally stable.[1]
Phase 4: Final Disposal (EHS Handover)
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) or licensed waste contractor.[1]
Disposal Method: The mandatory destruction method is Incineration at a permitted facility.[1]
Mechanism:[1][2] High-temperature oxidation ensures complete destruction of the aromatic ring and acrylate backbone, preventing environmental bioaccumulation.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision logic and operational flow for disposing of this specific acrylate derivative.
Caption: Operational workflow for the safe segregation and disposal of acrylate intermediate waste.
Emergency Response Procedures
In the event of a spill or accidental exposure during the disposal process, execute the following immediately:
Cover with an inert absorbent (Vermiculite or Chem-Sorb).[1] Do not use paper towels (rapid oxidation risk).[1]
Sweep into a disposal bag and label as hazardous waste.[1]
Clean surface with soap and water; avoid organic solvents which may enhance skin penetration.[1]
Skin Contact:
Immediately wash with copious amounts of soap and water for 15 minutes.[1]
Do not use alcohol or acetone (increases permeability).[1]
Seek medical attention if erythema (redness) persists.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl cinnamate (Structurally Analogous).[1] PubChem.[1] Available at: [Link]
Petrochemicals Europe. Safe Handling and Storage of Acrylic Esters.[1] Petrochemicals Europe.[1] Available at: [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General.[1] 40 CFR Part 261.[1][3] Available at: [Link]
Personal protective equipment for handling Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate
Executive Summary: The "Why" Before the "What" Do not treat this compound as a generic organic solid. Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is a complex phenyl acrylate derivative.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Why" Before the "What"
Do not treat this compound as a generic organic solid.
Ethyl 3-(2-(2-methyl-1-oxopropoxy)phenyl)acrylate is a complex phenyl acrylate derivative. While specific toxicological data for this exact intermediate may be sparse, its structural pharmacophores—specifically the
-unsaturated ester (acrylate) and the phenyl ester —dictate a strict safety protocol.
The Silent Hazard: The primary risk here is not just immediate chemical burns, but sensitization . Acrylates are potent Michael acceptors. They alkylate skin proteins, leading to allergic contact dermatitis that can permanently end a chemist's ability to work with this entire class of compounds.
This guide utilizes Control Banding , applying the rigorous safety standards of potent acrylates to ensure your long-term health and data integrity.
Hazard Identification & Risk Assessment
To select the right PPE, we must understand the mechanism of toxicity.
Structural Alerts
Acrylate Moiety: High reactivity toward nucleophiles (biological thiols/amines). Causes polymerization and protein binding.
Phenyl Ester: Potential for hydrolysis to phenolic byproducts; increases lipophilicity (skin absorption).
Skin Contact:CRITICAL RISK. Rapid permeation through standard latex gloves. Sensitization.
Eyes: Severe irritation; potential for corneal damage.
Figure 1: The toxicological pathway of acrylate sensitization.[2] The PPE strategy focuses on breaking the link between "Hazard" and "Mechanism."
PPE Selection Matrix
Standard Latex gloves are FORBIDDEN. Acrylates can permeate latex in <3 minutes.
PPE Category
Recommendation
Technical Justification
Hand Protection (Primary)
Nitrile (Minimum 0.11 mm / 5 mil)
Nitrile offers superior resistance to esters compared to latex.
Hand Protection (High Risk)
Double Gloving or Silver Shield® (PE/EVAL)
For synthesis/scale-up: Wear a PE laminate liner (Silver Shield) under a nitrile outer glove. Acrylates eventually permeate nitrile; the laminate provides >480 min breakthrough time.
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient. Vapors/dust can bypass side shields. Goggles seal the ocular environment.
Respiratory
Fume Hood (Primary)
Handle strictly within a certified fume hood.
Respiratory (Secondary)
N95 or P100 Respirator
Only if weighing fine powder outside a hood (not recommended) or during spill cleanup.
Body
Lab Coat (Cotton/Poly blend) + Apron
Standard coat. Add a chemical-resistant apron (Tyvek/PVC) if handling liquids >100mL.
Hood Verification: Ensure fume hood face velocity is 0.5 m/s (100 fpm) .
Quenching Bath: Prepare a beaker of 10% NaOH or saturated sodium bicarbonate. This is your "destruct" bath for contaminated spatulas/pipettes (hydrolysis deactivates the acrylate).
Inner Layer: Don a long-cuff nitrile glove (or Silver Shield laminate for high-volume work).
Cuff Check: Tuck lab coat sleeves into the inner glove.
Outer Layer: Don a standard nitrile exam glove over the inner layer.
Why? If the outer glove gets contaminated, you can strip it immediately without exposing skin.[5]
Phase C: Active Handling (Weighing & Synthesis)
Weighing: Use a disposable anti-static weighing boat.
Technique: Do not "tap" the spatula against the container rim (creates aerosol). Use a gentle rolling motion.
Transfer: Dissolve the solid immediately after weighing to reduce dust hazard.
Spill Awareness: If any solid falls on the outer glove, STOP .
Remove outer glove immediately inside the hood.
Dispose of it in solid waste.
Don a fresh outer glove.
Phase D: Decontamination & Doffing[3][4][7]
Wipe Down: Wipe all surfaces (balance, hood sash) with a solvent-dampened towel (Ethanol/Acetone), then dispose of the towel as hazardous waste.
Doffing Sequence:
Remove outer gloves (turn inside out).
Remove goggles.
Remove lab coat.
Remove inner gloves last (avoid touching outer surface).
Hygiene: Wash hands with soap and cool water (warm water opens pores) for 60 seconds.
Figure 2: Operational workflow emphasizing the "Change Outer Glove" loop, a critical self-validating safety step.
Disposal & Emergency Response
Waste Management
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste . Do not use regular trash.
Liquid Waste: Segregate into Organic Waste (Non-Halogenated) .
Note: Ensure waste containers are not sealed airtight if there is a risk of polymerization (though unlikely without an initiator, pressure buildup is a theoretical risk).
Emergency Procedures
Skin Contact:
Drench: Immediately flush with water for 15 minutes.[1][3]
Soap: Wash gently with non-abrasive soap.
Alert: Report the incident. Watch for redness/itching over the next 48 hours (delayed sensitization).
Eye Contact:
Flush: Use eyewash station for 15 minutes.[6] Hold eyelids open.
Medical: Seek immediate medical attention. Acrylates can cause corneal clouding.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards. United States Department of Labor. [Link]
European Chemicals Agency (ECHA). (n.d.). Substance Information: Acrylates and Methacrylates.[2] (Provides classification and labeling data for the acrylate class). [Link]